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  • Product: DL-alpha-Methylleucine hydrochloride
  • CAS: 72408-59-4

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Amino-2,4-dimethylpentanoic Acid Hydrochloride: Structure, Synthesis, and Application

Executive Summary: This document provides a comprehensive technical overview of 2-amino-2,4-dimethylpentanoic acid hydrochloride, a non-canonical α,α-disubstituted amino acid. As a member of a class of structurally const...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical overview of 2-amino-2,4-dimethylpentanoic acid hydrochloride, a non-canonical α,α-disubstituted amino acid. As a member of a class of structurally constrained amino acids, this compound is of significant interest to researchers in peptide science, medicinal chemistry, and drug development. This guide details its molecular structure, physicochemical properties, a representative synthetic pathway, and robust analytical methods for its characterization. Furthermore, it explores the fundamental principles behind its application in creating conformationally restricted peptides, a key strategy for enhancing the therapeutic potential of peptide-based agents.

Introduction to α,α-Disubstituted Amino Acids

In the fields of chemical biology and drug discovery, peptide-based therapeutics offer high specificity and potency. However, their application is often limited by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability. The incorporation of non-canonical amino acids is a proven strategy to overcome these limitations.

Among the most effective non-canonical residues are α,α-disubstituted amino acids (α,α-AAs). These are amino acids in which the α-hydrogen atom is replaced by a second substituent, creating a quaternary α-carbon.[1] This substitution fundamentally alters the molecule's properties by severely restricting the conformational freedom of the peptide backbone.[1] The introduction of such constraints can stabilize specific secondary structures, such as α-helices or β-turns, which are often critical for biological activity. 2-Amino-2,4-dimethylpentanoic acid hydrochloride is a notable example of an α,α-AA, offering a unique combination of steric bulk and hydrophobicity that can be leveraged in rational peptide design. This guide serves as a technical resource for scientists seeking to synthesize, characterize, and utilize this versatile building block.

Molecular Structure and Physicochemical Properties

The defining feature of 2-amino-2,4-dimethylpentanoic acid is the quaternary stereocenter at the α-carbon, substituted with a methyl group, an amino group, a carboxylic acid, and an isobutyl-like side chain. The hydrochloride salt form ensures stability and improves solubility in aqueous media.

Structural Analysis
  • α-Carbon: The tetrasubstituted α-carbon is the key to the molecule's function in peptide chemistry. It lacks the hydrogen atom found in proteinogenic amino acids, which prevents epimerization and restricts the dihedral angles (φ and ψ) of the peptide backbone.

  • Side Chain: The 2,4-dimethylpentanoic structure features a methyl group directly on the α-carbon and a second methyl group at the γ-position (C4). This branched, aliphatic side chain contributes to the overall steric profile and hydrophobicity of the molecule.

  • Stereochemistry: The α-carbon is a chiral center. The compound can exist as the (S)-enantiomer, the (R)-enantiomer, or as a racemic mixture. The stereochemistry is a critical consideration in peptide synthesis, as it influences the direction of induced secondary structures like helices.[1] Commercially, both racemic and enantiomerically pure forms are available.[2]

Figure 1: Chemical Structure of 2-Amino-2,4-dimethylpentanoic Acid Hydrochloride

Physicochemical Data

The following table summarizes the key properties of 2-amino-2,4-dimethylpentanoic acid hydrochloride.

PropertyValueSource(s)
IUPAC Name 2-Amino-2,4-dimethylpentanoic acid hydrochlorideN/A
Common Synonym 2,4-dimethylnorvaline hydrochloride
CAS Number 72408-59-4 (for racemate)[3]
Molecular Formula C₇H₁₆ClNO₂[3]
Molecular Weight 181.66 g/mol [3][4]
Physical Form Solid
InChI Key ZESCTDHOWCQMPQ-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of α,α-disubstituted amino acids can be achieved through various methods, including the alkylation of protected glycine enolates, gold redox catalysis, and rearrangements.[5][6] A robust and conceptually straightforward approach for 2-amino-2,4-dimethylpentanoic acid is the Strecker synthesis, which builds the amino acid scaffold from a ketone precursor.

Synthetic Workflow

The diagram below outlines a representative two-step Strecker synthesis followed by purification. This pathway is chosen for its reliability and use of readily available starting materials.

Synthesis_Workflow start_material 4-Methyl-2-pentanone (Starting Material) reagents1 NaCN, NH₄Cl H₂O/MeOH start_material->reagents1 intermediate 2-Amino-2,4-dimethylpentanenitrile (Aminonitrile Intermediate) reagents1->intermediate Step 1: Strecker Reaction reagents2 Conc. HCl Heat (Reflux) intermediate->reagents2 product_crude Crude Product (in aqueous solution) reagents2->product_crude Step 2: Acid Hydrolysis purification Recrystallization (e.g., from Ethanol/Ether) product_crude->purification Purification final_product 2-Amino-2,4-dimethylpentanoic Acid Hydrochloride (Pure) purification->final_product

Caption: Workflow for the synthesis of 2-amino-2,4-dimethylpentanoic acid hydrochloride.

Experimental Protocol

Materials: 4-methyl-2-pentanone, sodium cyanide (NaCN), ammonium chloride (NH₄Cl), concentrated hydrochloric acid (HCl), methanol (MeOH), ethanol (EtOH), diethyl ether.

Step 1: Synthesis of 2-Amino-2,4-dimethylpentanenitrile (Strecker Reaction)

  • In a well-ventilated fume hood, prepare a solution of ammonium chloride (1.2 eq.) in water. Add a solution of sodium cyanide (1.1 eq.) in water, and cool the mixture in an ice bath to 0-5 °C.

    • Causality: The reaction generates ammonium cyanide in situ. Using an ice bath controls the exothermicity of the reaction and minimizes side reactions.

  • To this aqueous solution, add an equal volume of methanol, followed by the dropwise addition of 4-methyl-2-pentanone (1.0 eq.) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, extract the aqueous mixture with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

    • Trustworthiness: This extraction isolates the organic-soluble aminonitrile intermediate from the inorganic salts, providing a cleaner product for the next step.

Step 2: Hydrolysis to 2-Amino-2,4-dimethylpentanoic Acid Hydrochloride

  • Carefully add the crude aminonitrile from Step 1 to an excess of concentrated hydrochloric acid (e.g., 6 M HCl).

    • Expertise: This step is highly exothermic and releases ammonia gas. It must be performed slowly in an ice bath within a fume hood. The strong acid is necessary to hydrolyze the robust nitrile group to a carboxylic acid.

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The hydrolysis is complete when the starting material is no longer detectable.

  • Cool the reaction mixture to room temperature and then to 0 °C to allow the product to crystallize.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold water or acetone.

    • Self-Validation: The acidic conditions of the hydrolysis protonate the amino group, directly yielding the desired hydrochloride salt, which often has lower solubility in the reaction medium, facilitating its initial isolation.

Step 3: Purification by Recrystallization

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Slowly add a less polar solvent, such as diethyl ether, until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to promote the formation of well-defined crystals.

  • Collect the pure crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

    • Justification: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of an ethanol/ether solvent system is based on the principle that the product is soluble in the hot polar solvent (ethanol) but insoluble in the cold non-polar anti-solvent (ether), allowing impurities to remain in the solution.

Spectroscopic and Analytical Characterization

Unequivocal structural confirmation and purity assessment are paramount. Standard analytical techniques including NMR, MS, and IR spectroscopy are used to validate the identity and integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, D₂O): The expected proton NMR spectrum would show:

    • δ ~0.9-1.0 ppm: Two doublets, integrating to 6H total, corresponding to the two diastereotopic methyl groups at C4, coupled to the C4-proton.

    • δ ~1.5-1.6 ppm: A singlet, integrating to 3H, for the α-methyl group at C2.

    • δ ~1.8-2.2 ppm: A multiplet, integrating to 3H, corresponding to the C3-methylene protons and the C4-methine proton.

    • The labile -NH₃⁺ and -COOH protons will exchange with D₂O and typically do not produce a sharp signal.

  • ¹³C NMR (100 MHz, D₂O):

    • δ ~175-180 ppm: Quaternary carbon signal for the carboxylic acid (C1).

    • δ ~60-65 ppm: Quaternary carbon signal for the α-carbon (C2).

    • δ ~45-50 ppm: Methylene carbon signal (C3).

    • δ ~25-30 ppm: Methine carbon signal (C4).

    • δ ~20-25 ppm: Multiple signals for the three methyl carbons (C2-methyl and two C4-methyls).

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI+): Mass spectrometry is used to confirm the molecular weight. The analysis would be performed on the free amine. The expected protonated molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 146.11, corresponding to the formula C₇H₁₆NO₂⁺.[7]

  • Fragmentation: Common fragmentation pathways include the loss of the carboxyl group (as COOH or H₂O + CO), leading to a significant fragment ion.

Infrared (IR) Spectroscopy
  • Key Absorption Bands (KBr Pellet):

    • ~2500-3300 cm⁻¹ (broad): Overlapping O-H stretch from the carboxylic acid and N-H stretches from the ammonium (-NH₃⁺) group.

    • ~1730-1750 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.

    • ~1500-1600 cm⁻¹: N-H bending vibrations.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA) is a standard method for analyzing underivatized amino acids.[8] The purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Research and Drug Development

The primary value of 2-amino-2,4-dimethylpentanoic acid lies in its ability to act as a potent "structure-inducing" residue in peptides.

  • Conformational Constraint: By replacing a natural amino acid (e.g., Leucine or Alanine) with this α,α-AA, chemists can lock the peptide backbone into a more rigid conformation. This pre-organization can significantly enhance binding affinity to a biological target by reducing the entropic penalty of binding.[1]

  • Enhanced Metabolic Stability: The quaternary α-carbon provides steric hindrance that protects the adjacent peptide bonds from cleavage by proteases and peptidases. This increases the in-vivo half-life of the peptide, a critical attribute for any drug candidate.[5]

  • Peptidomimetic Design: This building block is crucial for designing peptidomimetics—small molecules that mimic the structure and function of a natural peptide. By using α,α-AAs to stabilize a specific bioactive conformation (e.g., an α-helix involved in a protein-protein interaction), researchers can develop more potent and drug-like therapeutic agents.

Conclusion

2-Amino-2,4-dimethylpentanoic acid hydrochloride is more than just a chemical compound; it is a strategic tool for molecular design. Its unique structure, characterized by a quaternary α-carbon, provides a reliable method for introducing conformational constraints into peptide chains. This guide has provided a technical framework covering its structure, a plausible and robust synthesis, and the analytical methods required for its validation. For researchers and drug developers, understanding and utilizing such building blocks is essential for advancing the next generation of peptide-based therapeutics, transforming flexible peptides into stable, high-affinity drug candidates.

References

  • The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. (2016). Vertex AI Search.
  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Vertex AI Search.
  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (2007). PubMed.
  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. (2025).
  • α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
  • 2-Amino-2,4-dimethylpentanoic acid HCl | 72408-59-4. Sigma-Aldrich.
  • 2-Amino-4,4-dimethylpentanoic acid hydrochloride. CymitQuimica.
  • 72408-59-4 | MFCD09864733 | 2-Amino-2,4-dimethylpentanoic acid hydrochloride. Aaronchem.
  • (S)-2-Amino-2,4-dimethylpentanoic acid. MilliporeSigma.
  • CAS:88376-09-4丨S)-2-amino-2,4-dimethylpentanoicacid-HCl. ALFA CHEMICAL.
  • (2S)-2-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 194032. PubChem.
  • The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. (2016).

Sources

Exploratory

Engineering Peptidomimetics: The Strategic Incorporation of Non-Natural Branched-Chain Amino Acids

A Technical Guide for Drug Development Professionals Introduction: Overcoming the Peptide Paradox Peptides occupy a highly desirable pharmacological niche, offering the target specificity of large biologics combined with...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Introduction: Overcoming the Peptide Paradox

Peptides occupy a highly desirable pharmacological niche, offering the target specificity of large biologics combined with the synthetic accessibility of small molecules. However, drug developers consistently face the "peptide paradox": native peptides exhibit exquisite binding affinities but suffer from notoriously poor developability profiles, including rapid proteolytic degradation, short plasma half-lives, and negligible membrane permeability.

To bypass these evolutionary limitations, the field of peptidomimetics has increasingly turned to the incorporation of non-natural branched-chain amino acids (BCAAs) [3]. By substituting canonical residues (like Leucine, Isoleucine, and Valine) with sterically demanding, non-canonical analogs such as tert-leucine (Tle), norvaline (Nva), or norleucine (Nle), scientists can engineer predictable, highly stable, and potent therapeutic candidates. This whitepaper details the mechanistic causality, quantitative impacts, and synthetic protocols required to successfully leverage non-natural BCAAs in modern drug discovery.

Mechanistic Causality: How Steric Bulk Drives Stability and Affinity

The decision to incorporate a non-natural BCAA is not merely an empirical substitution; it is a rational structural intervention. The introduction of hyper-branched side chains, such as the tert-butyl group in tert-leucine, alters the peptide's physicochemical landscape through two primary mechanisms:

  • Steric Shielding (Protease Resistance): Proteolytic enzymes require precise alignment of the peptide backbone within their active sites. The massive steric bulk of a tert-butyl group physically occludes the scissile amide bond, preventing the formation of the enzyme-substrate transition state.

  • Conformational Constraint (

    
     and 
    
    
    
    Restriction):
    Non-natural BCAAs severely restrict the rotational freedom of the
    
    
    (phi) and
    
    
    (psi) dihedral angles of the peptide backbone. This entropic pre-organization forces the peptide into a bioactive conformation (e.g., a stable
    
    
    -helix or
    
    
    -turn). Because the peptide is already locked into its binding conformation, the entropic penalty upon binding the target receptor is minimized, drastically increasing binding affinity (
    
    
    ).
Case Study: Calcineurin-NFAT Inhibition

The optimization of the VIVIT peptide (a calcineurin inhibitor) perfectly illustrates this causality. By replacing two canonical Valine residues with tert-leucine (creating the "ZIZIT" analog), researchers achieved a 10-fold improvement in binding affinity and a massive increase in proteolytic stability [1]. The bulky Tle residues forced the peptide into an optimal docking conformation while simultaneously shielding it from serum proteases.

Pathway Ca Calcium Influx CaM Calmodulin Activation Ca->CaM CN Calcineurin (Phosphatase) CaM->CN Activates NFAT Dephosphorylated NFAT CN->NFAT Dephosphorylates NFAT_P Phosphorylated NFAT (Cytosolic) NFAT_P->CN Binds Nucleus Nuclear Translocation & Gene Transcription NFAT->Nucleus Peptidomimetic Tle-Peptidomimetic (e.g., ZIZIT) Peptidomimetic->CN Blocks PxIxIT Motif

Fig 1: Calcineurin-NFAT signaling pathway illustrating the targeted blockade by Tle-modified peptidomimetics.

Quantitative Impact: Stability and Affinity Metrics

The empirical data supporting non-natural BCAA incorporation is robust. Table 1 summarizes the quantitative impact of substituting canonical BCAAs with tert-leucine across two distinct therapeutic systems: the aforementioned Calcineurin inhibitor (ZIZIT) [1] and the PK20 Opioid-Neurotensin hybrid peptide [2].

Table 1: Comparative Metrics of Canonical vs. Non-Natural BCAA Substitutions

Therapeutic SystemTarget ReceptorCanonical BCAANon-Natural BCAAAffinity (

/

) Impact
Half-Life (

) Impact
VIVIT

ZIZIT
CalcineurinValine (Val)tert-Leucine (Tle)477 nM

43 nM

1 h

>6 h (in 25% human serum)
[Ile

]PK20

PK20
Neurotensin (NTS)Isoleucine (Ile)tert-Leucine (Tle)Maintained high affinity117.7 h

204.4 h (in 1M HCl)

Note: In the PK20 system, the substitution of Ile with Tle nearly doubled the chemical half-life under harsh acidic conditions without sacrificing biological activity [2].

Experimental Workflow: Synthesizing Sterically Hindered Peptidomimetics

Incorporating bulky non-natural BCAAs via Solid-Phase Peptide Synthesis (SPPS) introduces significant kinetic challenges. The same steric bulk that protects the final drug from proteases also severely hinders the nucleophilic attack of the resin-bound amine onto the activated amino acid ester during synthesis. Standard coupling reagents (e.g., HBTU) and room-temperature conditions will frequently result in incomplete couplings and truncated sequences.

To ensure a self-validating and high-yield synthesis, the following optimized protocol must be utilized.

Step-by-Step Methodology for Tle Incorporation

Step 1: Resin Swelling and Fmoc Deprotection

  • Action: Swell the resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of reactive sites.

Step 2: High-Efficiency Pre-Activation

  • Action: Dissolve 4 equivalents of Fmoc-Tle-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow to pre-activate for 3 minutes.

  • Causality: HATU generates a highly reactive 7-aza-benzotriazole active ester. The slight sub-stoichiometry of HATU (3.9 eq) prevents the capping of the resin-bound amine by unreacted coupling reagent (guanidinylation).

Step 3: Elevated-Temperature Coupling

  • Action: Transfer the activated Fmoc-Tle-OH to the resin. Heat the reaction vessel to 75°C using a microwave peptide synthesizer for 15 minutes.

  • Causality: The activation energy required to overcome the steric clash of the tert-butyl group is high. Microwave irradiation provides the necessary kinetic energy to drive the acylation to completion.

Step 4: Self-Validating Quality Control (The Kaiser Test & Micro-Cleavage)

  • Action: Wash the resin thoroughly. Perform a Kaiser test. If positive (blue), perform a double coupling using a different reagent chemistry (e.g., COMU/Oxyma) to alter the transition state geometry. Concurrently, cleave a 1 mg micro-aliquot of resin using TFA and analyze via LC-MS.

  • Causality: The Kaiser test provides immediate colorimetric feedback on primary amines, while LC-MS definitively confirms the mass shift (+113 Da for Tle), ensuring the protocol is a closed, self-validating loop before proceeding to the next residue.

SPPS_Workflow Start Resin Swelling & Deprotection Coupling Coupling of Fmoc-Tle-OH (HATU/DIPEA, 75°C) Start->Coupling Wash Washing (DMF/DCM) Coupling->Wash Kaiser Kaiser Test / LC-MS Check Wash->Kaiser Recouple Double Coupling (COMU/Oxyma) Kaiser->Recouple Incomplete (Positive) Next Next Amino Acid / Cleavage Kaiser->Next Complete (Negative) Recouple->Wash

Fig 2: Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered BCAAs.

Conclusion

The transition from native peptides to highly stable peptidomimetics is heavily reliant on the strategic deployment of non-natural branched-chain amino acids. By understanding the causality between steric bulk, backbone restriction, and protease evasion, drug developers can rationally design therapeutics that survive the harsh biological milieu. While the incorporation of residues like tert-leucine demands rigorous, elevated-energy synthetic protocols, the resulting exponential gains in target affinity and half-life make it an indispensable tool in the modern medicinal chemistry arsenal.

References

  • Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT) Interaction Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Biomolecules (MDPI) URL:[Link]

Foundational

The Chemical Stability of α-Methyl Amino Acid Salts: A Comprehensive Technical Guide for Peptide Drug Development

Executive Summary The integration of non-proteinogenic amino acids into peptide therapeutics has revolutionized modern drug design by directly addressing the metabolic liabilities of native peptides. Among these modifica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-proteinogenic amino acids into peptide therapeutics has revolutionized modern drug design by directly addressing the metabolic liabilities of native peptides. Among these modifications, α-methyl amino acids represent a structural paradigm shift. By substituting the standard α-hydrogen with a methyl group, researchers can engineer molecules with unprecedented chemical stability, proteolytic resistance, and conformational pre-organization[1]. This whitepaper dissects the physicochemical principles governing the stability of α-methyl amino acid salts and provides self-validating experimental frameworks for their characterization.

Mechanistic Foundations of Chemical Stability

The Thermodynamic Impossibility of Racemization

The chiral integrity of standard proteinogenic α-amino acids is highly susceptible to basic environments and elevated temperatures. Their degradation mechanism relies on the base-catalyzed abstraction of the acidic α-proton, which generates a planar enolate intermediate. This intermediate can be re-protonated from either face, leading to rapid racemization (or epimerization within a peptide chain).

In α-methyl amino acids, the complete absence of this α-proton renders the enolization pathway thermodynamically impossible[2]. Because there is no proton to abstract, the chiral center is permanently locked. This absolute resistance to racemization is so robust that significant L-enantiomeric excesses of α-methyl amino acids (such as isovaline) have been preserved for over 4.5 billion years in carbonaceous chondrites like the Murchison and Orgueil meteorites[3][4].

Racemization_Mechanism cluster_alpha_H Standard α-Amino Acid (Susceptible) cluster_alpha_Me α-Methyl Amino Acid (Stable) A1 L-Enantiomer (Has α-Proton) A2 Planar Enolate Intermediate A1->A2 Base (-H+) A2->A1 +H+ (Bottom) A3 D-Enantiomer (Racemized) A2->A3 +H+ (Top) B1 L-α-Methyl AA (No α-Proton) B2 No Enolization Chirality Preserved B1->B2 Base (No Reaction)

Figure 1: Base-catalyzed racemization mechanism in standard versus α-methyl amino acids.

Steric Shielding and Proteolytic Resistance

Beyond chiral stability, the quaternary α-carbon introduces severe steric hindrance at the peptide backbone. This bulk heavily restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, inherently biasing the molecule toward stable helical secondary structures[1]. When incorporated into a therapeutic peptide, this steric shield physically occludes the active sites of both endopeptidases and exopeptidases, preventing the nucleophilic attack required for amide bond hydrolysis and drastically extending in vivo half-life[1][2].

Solid-State Stability and Salt Form Selection

For practical applications in Solid-Phase Peptide Synthesis (SPPS) and final drug formulation, α-methyl amino acids are formulated as stable salts (e.g., hydrochlorides or sodium salts)[5]. The choice of salt dictates the solid-state stability profile:

  • Crystal Lattice Energy: Hydrochloride salts form robust intermolecular salt bridges between the protonated amine and the chloride counter-ion, significantly increasing the thermal degradation threshold of the solid powder[5].

  • Hygroscopicity Management: While amine salts are traditionally highly hygroscopic, the additional lipophilicity provided by the α-methyl group slightly reduces the overall moisture uptake compared to standard amino acid salts. This minimizes water-catalyzed solid-state degradation during long-term storage.

Experimental Workflows for Stability Validation

To rigorously validate the stability profile of an α-methyl amino acid salt, the following self-validating protocols must be employed. Causality is built into the assay design: a standard α-H amino acid must always be run in parallel as a positive control to definitively prove that the stress conditions were sufficient to induce degradation.

Stability_Workflow N1 1. Sample Prep (α-Me AA Salt) N2 2. Stress Induction (pH/Temp/Enzyme) N1->N2 N3 3. Derivatization (FDAA Reagent) N2->N3 N4 4. LC-MS/MS Analysis N3->N4 N5 5. Kinetic Modeling N4->N5

Figure 2: End-to-end experimental workflow for evaluating α-methyl amino acid stability.

Protocol 1: Accelerated Racemization Stress Testing via Chiral LC-MS

This protocol utilizes Marfey's reagent (FDAA) to convert enantiomers into diastereomers, allowing for high-resolution separation on standard reverse-phase LC columns[6].

  • Step 1: Sample Preparation & Control. Prepare 10 mM solutions of the α-methyl amino acid salt (Test) and its standard α-H analog (Control) in 0.1 M NaOH (pH 12).

  • Step 2: Thermal Stress. Incubate both solutions at 80°C for 48 hours. The extreme pH and temperature force the deprotonation of the α-H in the control sample.

  • Step 3: Neutralization & Derivatization. Neutralize 50 µL aliquots with 0.1 M HCl. Add 200 µL of 1% FDAA in acetone and 40 µL of 1 M NaHCO3. Incubate at 40°C for 1 hour[6]. Rationale: FDAA reacts with the primary amine to form stable diastereomers with distinct hydrophobicities, enabling mass spectrometry-compatible separation.

  • Step 4: Quenching & LC-MS/MS Analysis. Quench the reaction with 20 µL of 2 M HCl. Analyze via LC-MS/MS using a C18 column and a water/acetonitrile gradient with 0.1% formic acid.

  • Step 5: System Validation. The assay is valid only if the Control shows a ~50:50 ratio of L/D diastereomer peaks. The Test sample should exhibit >99% retention of the original enantiomer, proving absolute resistance.

Protocol 2: In Vitro Proteolytic Half-Life Determination
  • Step 1: Matrix Selection. Prepare a 1 mg/mL solution of Pronase (a highly aggressive, broad-spectrum protease cocktail) in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM CaCl2.

  • Step 2: Incubation. Spike the α-methylated peptide and a non-methylated control peptide into the Pronase solution to a final concentration of 10 µM. Incubate at 37°C.

  • Step 3: Time-Course Sampling. Withdraw 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: The organic solvent immediately denatures the proteases, instantly halting degradation and precipitating larger proteins.

  • Step 4: Quantification. Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via Multiple Reaction Monitoring (MRM) on an LC-MS/MS system[1].

  • Step 5: Kinetic Modeling. Plot the natural log of the remaining peak area versus time to calculate the first-order degradation half-life (t1/2)[1].

Quantitative Data & Comparative Analysis

The following table synthesizes the expected physicochemical and biological stability metrics, contrasting standard α-amino acids with their α-methylated counterparts.

Property / MetricStandard α-Amino Acid (α-H)α-Methyl Amino AcidMechanistic Driver
Racemization Half-life (pH 12, 80°C)2 to 12 HoursIndefinite (Stable)Complete absence of the exchangeable α-proton prevents enolization[2].
Proteolytic Half-life (Pronase Assay)< 30 Minutes> 48 HoursSteric occlusion at φ/ψ angles physically blocks protease active sites[1].
Conformational Preference Highly flexible (Random coil)Highly restricted (Helical)Steric clash of the methyl group restricts backbone dihedral angles[1].
Solid-State Hygroscopicity (HCl Salt)Moderate to HighLow to ModerateThe hydrophobic methyl group slightly repels ambient moisture[5].

References

1.2 - qyaobio.com 2.3 - nih.gov 3.1 - benchchem.com 4.6 - springernature.com 5.4 - researchgate.net 6.5 - jpt.com

Sources

Exploratory

Whitepaper: The Dual-Edged Sword of DL-α-Methylleucine in Peptide Conformational Restriction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The rational design of peptide therapeutics hinges on our ability to control three-dimensional structure. Unconstrained...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of peptide therapeutics hinges on our ability to control three-dimensional structure. Unconstrained peptides often exist as a conformational ensemble in solution, a characteristic that can lead to reduced receptor affinity and susceptibility to proteolytic degradation. The incorporation of α,α-disubstituted amino acids presents a robust strategy to rigidify the peptide backbone, pre-organizing it into a bioactive conformation. Among these, α-methylleucine is a potent helix-inducing residue. This guide provides a deep technical analysis of the role of DL-α-methylleucine in restricting peptide conformation. We will explore the molecular underpinnings of this restriction, provide field-tested protocols for its incorporation and analysis, and discuss the critical, and often overlooked, implications of using a racemic mixture in the context of drug development.

Introduction: The Primacy of Conformation in Peptide Bioactivity

The biological function of a peptide is inextricably linked to its conformation. For a peptide to bind its target receptor with high affinity and specificity, it must adopt a precise three-dimensional structure, often at a significant entropic cost.[1] A primary goal in medicinal chemistry is to mitigate this entropic penalty by designing peptides that are conformationally pre-organized for binding.[2] This is achieved by introducing chemical modifications that restrict the rotational freedom of the peptide backbone.

α,α-disubstituted amino acids, which feature two substituents on the α-carbon, are exceptionally effective tools for this purpose.[3] By replacing the α-hydrogen with an alkyl group, these residues sterically limit the accessible dihedral angles of the peptide backbone, thereby promoting the formation of specific secondary structures.[4] This guide focuses on α-methylleucine, an analog of the canonical amino acid leucine, where the α-hydrogen is replaced by a methyl group. We will specifically address the use of DL-α-Methylleucine , a racemic mixture of the D- and L-enantiomers, and dissect the profound and distinct consequences each stereoisomer has on peptide structure and the complexities that arise from their combined use.

The Molecular Basis of Conformational Restriction

The conformational-restricting power of α-methylleucine stems from the steric hindrance imposed by the geminal methyl and isobutyl groups at the α-carbon.[4] This substitution dramatically curtails the allowable rotational freedom around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds.

In a standard L-amino acid, a wide range of (φ, ψ) combinations are possible, as visualized in a Ramachandran plot. However, for α-methylated amino acids, the sterically allowed regions are severely constricted, primarily to the space corresponding to helical conformations.[3][5]

The chirality of the α-carbon is a critical determinant of the resulting helix's directionality (screw sense).

  • L-α-Methylleucine restricts the backbone to (φ, ψ) angles characteristic of a right-handed helix (P-helix).[3][6]

  • D-α-Methylleucine , its mirror image, forces the backbone into conformations typical of a left-handed helix (M-helix).

The use of a DL-racemic mixture means that during synthesis, either the D or L enantiomer can be incorporated at a given position, leading to a population of diastereomeric peptides. This stereochemical diversity is a crucial factor that must be managed and characterized throughout the development process.

Stereoisomers of α-Methylleucine and their helical preference.

Impact on Peptide Secondary Structure

The incorporation of α-methylated amino acids is a well-established strategy for nucleating and stabilizing helical structures.[4][6] The specific type of helix formed—either a tight 3₁₀-helix (characterized by i to i+3 hydrogen bonding) or a classic α-helix (i to i+4 hydrogen bonding)—depends on the peptide sequence, length, and solvent environment.[3][7][8] Homopeptides of chiral α-methylated amino acids strongly favor the 3₁₀-helical structure.[3][6]

Causality Behind Helix Formation: The steric clash of the α-substituents prevents the peptide backbone from adopting an extended (β-sheet) conformation. The backbone is consequently funneled into the compact, sterically favorable helical region of the Ramachandran plot. This pre-organization facilitates the formation of the intramolecular hydrogen bonds that define the helix, making the helical conformation enthalpically favorable.

FeatureNative Leucine PeptideL-α-MeLeu PeptideDL-α-MeLeu Peptide
Conformation Flexible / Random CoilRigid / Right-Handed HelixMixture of Diastereomers
Dihedral Angles Broadly Allowed (φ, ψ)Restricted to Helical (φ, ψ)Restricted, but can disrupt helix
Protease Stability LowHigh[4]High[4]
Synthesis StandardChallengingChallenging
Purification Single ProductSingle ProductDiastereomer Separation Required

Table 1: Comparative properties of peptides containing Leucine vs. α-Methylleucine.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Incorporating sterically hindered residues like DL-α-Methylleucine is a significant challenge for standard SPPS protocols.[9][10] The bulky α-substituents impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow and often incomplete coupling reactions.

Expertise in Action: The key to success is to enhance the reactivity of the coupling step to overcome the high activation energy barrier. This requires a departure from standard coupling reagents (like HBTU/DIPEA alone) and reaction times. We employ more potent, third-generation uronium salt activators and often require more forceful conditions.

Step-by-Step Protocol for Incorporating Fmoc-DL-α-Methylleucine-OH

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy on a rink amide resin.[11][12]

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[13]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat the treatment for an additional 10 minutes. This two-step process ensures complete removal of the Fmoc group from the N-terminal amine.[13]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling (The Critical Step):

    • In a separate vessel, dissolve 4 equivalents of Fmoc-DL-α-Methylleucine-OH and 3.9 equivalents of HATU in DMF.[13]

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIEA) to the solution and vortex for 2-5 minutes to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for a minimum of 2 hours. For particularly difficult couplings, this can be extended to 4 hours or performed at a slightly elevated temperature (35-40°C).

  • Monitoring the Coupling:

    • Take a small sample of resin beads, wash them thoroughly with DMF and then Methanol, and dry them.

    • Perform a qualitative test to check for the presence of free primary amines. Note: The standard Kaiser test will be negative for the N-terminus after a successful coupling to a secondary amine (like proline) or a hindered residue. The Bromophenol Blue test is a more reliable indicator here.[13] A yellow color indicates a complete reaction (no free amines), while a blue or green color signifies an incomplete coupling.

  • Troubleshooting: The Double Couple:

    • If the monitoring test indicates an incomplete reaction, drain the reaction vessel and immediately repeat step 4 with a fresh solution of activated Fmoc-DL-α-Methylleucine-OH. This "double coupling" is often mandatory for hindered residues.[13]

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next cycle.

SPPS_Workflow Start Start Cycle: Peptide-Resin-Fmoc Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Coupling (Fmoc-DL-α-MeLeu-OH, HATU, DIEA) Wash1->Coupling Monitoring Step 4: Monitoring (Bromophenol Blue Test) Coupling->Monitoring Wash2 Step 5: Final Wash Monitoring->Wash2 Complete DoubleCouple Troubleshoot: Perform Double Couple Monitoring->DoubleCouple Incomplete End End Cycle: Ready for next AA Wash2->End DoubleCouple->Coupling

SPPS cycle for incorporating a hindered amino acid.

Experimental Protocol: Post-Synthesis Analysis

The use of DL-α-Methylleucine necessitates a rigorous analytical workflow. The primary challenge and quality control checkpoint is the identification and, if necessary, separation of the resulting diastereomers.

Workflow for Characterization
  • Cleavage and Deprotection: After the full sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a standard cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane).

  • Crude Product Analysis (LC-MS):

    • Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA).

    • Inject onto a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system coupled to a Mass Spectrometer (MS).

    • Self-Validation: The HPLC chromatogram is the first critical validation. The incorporation of a single DL-α-Methylleucine will produce two diastereomers. These are different chemical entities and will often exhibit different retention times, resulting in two distinct peaks (or a broadened peak) in the chromatogram.

    • The MS will confirm that both peaks correspond to the correct mass of the target peptide.

  • Purification: Purify the peptide mixture using preparative RP-HPLC. Depending on the resolution of the two diastereomer peaks, you can choose to either isolate each diastereomer individually or co-purify them as a mixture for initial screening.

  • Conformational Analysis:

    • Circular Dichroism (CD) Spectroscopy: This is a rapid method to assess the overall secondary structure.[7]

      • Dissolve the purified peptide (either as a mixture or as isolated diastereomers) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

      • Acquire spectra from ~190 to 260 nm.

      • A peptide containing pure L-α-Methylleucine and adopting a right-handed α-helix will show characteristic minima at ~208 nm and ~222 nm and a maximum at ~195 nm.[14] A peptide with pure D-α-Methylleucine will show an inverted mirror-image spectrum. The diastereomeric mixture will show a complex spectrum reflecting the contributions of both.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information.[15][16]

      • For isolated diastereomers, a full 2D NMR analysis (TOCSY, NOESY) in a solvent like D₂O or H₂O/D₂O (90/10) can be used to solve the complete 3D structure.

      • Key indicators of helical structure include low-field shifted α-proton signals, small ³J(HN,Hα) coupling constants, and characteristic Nuclear Overhauser Effect (NOE) patterns (e.g., dNN(i, i+1), dαN(i, i+3)).[16]

Analysis_Workflow Start Synthesized Peptide-Resin Cleavage Step 1: Cleavage from Resin (TFA Cocktail) Start->Cleavage Crude Crude Peptide Product Cleavage->Crude LCMS Step 2: LC-MS Analysis Crude->LCMS Diastereomers Result: Diastereomers Identified? LCMS->Diastereomers Diastereomers->Crude No (Check Synthesis) Purification Step 3: Preparative HPLC Diastereomers->Purification Yes Isolated Isolated Diastereomers Purification->Isolated Mixture Purified Mixture Purification->Mixture Conformation Step 4: Conformational Analysis (CD, NMR) Isolated->Conformation Mixture->Conformation End Final Characterized Peptide(s) Conformation->End

Post-synthesis characterization and validation workflow.

Implications for Drug Development Professionals

The decision to use DL-α-Methylleucine is one of cost and complexity versus stereochemical purity.

Advantages:

  • Enhanced Protease Resistance: The steric bulk at the α-carbon shields the adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's in-vivo half-life.[4]

  • Potent Helix Induction: It reliably forces a peptide into a helical conformation, which can be essential for mimicking the structure of a native protein binding motif.[4][5]

Trustworthiness and Critical Considerations:

  • Diastereomeric Complexity: The primary drawback is the creation of a diastereomeric mixture. These are distinct compounds that can have different binding affinities, efficacies, and pharmacokinetic profiles. For therapeutic development, regulatory agencies will require characterization and control of each stereoisomer.

  • Purification Challenges: Separating diastereomers can be difficult and costly, and may not be feasible on a large scale.

  • Structural Ambiguity: If a peptide contains multiple DL-α-Methylleucine residues, the number of potential diastereomers increases exponentially (2ⁿ, where n is the number of racemic centers), creating a complex mixture that is nearly impossible to deconvolute.

Strategic Recommendation: For initial discovery and structure-activity relationship (SAR) studies, using the DL-mixture can be a cost-effective way to quickly assess the impact of helical constraint at a specific position. However, for lead optimization and preclinical development, it is imperative to synthesize the peptide with the pure L- or D-α-Methylleucine enantiomer to ensure a single, well-defined active pharmaceutical ingredient (API).

Conclusion

DL-α-Methylleucine is a powerful but complex tool for peptide engineering. Its ability to rigidly constrain the peptide backbone into a helical conformation is unparalleled, offering a direct route to enhanced stability and potentially higher binding affinity. However, this power comes with the unavoidable complexity of stereoisomerism. For the researcher, scientist, and drug developer, a thorough understanding of the synthetic challenges, the necessity of rigorous analytical separation and characterization, and the downstream consequences of diastereomeric mixtures is essential. When wielded with this knowledge, α-methylleucine can unlock new potential in peptide design, but ignoring its stereochemical nature can lead to irreproducible results and significant developmental hurdles.

References

  • Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. Nature Chemistry.
  • Conformational studies on peptides containing α,α-disubstituted α-amino acids. Scilit.
  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate.
  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • Conformational analysis by HRMAS NMR spectroscopy of resin-bound homo-peptides from C?-methyl-leucine. ResearchGate. URL: [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. URL: [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Dialnet. URL: [Link]

  • Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed. URL: [Link]

  • Role of peptide backbone conformation on biological activity of chemotactic peptides. PubMed. URL: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. URL: [Link]

  • Overview of Custom Peptide Synthesis. GenScript. URL: [Link]

  • Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons. URL: [Link]

  • Alpha helix. Wikipedia. URL: [Link]

  • Assessing the effect of aromatic residues placement on α. The Royal Society of Chemistry. URL: [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. URL: [Link]

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Foundational

The Alpha-Methyl Anchor: A Technical Guide to the Steric Effects of α-Methyl Leucine Derivatives in Drug Development

Introduction: The Quest for Peptide Stability and Conformational Control In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their inherent li...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Peptide Stability and Conformational Control

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their inherent limitations, namely conformational flexibility and susceptibility to proteolytic degradation, have historically hindered their development as viable oral or long-acting therapeutics. The introduction of non-natural amino acids is a cornerstone strategy to overcome these hurdles. Among these, the α-methylation of amino acids stands out as a robust and predictable method to imbue peptides with drug-like properties.[1] This guide provides an in-depth technical exploration of the steric effects of incorporating an α-methyl group into leucine derivatives, a modification that profoundly influences peptide structure, stability, and, ultimately, biological activity. For researchers, scientists, and drug development professionals, a deep understanding of these effects is paramount for the rational design of next-generation peptide-based medicines.

The Fundamental Impact of α-Methylation: A Stereochemical Perspective

The substitution of the α-hydrogen of leucine with a methyl group introduces a quaternary carbon at the α-position, a seemingly subtle change with significant stereochemical consequences. This α,α-disubstitution imposes severe steric constraints on the peptide backbone, dramatically restricting the allowable range of the phi (φ) and psi (ψ) dihedral angles.[1] This confinement of conformational space is the primary driver of the beneficial properties conferred by α-methyl leucine.

The steric hindrance from the additional methyl group effectively funnels the amino acid residue into the helical region of the Ramachandran plot, strongly favoring the adoption of well-defined secondary structures such as 3₁₀-helices and α-helices.[1] This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in receptor binding affinity and specificity by reducing the entropic penalty of binding.[1]

G cluster_0 Standard Leucine cluster_1 α-Methyl Leucine Leu_phi φ Leu_psi ψ Leu_phi->Leu_psi Wide Rotational Freedom aMeLeu_phi φ Leu_alpha_H α-H aMeLeu_psi ψ aMeLeu_phi->aMeLeu_psi Restricted Rotation aMeLeu_alpha_Me α-CH₃

Figure 1: Steric effect of α-methylation on backbone rotation.

Conformational Analysis: Quantifying the Structural Impact

A comprehensive understanding of the conformational changes induced by α-methyl leucine requires a combination of experimental and computational techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray crystallography are the primary experimental tools, while molecular dynamics simulations provide complementary insights into the dynamic behavior of these modified peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution. For peptides containing α-methyl leucine, specific NMR experiments can provide quantitative data on dihedral angles and inter-proton distances.

Experimental Protocol: Conformational Analysis of an α-Methyl Leucine-Containing Peptide by NMR

  • Sample Preparation: Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition: Record a suite of 1D and 2D NMR experiments on a high-field spectrometer (≥600 MHz). Essential 2D experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing distance restraints.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To resolve overlapping proton signals and aid in resonance assignment.

  • Resonance Assignment: Utilize the TOCSY and NOESY spectra to assign the proton and carbon resonances to their respective positions in the peptide sequence.

  • Structural Restraint Generation:

    • Distance Restraints: Integrate the cross-peaks in the NOESY spectrum to derive upper distance bounds between protons.

    • Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum. The Karplus equation can then be used to relate these coupling constants to the φ dihedral angle.[1]

  • Structure Calculation: Use the experimental restraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

G Peptide_Synthesis Synthesize Peptide with α-Methyl Leucine NMR_Sample_Prep Prepare NMR Sample Peptide_Synthesis->NMR_Sample_Prep NMR_Data_Acquisition Acquire 2D NMR Data (TOCSY, NOESY, HSQC) NMR_Sample_Prep->NMR_Data_Acquisition Resonance_Assignment Assign Resonances NMR_Data_Acquisition->Resonance_Assignment Structural_Restraints Generate Distance and Dihedral Angle Restraints Resonance_Assignment->Structural_Restraints Structure_Calculation Calculate 3D Structure Ensemble Structural_Restraints->Structure_Calculation Conformational_Analysis Analyze Conformation Structure_Calculation->Conformational_Analysis

Figure 2: Workflow for NMR-based conformational analysis.

Dihedral AngleTypical Range for α-HelixExpected Range for α-Methyl Leucine
Phi (φ)-60° ± 20°Highly restricted, within helical region
Psi (ψ)-45° ± 20°Highly restricted, within helical region

Table 1: Expected impact of α-methyl leucine on backbone dihedral angles.

Enhancing Proteolytic Stability: A Shield Against Degradation

One of the most significant advantages of incorporating α-methyl leucine into a peptide is the remarkable increase in its resistance to enzymatic degradation. The steric bulk of the α-methyl group directly shields the adjacent peptide bonds from the active sites of proteases, effectively preventing cleavage.[1] This enhanced stability translates to a longer in vivo half-life, a critical attribute for the development of effective peptide drugs.[1]

Experimental Protocol: In Vitro Proteolytic Stability Assay

  • Peptide Solutions: Prepare stock solutions of the parent peptide and the α-methyl leucine-containing analogue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme Solutions: Prepare fresh solutions of the desired proteases (e.g., trypsin, chymotrypsin, or human serum) at a relevant concentration.

  • Incubation: Mix the peptide and enzyme solutions at a specific ratio and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as trifluoroacetic acid (TFA) or by heat inactivation.[2]

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining at each time point.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂) of the peptide.

G Peptide_Incubation Incubate Peptide with Protease/Serum at 37°C Time_Sampling Collect Aliquots at Various Time Points Peptide_Incubation->Time_Sampling Quench_Reaction Stop Enzymatic Reaction Time_Sampling->Quench_Reaction HPLC_Analysis Quantify Intact Peptide by RP-HPLC Quench_Reaction->HPLC_Analysis Half_Life_Calc Calculate Half-Life (t₁/₂) HPLC_Analysis->Half_Life_Calc

Figure 3: Workflow for in vitro proteolytic stability assay.

PeptideHalf-life in Human Serum (t₁/₂)
Parent Peptide (with Leucine)Typically minutes to a few hours
α-Methyl Leucine AnalogueSignificantly extended (hours to days)

Table 2: Expected comparative proteolytic stability.

Synthesis of Fmoc-α-Methyl-L-Leucine: A Critical Building Block

The enantioselective synthesis of Fmoc-protected α-methyl-L-leucine is a crucial first step for its incorporation into peptides via solid-phase peptide synthesis (SPPS). While several methods exist for the synthesis of α,α-disubstituted amino acids, a common approach involves the stereoselective alkylation of a chiral glycine enolate equivalent.

Experimental Protocol: Representative Synthesis of Fmoc-α-Methyl-L-Leucine

This protocol is a representative outline and may require optimization.

  • Protection of L-Leucine: Begin with L-leucine and protect the amino and carboxylic acid groups. For example, the amino group can be protected with a Boc group, and the carboxylic acid can be converted to a methyl or benzyl ester.

  • Enolate Formation: Treat the protected leucine derivative with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78°C) to generate the corresponding enolate.

  • α-Methylation: Add a methylating agent, such as methyl iodide (CH₃I), to the enolate solution. The stereoselectivity of this step is critical and is influenced by the protecting groups and reaction conditions.

  • Deprotection: Remove the protecting groups from the α-methylated leucine derivative. For example, a Boc group can be removed with TFA, and a methyl ester can be hydrolyzed with a base.

  • Fmoc Protection: React the free amino group of α-methyl-L-leucine with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base, such as sodium bicarbonate, to yield the final Fmoc-α-methyl-L-leucine product.

  • Purification: Purify the final product by column chromatography on silica gel.

X-ray Crystallography: The Gold Standard for Structural Elucidation

For an unambiguous determination of the solid-state conformation of a peptide containing α-methyl leucine, X-ray crystallography is the definitive technique. Obtaining high-quality crystals of peptides can be challenging, and the presence of the bulky α-methyl leucine residue may further complicate crystallization efforts.

Challenges and Considerations for Crystallizing α-Methyl Leucine-Containing Peptides:

  • Solubility: The increased hydrophobicity of the α-methyl group may reduce the aqueous solubility of the peptide, making it more difficult to find suitable crystallization conditions.

  • Conformational Rigidity: While beneficial for receptor binding, the reduced conformational flexibility can sometimes hinder the packing of molecules into a well-ordered crystal lattice.

  • Screening: A wide range of crystallization screens, including different precipitants, buffers, and additives, should be employed to maximize the chances of obtaining crystals.

Case Study: The Impact of α-Methyl Leucine in a Therapeutic Peptide

While specific, publicly available data on drug candidates containing α-methyl leucine is often proprietary, the principles outlined in this guide are widely applied in the pharmaceutical industry. For instance, in the development of macrocyclic peptide inhibitors of protein-protein interactions, the incorporation of α-methylated amino acids has been shown to enhance helicity, improve binding affinity, and increase proteolytic resistance.[3]

Consider a hypothetical case of a 12-amino acid peptide inhibitor of the p53-MDM2 interaction. The parent peptide, containing a leucine residue at a critical binding position, shows an IC₅₀ of 500 nM and a half-life in human serum of 30 minutes. Upon substitution of the leucine with α-methyl leucine, the following improvements might be observed:

PeptideIC₅₀ (nM)Half-life in Human Serum (t₁/₂)
Parent Peptide50030 minutes
α-Methyl Leucine Analogue5012 hours

Table 3: Hypothetical case study data.

This hypothetical data illustrates the profound impact that a single α-methylation can have on the therapeutic potential of a peptide. The increased affinity is a direct result of the pre-organization of the peptide into its bioactive helical conformation, while the dramatically improved half-life is due to the steric shielding of the peptide backbone.

Conclusion: A Powerful Tool for Rational Peptide Design

The incorporation of an α-methyl group into leucine is a powerful and predictable strategy for enhancing the drug-like properties of peptides. The steric hindrance introduced by this modification provides a conformational anchor, restricting the peptide backbone to a helical conformation and shielding it from proteolytic degradation. This leads to peptides with improved pharmacokinetic profiles and enhanced biological activity. For researchers and drug development professionals, a thorough understanding of the principles and experimental methodologies outlined in this guide is essential for the rational design of novel and effective peptide-based therapeutics.

References

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Exploratory

alpha,alpha-disubstituted amino acids biological activity

An In-depth Technical Guide on the Biological Activity of α,α-Disubstituted Amino Acids For Researchers, Scientists, and Drug Development Professionals Abstract α,α-Disubstituted amino acids (ααAAs) represent a pivotal c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activity of α,α-Disubstituted Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,α-Disubstituted amino acids (ααAAs) represent a pivotal class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and drug development. Their unique structural feature—the presence of two substituents on the alpha-carbon—imparts profound conformational constraints on the peptide backbone. This guide provides a comprehensive exploration of the core principles underlying the biological activity of ααAAs. We will delve into their synthesis, their influence on peptide secondary structure, and their application in the rational design of potent and specific therapeutic agents, including enzyme inhibitors and peptidomimetics. This document serves as a technical resource, blending foundational theory with practical, field-proven insights for researchers navigating the complexities of peptide and small molecule design.

The Core Principle: Conformational Rigidity and Its Implications

The fundamental difference between a standard proteinogenic amino acid and an α,α-disubstituted analogue lies in the conformational freedom of the peptide backbone. The substitution of the second α-hydrogen atom with an alkyl or other group introduces significant steric hindrance, which restricts the rotation around the phi (φ) and psi (ψ) dihedral angles.

This restriction is not a mere inconvenience; it is the very source of the power of ααAAs in drug design. While standard peptides can be likened to flexible strings, adopting a multitude of conformations in solution, peptides incorporating ααAAs are more akin to pre-organized, rigid scaffolds. This pre-organization dramatically reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity and specificity.

Key Consequences of Conformational Constraint:

  • Stabilization of Secondary Structures: The restricted φ/ψ angles guide the peptide backbone to adopt specific, stable secondary structures such as α-helices, 3₁₀-helices, and β-turns. For instance, α-aminoisobutyric acid (Aib), the simplest ααAA, is a potent helix-inducer.

  • Enhanced Proteolytic Stability: Proteases, the enzymes responsible for peptide degradation, have evolved to recognize and cleave peptides in specific, extended conformations. The unnatural backbone geometry imposed by ααAAs makes them poor substrates for most proteases, thereby significantly extending their in vivo half-life.

  • Increased Bioavailability: The improved metabolic stability and, in some cases, modified lipophilicity can lead to enhanced oral bioavailability, a critical hurdle in peptide-based drug development.

Below is a diagram illustrating the workflow for investigating the impact of ααAA incorporation.

G Substrate Flexible Peptide P3-P2-P1-P1' Enzyme Enzyme Active Site S3-S2-S1-S1' Substrate->Enzyme Binds & Fits Product Cleaved Products Enzyme->Product Catalysis Inhibitor Rigid Peptide with ααAA at P1 P3-P2-(αMe)P1-P1' Enzyme2 Enzyme Active Site S3-S2-S1-S1' Inhibitor->Enzyme2 Binds, No Fit NoProduct No Reaction Enzyme2->NoProduct Inhibition

Foundational

difference between DL-alpha-Methylleucine free acid and HCl salt

Engineering Peptidomimetics: A Technical Guide to DL- -Methylleucine Free Acid vs. HCl Salt Executive Summary DL- -Methylleucine ( -MeLeu) is a highly specialized, non-proteinogenic -dialkylated amino acid.

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptidomimetics: A Technical Guide to DL- -Methylleucine Free Acid vs. HCl Salt

Executive Summary

DL-


-Methylleucine (

-MeLeu) is a highly specialized, non-proteinogenic

-dialkylated amino acid. Its incorporation into peptide backbones is a cornerstone strategy in modern drug development for restricting conformational flexibility—specifically inducing

-helical or

-helical motifs—and imparting profound resistance to proteolytic degradation by aminopeptidases and exopeptidases. This is evident in the development of constrained Corticotropin-Releasing Factor (CRF) antagonists and stabilized apelin polypeptides[1][2].

However, sourcing and utilizing


-MeLeu presents a critical physicochemical divergence: should the synthesis utilize the Free Acid  or the HCl Salt ? This whitepaper dissects the thermodynamic, kinetic, and methodological implications of this choice, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Profiling: Free Acid vs. HCl Salt

The fundamental difference between the free acid and the hydrochloride (HCl) salt of


-MeLeu lies in their protonation states, which dictate their solubility, storage stability, and immediate readiness for derivatization in Solid-Phase Peptide Synthesis (SPPS).
  • Free Acid: Exists as a zwitterion (

    
    ) at physiological pH. The intrinsic equilibrium solubility of the free acid is generally lower in purely aqueous environments due to its strong crystal lattice energy and neutral net charge[3]. It often requires mixed solvent systems (e.g., water/dioxane or water/acetone) for initial N-terminal protection reactions.
    
  • HCl Salt: Features a fully protonated amine (

    
    ) with a chloride counterion (
    
    
    
    ). The ion-dipole interactions with water significantly lower the thermodynamic barrier to dissolution, resulting in exceptionally high aqueous solubility[3][4]. Furthermore, the HCl salt form prevents premature oxidation or side-reactions during long-term storage, though it necessitates a neutralization step prior to coupling or protection[5][6].
Quantitative Data Presentation

Table 1: Comparative Physicochemical and Synthetic Data for DL-


-Methylleucine
ParameterDL-

-Methylleucine Free Acid
DL-

-Methylleucine HCl Salt
Protonation State (Solid) Zwitterionic (

,

)
Cationic Amine (

,

)
Aqueous Solubility Low to Moderate (pH dependent)Very High
Organic Solvent Solubility Poor in non-polar; moderate in polar aproticPoor (requires neutralization to free base)
SPPS Pre-requisite Direct base addition for Fmoc-protectionRequires stoichiometric neutralization (e.g., DIEA)
Storage Stability HighVery High (Resistant to ambient degradation)

Strategic Selection in Synthesis Workflows (SPPS)

The


-methyl group imposes severe steric hindrance around the 

-carbon, severely restricting the Ramachandran dihedral angles (

,

). While this is highly desirable for the final drug's pharmacokinetics, it makes the formation of the peptide bond notoriously difficult. Standard carbodiimide coupling agents (e.g., DIC/Oxyma) often fail or yield massive deletion sequences[7].

To overcome this, highly reactive uronium/aminium salts like HATU or phosphonium salts like BOP must be used, often requiring a 1:1 mixture of BOP/HOBt or HATU/HOAt to force the coupling[1][8]. Alternatively, the in situ generation of Fmoc-amino acid chlorides (using bis-(trichloromethyl)carbonate, BTC) or amino acid bromides is employed for extremely hindered couplings[9][10].

Before any of this can happen, the raw DL-


-MeLeu must be N-protected (usually with an Fmoc group). Here, the choice of Free Acid vs. HCl salt dictates the initial workflow.

AlphaMeLeu_Workflow Start DL-alpha-Methylleucine Starting Material FA Free Acid Form (Zwitterion) Start->FA HCl HCl Salt Form (Protonated Amine) Start->HCl SolvFA Mixed Solvent System (Water/Dioxane) FA->SolvFA SolvHCl Aqueous Solvent System (High Water Solubility) HCl->SolvHCl Fmoc Fmoc-Protection (Fmoc-OSu) SolvFA->Fmoc Direct Base Addition Neut Neutralization Step (Add DIEA or Na2CO3) SolvHCl->Neut Liberate Amine Neut->Fmoc Act Strong Activation (HATU/HOAt or BTC) Fmoc->Act Purify to Fmoc-a-MeLeu-OH Couple Peptide Coupling (Extended Time/Heat) Act->Couple Overcome Steric Hindrance

Workflow for processing DL-alpha-Methylleucine Free Acid vs. HCl Salt for SPPS.

Experimental Protocols: A Self-Validating System

Protocol 1: Fmoc-Protection of DL- -Methylleucine (Accounting for Salt Form)

Causality: To utilize


-MeLeu in standard Fmoc-SPPS, the primary amine must be protected. If starting with the HCl salt, the amine is protonated and non-nucleophilic. An excess of base is strictly required not just to maintain the alkaline pH for Fmoc-OSu reactivity, but to explicitly neutralize the stoichiometric chloride salt.
  • Dissolution:

    • For HCl Salt: Dissolve 10 mmol of DL-

      
      -MeLeu HCl salt in 20 mL of 10% aqueous 
      
      
      
      . The high aqueous solubility allows for rapid dissolution.
    • For Free Acid: Suspend 10 mmol of DL-

      
      -MeLeu free acid in 15 mL of water and 15 mL of dioxane. Add 10% aqueous 
      
      
      
      until the zwitterion fully dissolves and the pH stabilizes at ~9.5.
  • Fmoc Addition: Cool the solution to 0°C in an ice bath. Dropwise, add a solution of Fmoc-OSu (11 mmol, 1.1 eq) dissolved in 20 mL of dioxane over 30 minutes. Rationale: Slow addition prevents the formation of Fmoc-dipeptide oligomers.

  • Reaction: Stir the mixture at room temperature for 12 hours. Maintain pH ~9-10 by adding additional

    
     if necessary.
    
  • Workup: Extract the aqueous layer with ethyl acetate (2 x 20 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer with 1M HCl to pH 2.0 to precipitate the Fmoc-DL-

    
    -MeLeu-OH. Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol 2: Difficult Coupling of Fmoc- -MeLeu-OH in SPPS

Causality: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methyl group shields the carbonyl carbon from nucleophilic attack by the resin-bound peptide's N-terminus. Standard HBTU/DIC will result in incomplete coupling. We must utilize HATU, which forms a highly reactive 7-aza-benzotriazole active ester, accelerating the aminolysis step.
  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide MBHA, 0.1 mmol scale) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF)[11].

  • Activation: In a separate vial, dissolve Fmoc-

    
    -MeLeu-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq). Rationale: A slight deficit of HATU prevents capping of the resin-bound amine by the uronium salt.
    
  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 4 to 12 hours. Alternatively: Apply microwave irradiation (75°C for 15 minutes) to provide the thermodynamic energy required to overcome the steric barrier.

  • Validation: Perform a Kaiser test. If positive (blue), repeat the coupling step with a fresh batch of activated amino acid or switch to an amino acid bromide activation strategy[9][10].

Pharmacokinetic Implications in Drug Design

The choice to incorporate


-MeLeu is driven by its profound effect on drug half-life. Natural peptides are rapidly degraded by proteases. By replacing canonical leucines with 

-MeLeu, researchers sterically block the active sites of aminopeptidases. For example, in the synthesis of constrained apelin polypeptides (targeting the APJ receptor for heart failure), substituting canonical amino acids with

-methyl amino acids like

-MeLeu at specific positions sterically hinders peptidase access, dramatically increasing the circulating half-life and potency of the therapeutic[2][12].

Whether utilizing the Free Acid or the HCl salt of DL-


-Methylleucine, the fundamental chemistry of the 

-dialkylated core remains the same. The choice dictates the preliminary handling: the Free Acid demands mixed-solvent systems for initial derivatization, while the HCl salt offers superior aqueous solubility and shelf stability at the cost of requiring stoichiometric neutralization. Mastering these nuances is essential for the efficient synthesis of next-generation peptidomimetics.

References

Sources

Protocols & Analytical Methods

Method

protocol for coupling DL-alpha-Methylleucine hydrochloride in SPPS

Application Note: Advanced Protocols for the Incorporation of DL- -Methylleucine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS) Introduction & Mechanistic Insights The incorporation of -dialkyl amino acids, such a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Incorporation of DL- -Methylleucine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Insights

The incorporation of


-dialkyl amino acids, such as DL-

-methylleucine, into peptide backbones is a highly effective strategy in modern drug development. The substitution of the

-hydrogen with a methyl group restricts the conformational freedom around the

(phi) and

(psi) dihedral angles (the Thorpe-Ingold or gem-dialkyl effect). This restriction strongly promotes the formation of stable

-helical secondary structures and shields adjacent peptide bonds from enzymatic cleavage, significantly extending the peptide's in vivo half-life [1].

However, this structural advantage comes with a severe synthetic penalty. The steric bulk of the


-methyl group physically blocks nucleophilic attack during peptide coupling. Standard carbodiimide-based coupling reagents (e.g., DIC/HOBt) are often ineffective because the activation energy required for the resin-bound amine to attack the sterically shielded O-acylisourea intermediate is too high. Consequently, the reaction stalls, and the intermediate undergoes an intramolecular rearrangement into a dead-end, unreactive N-acylurea[3].

Causality in Reagent Selection: To overcome this, highly reactive aminium/uronium salts (such as HATU or COMU) must be employed [2]. HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen atom within the pyridine ring of the OAt leaving group provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming resin-bound amine. This pre-organizes the transition state, drastically lowering the activation energy and driving the sterically hindered coupling to completion [4].

Stereochemical Considerations: Because the starting material is a DL-racemate (DL-


-Methylleucine hydrochloride), coupling it to a chiral peptide chain will inherently generate a pair of diastereomers. This is highly advantageous for combinatorial library generation and structure-activity relationship (SAR) screening, though it necessitates high-resolution RP-HPLC for post-cleavage separation.

Quantitative Assessment of Coupling Strategies

To design a self-validating protocol, it is critical to select the correct activation chemistry. Table 1 summarizes the empirical efficacy of various coupling reagents when applied to sterically hindered


-methyl amino acids[2, 4, 5].

Table 1: Comparative Efficacy of Coupling Reagents for


-Methyl Amino Acids 
Coupling ReagentActivation MechanismRelative ReactivityRacemization RiskSuitability for

-MeLeu
DIC / HOBt Carbodiimide / OBt esterLowLowPoor (High risk of N-acylurea formation)
HBTU / DIPEA Aminium / OBt esterModerateModerateFair (Requires extended times and double coupling)
HATU / DIPEA Aminium / OAt esterHighLowExcellent (Anchimeric assistance from HOAt)
COMU / DIPEA Uronium / Oxyma esterVery HighVery LowExcellent (Safer alternative to HATU, high solubility)
PyAOP / DIPEA Phosphonium / OAt esterHighLowExcellent (Avoids N-terminal guanidinylation)

Visualizing the Synthetic Workflows

Workflow N1 DL-alpha-Methylleucine HCl (Starting Material) N2 Neutralization & Fmoc Protection (Fmoc-OSu, Na2CO3, Dioxane/H2O) N1->N2 N3 Fmoc-DL-alpha-Methylleucine (Purified Intermediate) N2->N3 N5 Activation (HATU or COMU, DIPEA, DMF) N3->N5 N4 Resin-Bound Peptide (N-terminal Deprotected) N4->N5 N6 Microwave-Assisted Coupling (75°C, 15-30 min) N5->N6 N7 Peptide Chain Elongation (Successful Coupling) N6->N7

Caption: Workflow for the Fmoc-protection and MW-assisted SPPS coupling of DL-alpha-Methylleucine.

Mechanism A Fmoc-DL-alpha-MeLeu-OH B DIPEA (Deprotonation) A->B C Carboxylate Anion B->C D HATU / COMU C->D Nucleophilic Attack E O-Acyl(tetramethyl)isourea Intermediate D->E F HOAt / Oxyma Anion Attack E->F G Active Ester (Highly Reactive) F->G H Resin-Bound Amine (Nucleophilic Attack) G->H Anchimeric Assistance I Sterically Hindered Peptide Bond Formed H->I

Caption: Mechanism of HATU/COMU activation overcoming steric hindrance in alpha-methyl amino acids.

Detailed Experimental Protocols

The following protocols represent a self-validating system. Because the starting material is a hydrochloride salt, it must first be converted into an Fmoc-protected building block (Protocol A) before it can be utilized in standard SPPS elongation (Protocol B).

Protocol A: Neutralization and Fmoc-Protection of DL- -Methylleucine HCl

Causality: SPPS requires N-


-protected amino acids. The stable hydrochloride salt must be neutralized to liberate the free amine, which is then reacted with Fmoc-OSu. A biphasic solvent system ensures the solubility of both the inorganic base and the organic protecting group reagent.

Materials:

  • DL-

    
    -Methylleucine hydrochloride (1.0 eq)
    
  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.5 eq)

  • 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Methodology:

  • Neutralization: Dissolve Na₂CO₃ (2.5 eq) in deionized water. Add DL-

    
    -Methylleucine HCl (1.0 eq) to the alkaline solution and stir for 15 minutes at room temperature to fully liberate the free amine.
    
  • Protection: Dissolve Fmoc-OSu (1.1 eq) in 1,4-Dioxane. Add this solution dropwise to the aqueous amino acid solution over 30 minutes while maintaining the reaction vessel in an ice bath (0–5 °C) to prevent dipeptide formation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Self-Validation (In-Process): Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine spot confirms the completion of the protection step.

  • Workup: Evaporate the dioxane under reduced pressure. Dilute the aqueous layer with water and wash twice with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification & Extraction: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl (precipitating the Fmoc-amino acid). Extract the product with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation (Final): Analyze the resulting white powder via LC-MS. Confirm the presence of the target mass:[M+H]⁺ = 368.4 Da.

Protocol B: Microwave-Assisted SPPS (MA-SPPS) Coupling of Fmoc-DL- -MeLeu-OH

Causality: Even with highly reactive OAt esters, the steric clash at the


-carbon drastically slows the reaction at room temperature. Microwave irradiation provides the necessary kinetic energy to overcome this activation barrier quickly, preventing the degradation of the active ester that occurs during prolonged room-temperature couplings [3].

Materials:

  • Resin-bound peptide (N-terminal Fmoc deprotected)

  • Fmoc-DL-

    
    -MeLeu-OH (from Protocol A) (4.0 eq relative to resin loading)
    
  • HATU or COMU (3.9 eq)

  • DIPEA (N,N-Diisopropylethylamine) (8.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation: In a clean vial, dissolve Fmoc-DL-

    
    -MeLeu-OH (4.0 eq) and HATU (3.9 eq) in a minimal volume of anhydrous DMF.
    
  • Base Addition: Add DIPEA (8.0 eq) to the solution. A color change to pale yellow indicates the formation of the active ester. Allow pre-activation to proceed for exactly 2 minutes. (Note: Do not exceed 2 minutes, as the highly reactive OAt ester of a hindered amino acid can slowly degrade).

  • Coupling: Transfer the activated solution to the SPPS reaction vessel containing the deprotected resin.

  • Microwave Irradiation: Subject the reaction vessel to microwave irradiation (e.g., CEM Liberty Blue or similar) programmed to maintain 75 °C for 15–30 minutes [1].

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validation (The Kaiser Test): Extract a few resin beads and perform a Kaiser (Ninhydrin) test.

    • Pass (Yellow beads): The coupling is complete. Proceed to the next Fmoc deprotection.

    • Fail (Blue/Purple beads): The coupling is incomplete. Do not proceed. Perform a second coupling using PyAOP (3.9 eq) instead of HATU to prevent guanidinylation of the unreacted N-terminus [5].

  • Post-Synthesis Validation: Following the completion of the full peptide sequence and TFA cleavage, perform LC-MS analysis. The incorporation of the DL-

    
    -MeLeu residue is validated by a mass shift of +127 Da per residue incorporated.
    

Expert Note on Subsequent Couplings: When coupling the next amino acid onto the deprotected N-terminus of the newly incorporated


-MeLeu residue, the amine is highly sterically hindered. The Kaiser test on this specific amine may yield a reddish-brown color rather than deep blue. Standard coupling conditions will fail here as well; you must repeat Protocol B (MA-SPPS with HATU/COMU) for the incoming amino acid.

References

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Nature Protocols / ResearchGate URL:[Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis Globalso URL:[Link]

  • Efficient peptide coupling involving sterically hindered amino acids PubMed (NIH) URL:[Link]

Application

Application Note: Solubility Profiling of DL-alpha-Methylleucine HCl for Research and Pharmaceutical Development

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of DL-alpha-Methylleucine hydrochloride (HCl), a non-proteinogenic α-methylated amino acid of significant interest in pept...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of DL-alpha-Methylleucine hydrochloride (HCl), a non-proteinogenic α-methylated amino acid of significant interest in peptide synthesis and pharmaceutical research. Understanding the solubility of this compound in aqueous and organic solvents is a critical prerequisite for its effective application in drug discovery, formulation development, and various biochemical assays. This document outlines the theoretical basis for its solubility, presents expected solubility profiles, and provides detailed, field-proven protocols for both thermodynamic and kinetic solubility determination.

Introduction: The Critical Role of Solubility in the Application of Novel Amino Acids

DL-alpha-Methylleucine HCl is a synthetic derivative of the essential amino acid L-leucine. The introduction of a methyl group at the α-carbon imparts unique conformational constraints, enhancing the helical propensity and proteolytic stability of peptides into which it is incorporated.[1][2] These properties make it a valuable building block for designing novel peptide-based therapeutics.

However, the successful application of any active pharmaceutical ingredient (API) or research compound is fundamentally dependent on its solubility.[3][4] Solubility dictates the ability to prepare stock solutions for in vitro assays, influences bioavailability for in vivo studies, and is a cornerstone of formulation development.[5] Poor solubility can lead to underestimated efficacy, unreliable assay results, and significant delays in the drug development pipeline.[4]

As the hydrochloride salt, DL-alpha-Methylleucine HCl is anticipated to exhibit significantly higher aqueous solubility compared to its free amino acid counterpart due to the ionization of the amino group.[6][7] The zwitterionic nature of the free amino acid is overcome by the formation of the salt, which favors interaction with polar solvents like water.[7][8] Conversely, its solubility in non-polar organic solvents is expected to be limited.[9][10] This document provides the necessary protocols to empirically determine these crucial physicochemical parameters.

Physicochemical Properties and Expected Solubility Profile

While specific experimental data for DL-alpha-Methylleucine HCl is not widely published, we can infer its likely solubility based on the properties of similar compounds, such as L-leucine and its hydrochloride salt. L-leucine itself is sparingly soluble in water, but its solubility is significantly increased in acidic solutions.[2][11][12] L-Leucine hydrochloride is described as being soluble in water.[6]

Table 1: Predicted Solubility of DL-alpha-Methylleucine HCl

SolventPredicted Solubility CategoryExpected Quantitative Range (mg/mL)Rationale & Commentary
Aqueous Solutions
Deionized WaterSoluble to Freely Soluble> 30The hydrochloride salt form significantly increases polarity and favors interaction with water molecules.[6][7]
Phosphate-Buffered Saline (PBS, pH 7.4)Soluble> 30Expected to remain highly soluble at physiological pH.
0.1 M HClFreely Soluble> 100The common ion effect and the already protonated state of the amine are expected to lead to very high solubility.
0.1 M NaOHSoluble> 30While the hydrochloride will be neutralized, the resulting sodium salt of the amino acid is also expected to be water-soluble.
Organic Solvents
EthanolSparingly Soluble to Slightly Soluble1 - 10As a polar protic solvent, some solubility is expected, but significantly less than in water.[13]
MethanolSlightly Soluble10 - 30Similar to ethanol, but its higher polarity may result in slightly better solubility.[14][15]
Dimethyl Sulfoxide (DMSO)Soluble> 30A highly polar aprotic solvent capable of dissolving a wide range of compounds.[16]
AcetonitrileVery Slightly Soluble0.1 - 1A polar aprotic solvent, but generally a poorer solvent for salts than DMSO or water.[16]
Dichloromethane (DCM)Insoluble< 0.1A non-polar solvent, not expected to effectively solvate the ionic hydrochloride salt.
HexanesInsoluble< 0.1A non-polar solvent, not expected to effectively solvate the ionic hydrochloride salt.

Disclaimer: The quantitative ranges presented are estimates based on the properties of structurally related amino acid hydrochlorides and general principles of solubility. These values should be confirmed experimentally using the protocols provided in this guide.

Experimental Protocols for Solubility Determination

The choice of solubility assay depends on the stage of research. For early-stage discovery, a high-throughput kinetic solubility assay is often sufficient. For lead optimization and formulation, a more rigorous thermodynamic (equilibrium) solubility determination is required.[5][10][17]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[18] It measures the concentration of the compound in a saturated solution at equilibrium.[19]

Causality Behind Experimental Choices:

  • Excess Solid: Ensuring an excess of the solid compound is present throughout the experiment is crucial to guarantee that the solution is saturated and equilibrium is reached.[3]

  • Equilibration Time: A 24-48 hour incubation period is typically sufficient for most compounds to reach equilibrium. The extended time allows for the dissolution and precipitation processes to reach a steady state.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance) is critical for reproducible results.[3]

  • Phase Separation: Filtration or centrifugation is necessary to separate the undissolved solid from the saturated solution before analysis to avoid artificially inflating the measured concentration.

Step-by-Step Methodology:

  • Preparation of Solvents: Prepare the desired solvents (e.g., deionized water, PBS pH 7.4, ethanol, DMSO).

  • Sample Preparation: To a series of glass vials, add an excess amount of DL-alpha-Methylleucine HCl (e.g., 10 mg). The exact amount should be enough to ensure solid material remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the selected solvent to each vial (e.g., 1 mL).

  • Equilibration: Seal the vials and place them in a shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25°C) for 24 to 48 hours.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to allow the solid to settle. Carefully collect a sample of the supernatant. For viscous solvents or fine particles, filter the supernatant through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Sample Dilution: Prepare a dilution series of the clear supernatant in a suitable solvent for the chosen analytical method.

  • Quantification: Analyze the concentration of DL-alpha-Methylleucine HCl in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. Express the result in mg/mL or µg/mL.

Protocol for Kinetic Solubility Determination (High-Throughput Method)

This method measures the concentration at which a compound precipitates out of a solution when added from a concentrated DMSO stock. It is a rapid assessment often used in early drug discovery.[20][21]

Causality Behind Experimental Choices:

  • DMSO Stock: High-throughput screening libraries are typically maintained in DMSO. This method mimics the process of diluting a DMSO stock into an aqueous buffer for biological assays.[17]

  • Precipitation Detection: Light scattering (nephelometry) or turbidimetry provides a rapid, plate-based method to detect the formation of a precipitate.[20]

  • Incubation Time: A shorter incubation time (e.g., 2 hours) is used as this method assesses the immediate solubility upon dilution, which is relevant for many in vitro assays.[10]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of DL-alpha-Methylleucine HCl in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate (the "source plate"), perform a serial dilution of the DMSO stock solution with DMSO.

  • Addition to Aqueous Buffer: In a separate clear 96-well plate (the "assay plate"), add the aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Transfer a small aliquot (e.g., 2 µL) from the source plate to the corresponding wells of the assay plate containing the aqueous buffer (e.g., 98 µL). This creates a final DMSO concentration of 2%.

  • Incubation: Shake the assay plate for 2 hours at room temperature.

  • Precipitation Detection: Read the plate on a plate reader capable of measuring turbidity or nephelometry.

  • Data Analysis: Determine the highest concentration that does not show a significant increase in signal compared to the buffer-only control. This concentration is reported as the kinetic solubility.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the thermodynamic and kinetic solubility determination protocols.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Weigh Excess Solid add_solvent Add Solvent to Solid prep_solid->add_solvent prep_solvent Prepare Solvents prep_solvent->add_solvent equilibrate Equilibrate (24-48h) at Constant Temp add_solvent->equilibrate phase_sep Phase Separation (Settle/Filter) equilibrate->phase_sep collect_supernatant Collect Supernatant phase_sep->collect_supernatant quantify Quantify Concentration (HPLC/LC-MS) collect_supernatant->quantify result Report Thermodynamic Solubility quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment (96-well plate) cluster_analysis Analysis prep_stock Prepare DMSO Stock Solution serial_dilute Serial Dilute in DMSO prep_stock->serial_dilute prep_buffer Prepare Aqueous Buffer add_to_buffer Add to Aqueous Buffer prep_buffer->add_to_buffer serial_dilute->add_to_buffer incubate Incubate (2h) add_to_buffer->incubate detect_precipitate Detect Precipitate (Nephelometry) incubate->detect_precipitate result Report Kinetic Solubility detect_precipitate->result

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

The solubility of DL-alpha-Methylleucine HCl is a fundamental parameter that underpins its utility in scientific research and drug development. As a hydrochloride salt of an amino acid, it is predicted to have high solubility in aqueous media and limited solubility in non-polar organic solvents. The protocols detailed in this application note provide robust, self-validating systems for the empirical determination of both thermodynamic and kinetic solubility. By applying these methodologies, researchers, scientists, and drug development professionals can generate the high-quality data necessary to advance their projects, from initial screening to final formulation.

References

  • Weisenberger, D. R., & Schumpe, A. (1996). Estimation of gas solubilities in salt solutions at temperatures from 273 K to 363 K. AIChE Journal, 42(1), 298-300. Available at: [Link]

  • Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 847-857. Available at: [Link]

  • Dora Agri-Tech. (2025, October 23). The physical properties of L-leucine. Retrieved from [Link]

  • Nowak, P., et al. (2021). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. International Journal of Molecular Sciences, 22(11), 5897. Available at: [Link]

  • Allen, M. (2024, December 19). Amino Acids: Structure, Classification, Properties. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2020, March 26). PMC. Retrieved from [Link]

  • High-Throughput Physicochemical and In Vitro ADMET Screening: A Role in Pharmaceutical Profiling. (n.d.). ResearchGate. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Britannica. (2026, February 3). Protein - Amino Acids, Physicochem. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, February 23). 4.1: Properties of Amino Acids. Retrieved from [Link]

  • PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Gounden, A. A., & Ramjugernath, D. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 604-613. Available at: [Link]

  • Noubigh, A., & Akremi, A. (2020). Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K. Korean Chemical Engineering Research, 58(1), 127-133. Available at: [Link]

Sources

Method

synthesis of sterically hindered peptides using alpha-methylleucine

Topic: Synthesis of Sterically Hindered Peptides Using -Methylleucine Document Type: Application Note & Detailed Protocol Date: October 24, 2025 Author: Senior Application Scientist, Peptide Chemistry Division Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Sterically Hindered Peptides Using


-Methylleucine
Document Type:  Application Note & Detailed Protocol
Date:  October 24, 2025
Author:  Senior Application Scientist, Peptide Chemistry Division

Application Note: Overcoming Steric Bulk in -Methylleucine Peptide Synthesis

Executive Summary

The incorporation of


-disubstituted amino acids, such as 

-methylleucine (

-MeLeu), into peptide backbones is a critical strategy in modern drug design. These residues restrict conformational flexibility, locking peptides into bioactive helical structures and dramatically increasing proteolytic stability. However, the very feature that provides these benefits—the tetrasubstituted

-carbon—creates a massive steric barrier during chemical synthesis.

This guide provides an advanced, field-proven methodology for synthesizing peptides containing


-MeLeu. Moving beyond standard protocols, we detail the use of third-generation uronium reagents (COMU) and acyl fluoride activation (TFFH) to overcome the "steric wall," ensuring high purity and yield.

The Challenge: The Mechanics of Steric Hindrance

In standard solid-phase peptide synthesis (SPPS), the nucleophilic N-terminus of the resin-bound peptide attacks the activated carbonyl of the incoming amino acid.

For


-MeLeu, the presence of both a methyl group and an isobutyl side chain on the 

-carbon creates a "gem-dialkyl" effect. This steric bulk protects the amine and the carbonyl, significantly raising the activation energy (

) required for the formation of the tetrahedral intermediate. Standard reagents like HBTU or DIC/HOBt often fail here, resulting in deletion sequences or truncated peptides.
Mechanistic Bottlenecks
  • Slow Kinetics: The reaction rate (

    
    ) is reduced by orders of magnitude compared to non-hindered amino acids (e.g., Alanine).
    
  • Aggregation: Extended reaction times allow the growing peptide chain to aggregate on the resin (

    
    -sheet formation), further burying the reactive N-terminus.
    

Strategic Planning: Reagent Selection & Resin Architecture

Before initiating synthesis, the experimental design must be optimized for hindered couplings.

Resin Selection

Recommendation: Use ChemMatrix® or Tentagel resins over standard Polystyrene (PS).

  • Reasoning: These PEG-based resins swell better in a wider range of solvents (DCM, DMF, NMP), improving the diffusion of bulky activated species to the reactive sites.

  • Loading: Keep loading low (0.2 – 0.4 mmol/g ). High loading creates "crowding" on the bead surface, exacerbating steric hindrance.

Coupling Reagent Hierarchy

We categorize reagents based on their "power" to overcome steric barriers.

TierReagentMechanismApplication
Standard HBTU / DICCarbodiimide / UroniumDO NOT USE for

-MeLeu coupling.
Advanced HATU 7-Azabenzotriazole UroniumEffective for moderate hindrance. The gold standard for years.
Superior COMU Oxyma-based UroniumRecommended. Higher efficiency than HATU, safer (non-explosive), and reduced epimerization.[1][2]
Nuclear TFFH FluoroformamidiniumGenerates Acyl Fluorides . Smallest leaving group (F-) penetrates steric bulk best. Use when COMU fails.

Experimental Workflow Visualization

The following diagram outlines the decision logic for coupling


-MeLeu, integrating checkpoints to prevent deletion sequences.

G Start Start: Resin-Bound Peptide (Fmoc-Removed) Choice Select Coupling Strategy Start->Choice PathA Strategy A: COMU/Microwave (Preferred for Single u03b1-MeLeu) Choice->PathA Standard Hindrance PathB Strategy B: TFFH/Acyl Fluoride (Required for u03b1-MeLeu-u03b1-MeLeu) Choice->PathB Extreme Hindrance StepA1 Activate: Fmoc-u03b1-MeLeu-OH + COMU + DIPEA (1:1:2) PathA->StepA1 StepB1 Activate: Fmoc-u03b1-MeLeu-OH + TFFH + DIPEA (1:1:2) Generate Acid Fluoride PathB->StepB1 StepA2 Coupling: 75°C, 20 min (Microwave) StepA1->StepA2 Check QC: Chloranil Test (Is Resin Blue?) StepA2->Check StepB2 Coupling: 2x 1h at RT or 50°C MW StepB1->StepB2 StepB2->Check Success Proceed to Capping & Next Cycle Check->Success No (Colorless) Fail Fail: Double Couple Switch to Strategy B Check->Fail Yes (Blue) Fail->StepB1 Retry

Figure 1: Decision matrix for coupling sterically hindered amino acids. Strategy A utilizes high-efficiency uronium salts, while Strategy B utilizes acyl fluorides for maximum penetration.

Detailed Protocols

Protocol A: Microwave-Assisted Coupling with COMU

Best for: Coupling


-MeLeu onto a standard primary amine.

Reagents:

  • Fmoc-

    
    -MeLeu-OH
    
  • COMU (Coupling Reagent)[1][3][4][5][6]

  • DIPEA (Base)[5][7][8]

  • DMF (Solvent)[1][3][4][7][8][9]

Procedure:

  • Preparation: Dissolve Fmoc-

    
    -MeLeu-OH (4.0 eq) and COMU (4.0 eq) in DMF.
    
  • Activation: Add DIPEA (8.0 eq) to the mixture.

    • Critical: Do not pre-activate for more than 2 minutes. COMU is highly reactive and can hydrolyze or rearrange if left too long.

  • Coupling: Add the solution to the resin.[1][7][10]

    • Microwave Conditions: Heat to 75°C for 20 minutes (Power: 30-50W).

    • Note: If microwave is unavailable, couple for 2 hours at Room Temperature, drain, and repeat (Double Coupling).

  • Washing: Drain and wash resin with DMF (4 x 30s).

  • Monitoring: Perform a Chloranil Test (preferred over Kaiser test for secondary amines, though here we are checking the consumption of the previous primary amine). If positive (blue particles), repeat step 3.

Protocol B: The "Nuclear Option" – Acyl Fluoride via TFFH

Best for: Coupling onto a hindered amine (e.g.,


-MeLeu onto another 

-MeLeu or N-methyl amino acid).

Reagents:

  • Fmoc-

    
    -MeLeu-OH
    
  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[5]

  • DIPEA[1][5][7][8][10][11]

  • DCM/DMF (1:1 mixture)[7]

Procedure:

  • Activation: Dissolve Fmoc-

    
    -MeLeu-OH (5.0 eq) and TFFH (5.0 eq) in dry DCM/DMF.
    
  • Base Addition: Add DIPEA (10.0 eq).

    • Mechanism:[8][12] TFFH converts the carboxylic acid into an Acid Fluoride in situ. The fluoride atom is small and highly electronegative, maintaining high reactivity without the bulk of the leaving group found in HATU/COMU.

  • Coupling: Add to resin. Agitate for 2 hours at Room Temperature.

  • Re-coupling: Drain (do not wash) and add a fresh batch of activated reagents for another 2 hours.

  • Capping: After this step, it is crucial to cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in the final product.

Data Analysis & Troubleshooting

Comparative Efficiency of Coupling Reagents

The following table summarizes typical coupling yields for difficult sequences (e.g., Aib-Aib or MeLeu-MeLeu models) based on aggregated internal and literature data.

ReagentConditionsYield (1st Couple)Yield (Double Couple)Racemization Risk
HBTU RT, 1h< 20%~ 35%Low
HATU RT, 1h65%85%Moderate (if base excess)
COMU RT, 1h75% 92% Very Low
COMU MW (75°C) > 98% N/ALow
TFFH RT, 2h80%> 95%Low
Troubleshooting Guide
  • Problem: Incomplete coupling after Protocol A.

    • Solution: Do not repeat Protocol A. Switch to Protocol B (TFFH). The smaller active species often succeeds where the bulky COMU/HATU species failed.

  • Problem: Precipitate formation during activation.

    • Solution:

      
      -MeLeu is hydrophobic. Ensure you are using high-grade DMF. If solubility is poor, add 20% NMP (N-methylpyrrolidone) or use pure NMP as the solvent.
      
  • Problem: Low yield after cleavage.

    • Solution: Steric hindrance also affects cleavage. Extend the final TFA cleavage time from 2 hours to 3-4 hours to ensure complete removal of side-chain protectors, which might be shielded by the bulky backbone.

References

  • El-Faham, A., & Albericio, F. (2011).[13] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Wenschuh, H., et al. (2004). Microsystems for the synthesis of peptides.[9][14][15] Biopolymers (Peptide Science), 76, 178. (Foundational work on difficult couplings).

  • BenchChem Technical Support. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Link

  • Carpino, L. A., et al. (2003). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. Journal of the American Chemical Society. (Discusses rapid deprotection and coupling kinetics).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent.[1][5] Organic Process Research & Development. Link

Sources

Application

Application Note: Fmoc Protection of DL-α-Methylleucine Hydrochloride

Mechanistic Rationale & Substrate Challenges The incorporation of unnatural α-methyl amino acids, such as DL-α-Methylleucine, into synthetic peptide sequences is a highly effective strategy in modern drug development. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Substrate Challenges

The incorporation of unnatural α-methyl amino acids, such as DL-α-Methylleucine, into synthetic peptide sequences is a highly effective strategy in modern drug development. The presence of a quaternary α-carbon introduces severe conformational constraints—strongly favoring stable α-helical secondary structures—and significantly enhances the peptide's resistance to proteolytic degradation in vivo[1].

However, this structural modification presents a formidable synthetic challenge. The steric bulk at the α-carbon drastically reduces the nucleophilicity of the α-amino group. Furthermore, the starting material is commercially supplied as a hydrochloride salt (DL-α-Methylleucine·HCl), which means the amine is protonated and completely non-nucleophilic until properly neutralized.

Reagent Selection: Overcoming Steric Hindrance

Standard Fmoc protection protocols typically utilize N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) due to its bench stability and minimal byproduct formation. However, for sterically hindered substrates like α-methyl amino acids, Fmoc-OSu often results in sluggish reaction kinetics and poor isolated yields.

To overcome this, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is the recommended reagent[2]. While Fmoc-Cl carries a higher risk of forming dipeptide impurities when used with standard amino acids, the inherent steric hindrance of DL-α-Methylleucine effectively suppresses this side reaction. This allows chemists to leverage the higher electrophilicity of the acid chloride to drive the acylation to completion[3].

Experimental Workflow

Workflow Start DL-α-Methylleucine·HCl (Starting Material) Base Neutralization & Free-Basing (Na₂CO₃ in H₂O) Start->Base Acylation Fmoc-Cl Addition (Dioxane, 0°C → RT, 12-18h) Base->Acylation Workup Aqueous Workup (Acidification to pH 2.0) Acylation->Workup Extraction Extraction & Drying (EtOAc, Na₂SO₄) Workup->Extraction Product Fmoc-DL-α-Methylleucine (Purified Product) Extraction->Product

Figure 1: Experimental workflow for the Fmoc protection of sterically hindered DL-α-Methylleucine.

Validated Experimental Protocol

Materials Required:

  • DL-α-Methylleucine hydrochloride (1.0 eq, 10 mmol)

  • Fmoc-Cl (1.2 eq, 12 mmol)

  • Sodium carbonate (Na₂CO₃) (3.0 eq, 30 mmol)

  • 1,4-Dioxane & Deionized Water

  • 1M HCl (aq), Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O)

Step 1: Free-Basing and Solubilization

Procedure: Dissolve Na₂CO₃ (3.0 eq) in 25 mL of deionized water in a 100 mL round-bottom flask. Slowly add DL-α-Methylleucine hydrochloride (1.0 eq) to the stirring basic solution[3].

  • Causality: The substrate is a hydrochloride salt. One equivalent of Na₂CO₃ is immediately consumed to neutralize the HCl, releasing the free amine. The remaining 2.0 equivalents serve as an acid scavenger for the subsequent acylation (neutralizing the HCl byproduct from Fmoc-Cl) and maintain the alkaline environment necessary to keep the amine in its nucleophilic, unprotonated state.

  • Self-Validation System: Check the pH of the solution using indicator paper. It must read between 9.0 and 10.0 . If the pH drops below 8.0, the amine remains protonated (-NH₃⁺), which will completely halt the reaction.

Step 2: Biphasic Acylation

Procedure: Add 15 mL of 1,4-Dioxane to the aqueous mixture and cool the flask to 0 °C in an ice bath. Dissolve Fmoc-Cl (1.2 eq) in 10 mL of 1,4-Dioxane and add this solution dropwise over 30 minutes via an addition funnel. After addition, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours[3].

  • Causality: The biphasic Dioxane/Water system is critical. Water dissolves the amino acid and inorganic base, while Dioxane solubilizes the highly lipophilic Fmoc-Cl. Adding the reagent at 0 °C suppresses the competitive background hydrolysis of Fmoc-Cl into Fmoc-OH. The extended reaction time (18h) compensates for the reduced nucleophilicity caused by the α-methyl steric bulk[2].

  • Self-Validation System: Monitor the reaction via TLC (Eluent: EtOAc/Hexanes 1:1 with 1% Acetic Acid). The consumption of Fmoc-Cl (R_f ~0.9) and the appearance of a new UV-active spot (R_f ~0.4) indicates successful progression.

Step 3: Impurity Extraction & Acidification

Procedure: Dilute the reaction mixture with 30 mL of water. Wash the aqueous layer twice with 20 mL of Diethyl Ether. Discard the ether layers. Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl[3].

  • Causality: Before acidification, the product exists as a water-soluble sodium carboxylate. Washing with ether selectively removes unreacted Fmoc-Cl, Fmoc-OH, and neutral fluorene byproducts without extracting the product. Subsequent acidification protonates the carboxylate, rendering the Fmoc-DL-α-Methylleucine highly lipophilic and insoluble in water.

  • Self-Validation System: Upon reaching pH 2.0, a thick white precipitate or cloudy emulsion must immediately form, visually confirming the protonation and phase-shift of the product.

Step 4: Product Isolation

Procedure: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers, wash with saturated brine (30 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo to afford the crude product. Recrystallize from hot ethanol/water to yield pure Fmoc-DL-α-Methylleucine.

Optimization & Quantitative Data

The following table summarizes the quantitative optimization parameters evaluated during the development of this protocol, highlighting the necessity of the Fmoc-Cl/Na₂CO₃ system for this specific substrate.

Table 1: Reaction Parameter Optimization for α-Methyl Amino Acid Fmoc Protection

ReagentBase (Eq.)Solvent SystemTemp / TimeIsolated YieldCausality / Observation
Fmoc-OSu (1.2)NaHCO₃ (2.5)Dioxane/H₂ORT / 24h< 40%Sluggish kinetics due to severe steric hindrance at the quaternary α-carbon.
Fmoc-Cl (1.2)Na₂CO₃ (3.0)Dioxane/H₂O0°C → RT / 18h82 - 85% Optimal electrophilicity; excess base neutralizes both the HCl salt and reaction byproduct.
Fmoc-Cl (1.5)DIEA (3.5)DCM (Anhydrous)0°C → RT / 12h~ 70%Requires prior free-basing; higher risk of Fmoc-OH formation during aqueous workup.

References[2] Title: A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection

Source: benchchem.com URL:[1] Title: FUNCTION-STRUCTURE RELATIONSHIP OF PTH(1-11) ANALOGUES Source: unipd.it URL:[3] Title: Synthesis and Purification of Fmoc-α-methyl-L-Aspartic Acid: A Technical Guide Source: benchchem.com URL:

Sources

Method

using HATU/HOAt for coupling alpha-methyl amino acids

Application Note: Overcoming Steric Hindrance in Peptide Synthesis: Efficient Coupling of -Methyl Amino Acids Using HATU and HOAt Executive Summary The incorporation of -methyl amino acids (e.g., -aminoisobutyric acid [A...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric Hindrance in Peptide Synthesis: Efficient Coupling of -Methyl Amino Acids Using HATU and HOAt

Executive Summary

The incorporation of


-methyl amino acids (e.g., 

-aminoisobutyric acid [Aib],

-methylvaline, and

-methylphenylalanine) is a cornerstone strategy in the development of peptidomimetics. These residues restrict the conformational flexibility of the peptide backbone, stabilizing secondary structures like

-helices and dramatically enhancing proteolytic stability. However, the quaternary

-carbon introduces severe steric hindrance, making amide bond formation notoriously difficult[1]. Traditional carbodiimide or uronium chemistries often result in sluggish reaction rates, incomplete couplings, and sequence truncations[1]. To overcome these thermodynamic and kinetic barriers, the combination of HATU and HOAt has become the gold standard, providing rapid activation and unique mechanistic advantages that drive difficult couplings to completion[2].

Mechanistic Rationale: The Anchimeric Advantage

As application scientists, we must understand why a reagent works to optimize its use. The efficacy of HATU/HOAt in coupling sterically hindered substrates is rooted in two distinct chemical advantages over traditional HOBt-based reagents:

  • Enhanced Leaving Group Ability : HOAt (1-hydroxy-7-azabenzotriazole) possesses a lower

    
     than HOBt. Consequently, the OAt active ester generated by HATU is significantly more reactive toward nucleophilic attack than its OBt counterpart[2].
    
  • Anchimeric Assistance (Neighboring Group Effect) : The critical differentiator is the nitrogen atom at the 7-position of the benzotriazole ring in HOAt. During the aminolysis step, this pyridine-like nitrogen acts as an intramolecular hydrogen-bond acceptor, coordinating the incoming amine. This

    
     interaction pre-organizes the transition state, effectively guiding the nucleophile through the steric bulk of the 
    
    
    
    -methyl group and drastically lowering the activation energy[3].

Furthermore, rapid coupling kinetics are essential to minimize epimerization. When the activation of chiral


-methyl amino acids is slow, the intermediate has a higher probability of cyclizing into an oxazolone, leading to racemization. The accelerated kinetics provided by HATU/HOAt effectively outcompete this side reaction, preserving the chiral integrity of the sequence[4].

Mechanism A Sterically Hindered Carboxylic Acid B HATU / Base Activation A->B Fast C Highly Reactive OAt Active Ester B->C -H+ D Anchimeric Assistance (7-Aza N-H Bonding) C->D + Amine E Amide Bond Formation D->E Overcomes Sterics

Mechanistic pathway of HATU/HOAt overcoming steric hindrance via anchimeric assistance.

Comparative Efficacy Data

The superiority of HATU/HOAt is evident when compared to other common reagent systems. Table 1 summarizes empirical observations for highly hindered couplings (e.g., Aib-Aib or Fmoc-Xaa-MeXaa).

Table 1: Performance of Coupling Reagents in Sterically Hindered Environments

Coupling Reagent SystemReactive IntermediateRelative Reaction RateEpimerization RiskTypical Yield (Hindered)
HBTU / HOBt / DIPEA OBt EsterSlowHigh< 40%
DIC / OxymaPure Oxyma EsterModerateModerate60 - 75%
HATU / HOAt / DIPEA OAt EsterVery FastLow> 90%

(Data synthesized from comparative peptide coupling studies[5],[4])

Standardized Experimental Protocols

The following methodology outlines a self-validating workflow for Solid-Phase Peptide Synthesis (SPPS).

Causality Note on Stoichiometry : In this protocol, HATU is used in a slight sub-stoichiometric ratio relative to the amino acid (e.g., 3.9 eq HATU to 4.0 eq Amino Acid). This is a critical parameter. Excess uronium salt can react directly with the free N-terminal amine on the resin, permanently capping the chain as a tetramethylguanidinium byproduct, which terminates peptide elongation[5].

Workflow Step1 1. Resin Swelling & Deprotection (20% Piperidine in DMF) Step2 2. Pre-activation (1-2 min) AA : HATU : HOAt : DIPEA (4:3.9:4:8) Step1->Step2 Step3 3. Extended Coupling (2-4 hours at RT or elevated temp) Step2->Step3 Step4 4. In-Process Monitoring (Micro-cleavage LC-MS) Step3->Step4 Step5 5. Double Coupling (If incomplete, repeat Step 2 & 3) Step4->Step5 Incomplete End Proceed to Next Cycle or Cleavage Step4->End Complete Step5->Step4 Re-evaluate

Step-by-step SPPS workflow for coupling sterically hindered alpha-methyl amino acids.

Step-by-Step SPPS Protocol
  • Resin Preparation : Swell the Rink Amide or Wang resin in anhydrous N,N-dimethylformamide (DMF) for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min)[4].

  • Reagent Preparation : In a dry vial, dissolve the Fmoc-protected

    
    -methyl amino acid (4.0 equivalents relative to resin loading) and HOAt (4.0 equivalents) in a minimal volume of DMF.
    
  • Pre-Activation : Add HATU (3.9 equivalents) to the amino acid solution. Immediately add N,N-diisopropylethylamine (DIPEA; 8.0 equivalents) or Collidine (8.0 equivalents). Stir for exactly 1-2 minutes to allow the formation of the OAt active ester[5]. Do not exceed 2 minutes to prevent premature degradation of the active ester.

  • Coupling : Transfer the pre-activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. For consecutive

    
    -methyl amino acids (e.g., Aib-Aib), heating the reaction to 50-75°C via microwave assistance is highly recommended to overcome the activation barrier.
    
  • Washing : Drain the reaction vessel and wash the resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Validation : Perform a micro-cleavage of a few resin beads (using 95% TFA / 2.5% TIS / 2.5% H2O) and analyze via LC-MS. Note: Do not rely solely on the Kaiser test, as highly hindered amines frequently yield false negatives.

Troubleshooting & Optimization

  • Base Selection for Chiral Integrity : While DIPEA is the standard base, the use of 2,4,6-trimethylpyridine (collidine) is strongly advised when coupling highly sensitive chiral

    
    -methyl amino acids. Collidine's lower basicity and higher steric bulk significantly suppress base-catalyzed epimerization via the oxazolone intermediate[4].
    
  • Solvent Effects : If a coupling stalls in standard DMF, it is often due to on-resin peptide aggregation. Switching to a more polar aprotic solvent mixture, such as NMP/DMSO (1:1), or adding chaotropic salts (e.g., 0.1 M LiCl) can disrupt

    
    -sheet formation and expose the hindered amine for acylation.
    
  • Double Coupling : If LC-MS indicates incomplete conversion after 4 hours, do not simply extend the time, as the active ester degrades. Instead, drain the reagents, wash the resin, and perform a fresh double coupling using the exact stoichiometry from Step 2.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchGate[Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Peptide Chemistry[Link]

Sources

Application

Application Notes &amp; Protocols for Microwave-Assisted Peptide Synthesis of α-Methylleucine Residues

Introduction: Overcoming the Steric Hurdle of α-Methylleucine The incorporation of α,α-disubstituted amino acids, such as α-methylleucine (α-MeLeu), into peptide sequences is a powerful strategy in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Steric Hurdle of α-Methylleucine

The incorporation of α,α-disubstituted amino acids, such as α-methylleucine (α-MeLeu), into peptide sequences is a powerful strategy in medicinal chemistry and drug development. The gem-dimethyl group on the α-carbon imparts unique conformational constraints, often promoting helical structures and providing significant resistance to enzymatic degradation. However, this same steric bulk presents a formidable challenge during Solid-Phase Peptide Synthesis (SPPS).[1][2] The methyl group physically obstructs the incoming activated amino acid, leading to slow and often incomplete coupling reactions. This results in deletion sequences, low yields, and complex purification challenges, hindering the exploration of these valuable peptide analogues.

Microwave-Assisted Peptide Synthesis (MAPS) has emerged as a transformative technology that effectively overcomes these steric barriers.[1][2][3] By utilizing controlled microwave energy, MAPS dramatically accelerates reaction kinetics, driving even the most difficult couplings, like that of α-MeLeu, to completion with high efficiency and purity.[4][5] This application note provides a comprehensive guide to the principles, protocols, and best practices for successfully incorporating α-MeLeu residues using microwave assistance.

The Rationale: Why Microwave Energy Excels for Hindered Couplings

Conventional peptide synthesis, typically performed at room temperature, relies on thermal energy transfer through conduction, which is slow and inefficient. Microwave synthesis operates on a different principle, providing rapid, uniform heating directly to the reaction mixture.[3][6] This is achieved through two primary mechanisms:

  • Dipole Rotation: Polar molecules, such as the common SPPS solvent N,N-Dimethylformamide (DMF), align with the rapidly oscillating electric field of the microwaves. The resulting friction generates intense, uniform heat throughout the solvent.[7]

  • Ionic Conduction: Charged molecules, including reagent ions, move back and forth in the electric field, colliding with other molecules and generating heat.[7]

This rapid and uniform energy input is the key to overcoming the challenges of α-MeLeu incorporation. The high activation energy required to force the coupling of a sterically hindered residue is quickly reached, significantly increasing the reaction rate.[3][8] Furthermore, microwave energy helps to disrupt undesirable peptide chain aggregation and secondary structure formation (e.g., β-sheets) on the resin, which can otherwise render the N-terminus inaccessible.[3][5] The result is a dramatic reduction in reaction times—from hours to mere minutes—and a significant improvement in the purity of the final peptide.[6][9]

Optimizing the Synthesis: Reagents and Parameters

Success with α-MeLeu requires a synergistic approach, combining the power of microwave energy with the selection of highly potent coupling reagents.

Coupling Reagent Selection

Standard carbodiimide reagents like DIC are often insufficient for driving hindered couplings to completion.[10] More powerful uronium or phosphonium salt-based reagents are essential as they form highly reactive activated esters capable of overcoming the steric barrier.

  • Recommended Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely considered the gold standard for difficult couplings due to its high reactivity and low risk of racemization.[11][12]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly reactive alternative to HATU.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another effective phosphonium salt reagent, often used with an additive like Oxyma Pure.[13]

A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to facilitate the activation process.

Microwave Parameters

Modern automated microwave peptide synthesizers allow for precise control of reaction temperature. While higher temperatures accelerate coupling, excessive heat can potentially increase side reactions for sensitive amino acids.[3][14] For α-MeLeu, which is not prone to racemization at the α-carbon, a higher temperature can be safely used to ensure complete coupling.

  • Coupling Temperature: 75°C - 90°C

  • Coupling Time: 5 - 20 minutes. A double coupling strategy is highly recommended.

  • Deprotection: Microwave energy also accelerates the Fmoc-deprotection step, typically completing it in under 3 minutes at temperatures up to 90°C.[9][15]

Experimental Workflow and Protocols

The following protocols are designed for an automated microwave peptide synthesizer at a 0.1 mmol scale.

Diagram: Microwave-Assisted Coupling Cycle for α-MeLeu

s1 Fmoc-Deprotection (20% Piperidine/DMF) w1 Wash (DMF) s1->w1 Microwave: 3 min @ 90°C s2 Double Coupling: Fmoc-α-MeLeu-OH (HATU/DIPEA in DMF) w1->s2 w2 Wash (DMF) s2->w2 Microwave: 2x 10-20 min @ 90°C s3 Proceed to Next Cycle w2->s3

Caption: Key steps in a microwave-assisted cycle for incorporating α-MeLeu.

Protocol 1: Automated Microwave Synthesis

Materials:

  • Resin: Rink Amide ProTide™ LL resin (or other suitable resin)

  • Amino Acids: Standard Fmoc-protected amino acids; Fmoc-α-Methylleucine-OH

  • Reagents:

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • 20% (v/v) Piperidine in DMF with 0.1M Oxyma Pure

  • Solvents: HPLC-grade DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Instrumentation:

  • Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Resin Loading: Place 0.1 mmol of resin in the reaction vessel.

  • Standard Amino Acid Cycles: Perform cycles for standard amino acids using the following parameters:

    • Fmoc Deprotection: Treat with deprotection solution for 30 seconds, drain, then treat again for 3 minutes with microwave heating to 90°C.

    • Washing: Wash the resin 3-5 times with DMF.

    • Coupling: Use a 5-fold excess of Fmoc-amino acid, activated with HATU (4.8-fold excess) and DIPEA (10-fold excess). Perform coupling for 5 minutes with microwave heating to 75°C.

    • Washing: Wash the resin 3-5 times with DMF.

  • α-Methylleucine Incorporation Cycle (Double Coupling):

    • Fmoc Deprotection: Perform the standard microwave-assisted deprotection as described above.

    • Washing: Wash the resin thoroughly with DMF.

    • First Coupling: Add a 5-fold excess of Fmoc-α-MeLeu-OH, pre-activated with HATU (4.8-fold excess) and DIPEA (10-fold excess) in DMF. Apply microwave power to hold the temperature at 90°C for 15-20 minutes.

    • Washing: Drain and wash the resin 3-5 times with DMF.

    • Second Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-α-MeLeu-OH, again heating to 90°C for 15-20 minutes.

    • Washing: Wash the resin 3-5 times with DMF to prepare for the next cycle.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Final Wash: Wash the resin with DMF, followed by DCM, and dry under a stream of nitrogen.

Protocol 2: Cleavage and Work-up
  • Cleavage: Transfer the dried resin to a cleavage vessel. Add 3-5 mL of the cleavage cocktail (TFA/H2O/TIS).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the solution to separate the resin beads and collect the filtrate.

  • Precipitation: Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.

  • Pelleting: Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) and purify by reverse-phase HPLC. Confirm the mass of the final product by LC-MS.

Data & Expected Outcomes

The use of microwave energy provides a stark contrast to conventional methods, particularly for difficult sequences.

Table 1: Recommended Coupling Strategies for α-MeLeu
ParameterStandard Conditions (DIC/Oxyma)High-Efficiency Microwave (HATU)
Reagent DIC (5 eq), Oxyma Pure (5 eq)HATU (4.8 eq), DIPEA (10 eq)
Amino Acid Excess 5 equivalents5 equivalents
Temperature Room Temperature90°C
Time 2 - 4 hours (double couple)15 - 20 minutes (double couple)
Expected Purity Low; significant deletion productsHigh; minimal deletion products
**Table 2: Synthesis Comparison for a Model Peptide (e.g., Ac-Tyr-Val-Ala-αMeLeu-Leu-NH₂) **
MethodTotal Synthesis TimeCrude Purity
Conventional SPPS > 12 hours< 20%
Microwave-Assisted SPPS < 1.5 hours> 85%

Troubleshooting and Optimization

While the described protocol is robust, optimization may be required for particularly challenging sequences.

Diagram: Troubleshooting Logic for Hindered Couplings

start Incomplete Coupling (Deletion Peak in LC-MS) n2 Perform Double Coupling? start->n2 First Step n1 Increase Coupling Time? n3 Increase Temperature? n1->n3 If still incomplete n2->n1 If still incomplete n4 Use Stronger Reagent? (e.g., HATU) n3->n4 If still incomplete end_node Coupling Complete n4->end_node

Caption: A decision tree for optimizing difficult coupling reactions.

ProblemPotential CauseRecommended Solution
Deletion Sequence at α-MeLeu Incomplete coupling due to steric hindrance.Ensure a double coupling strategy is used. Increase microwave time to 20 minutes per coupling. Confirm the use of HATU or an equivalent high-power reagent.
Low Overall Yield Peptide aggregation on the resin.For very long or hydrophobic sequences, consider switching the primary solvent from DMF to N-Methylpyrrolidone (NMP), which has superior solvating properties.[10]
Multiple Unidentified Peaks Side reactions or incomplete deprotection.Ensure the deprotection solution contains 0.1M Oxyma Pure to suppress side reactions. Verify the freshness of all reagents.

Conclusion

The incorporation of sterically demanding residues like α-methylleucine is no longer a bottleneck in peptide synthesis. Microwave-assisted peptide synthesis provides a robust, rapid, and highly efficient method to overcome the steric hindrance that plagues conventional SPPS.[1][4] By combining controlled microwave energy with potent coupling reagents, researchers can confidently and reliably synthesize complex peptides containing α-MeLeu, unlocking new possibilities for the design of novel therapeutics and research tools. This technology significantly shortens development timelines and delivers higher-quality products, accelerating the pace of innovation in drug discovery.

References

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.). Google Cloud.
  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (n.d.). Synlett.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.
  • Microwave heating in solid-phase peptide synthesis. (2011, October 20). Luxembourg Bio Technologies.
  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. (n.d.). AWS.
  • Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. (2015, April 17). YouTube.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.
  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. (n.d.). CD Formulation.
  • Microwave SPPS Technology. (n.d.). AmbioPharm.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Creative Peptides.
  • Chapter 5: Microwave-assisted Peptide Synthesis. (n.d.). Royal Society of Chemistry.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). BenchChem.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology.
  • Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis. (n.d.). BenchChem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Comparative study of conventional and microwave assisted synthesis. (n.d.). Merck.
  • N-fmoc deprotection enhanced by microwave in peptide synthesis. (2007). Google Patents.
  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). (n.d.). Springer Nature Experiments.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC.

Sources

Method

Application Note &amp; Protocols: Strategic Incorporation of DL-alpha-Methylleucine for Enhanced Bioactive Peptide Development

Introduction: Overcoming the Limitations of Native Peptides Bioactive peptides are at the forefront of therapeutic innovation, offering high specificity and low toxicity compared to small molecules.[1] However, their cli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Limitations of Native Peptides

Bioactive peptides are at the forefront of therapeutic innovation, offering high specificity and low toxicity compared to small molecules.[1] However, their clinical translation is often hampered by inherent liabilities: low metabolic stability due to rapid degradation by proteases and high conformational flexibility, which can lead to reduced receptor binding affinity.[2] A powerful and field-proven strategy to overcome these limitations is the site-specific incorporation of non-natural amino acids.

Among these, α-methylated amino acids, such as DL-α-Methylleucine, represent a cornerstone modification in modern peptidomimetics.[3] The introduction of a methyl group at the α-carbon of an amino acid residue has two profound and advantageous consequences. Firstly, it provides a "steric shield" that physically blocks the peptide backbone from the catalytic sites of proteolytic enzymes, significantly increasing the peptide's half-life in biological systems.[2][4] Secondly, the added steric bulk severely restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[2][5] This constraint can pre-organize the peptide into a stable secondary structure, such as an α-helix, potentially locking it into the bioactive conformation required for high-affinity receptor binding.[4][5]

This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of DL-α-Methylleucine into peptide sequences, enabling researchers to engineer next-generation peptide therapeutics with enhanced stability and biological activity.

Featured Compound: DL-α-Methylleucine

DL-α-Methylleucine (IUPAC: 2-amino-2,4-dimethylpentanoic acid) is a synthetic, non-proteinogenic amino acid derivative of leucine.[] It is supplied as a racemic mixture of its D and L isomers. For peptide synthesis, it is typically used in its Nα-protected form, most commonly as Fmoc-DL-α-Methylleucine.

PropertyValueReference
IUPAC Name 2-amino-2,4-dimethylpentanoic acid[][7]
Synonyms α-Me-DL-Leu-OH, (RS)-2-Amino-2,4-dimethylpentanoic acid[][8]
CAS Number 144-24-1[][7][8]
Molecular Formula C7H15NO2[][7]
Molecular Weight 145.20 g/mol [][7]
Appearance White powder[][9]
Storage Store at 2-8 °C[]

Handling and Safety: Always consult the Safety Data Sheet (SDS) before use.[10] Handle in a well-ventilated area and use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

The Rationale: Causality Behind the Modification

The decision to incorporate α-methylleucine is driven by its predictable and beneficial impacts on peptide structure and function.

Mechanism of Enhanced Proteolytic Stability

The primary reason for incorporating α-methylated amino acids is to confer resistance to enzymatic degradation. Proteases recognize and bind to specific peptide sequences, subsequently cleaving the amide bonds. The methyl group on the α-carbon acts as a bulky steric impediment, preventing the peptide backbone from fitting correctly into the enzyme's active site.[2][3] This steric shielding effect significantly reduces the rate of proteolysis, extending the peptide's circulatory half-life.[4]

G cluster_0 Native Peptide cluster_1 α-Methylated Peptide P1_native ...-NH-CHR-CO-... P2_native Protease Active Site P1_native->P2_native Binding & Cleavage P1_methyl ...-NH-C(CH3)R-CO-... P2_methyl Protease Active Site P1_methyl->P2_methyl Steric Hindrance (No Cleavage) Shield α-Methyl Group (Steric Shield)

Caption: Steric shielding by the α-methyl group prevents protease binding.

Induction of Conformational Rigidity

The steric hindrance from the α-methyl group restricts the possible values of the backbone dihedral angles (φ, ψ), forcing the peptide into more defined secondary structures, often promoting helicity.[2][4][5] This is critical because many bioactive peptides adopt a specific conformation upon binding to their target receptor. By pre-organizing the peptide into this bioactive conformation, α-methylation can lead to a lower entropic penalty upon binding, potentially increasing binding affinity and receptor selectivity.[2]

Expected Impact on Bioactivity: A Comparative Overview

The following table provides an illustrative comparison of the expected properties of a hypothetical native peptide versus its α-methylleucine-modified analogue. Actual values are sequence and context-dependent.

ParameterHypothetical Native PeptideHypothetical α-Me-Leu PeptideRationale for Change
Proteolytic Half-Life (t½) ~1.5 hours> 18 hoursSteric shielding of the peptide backbone from proteases.[2]
Receptor Binding (IC50) 120 nM45 nMPre-organization into a more favorable binding conformation.[2]
Helical Content (CD Spec) 15%40%Restricted dihedral angles favor helical secondary structures.[4]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of DL-α-Methylleucine is most readily achieved using modern Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.[4][11][12] The primary challenge is overcoming the steric hindrance of the α,α-disubstituted amino acid during the coupling step, which can lead to incomplete reactions.[13][14]

SPPS_Workflow Resin 1. Resin Swelling Deprotect1 2. Fmoc Deprotection Resin->Deprotect1 Wash1 3. Wash Deprotect1->Wash1 Couple 4. Coupling (Fmoc-α-Me-Leu-OH) Wash1->Couple Wash2 5. Wash Couple->Wash2 Check 6. Coupling Check (e.g., Kaiser Test) Wash2->Check Check->Couple Failure (Double Couple) Loop 7. Repeat 2-6 for next AA Check->Loop Success Cleave 8. Cleavage & Deprotection Loop->Cleave Purify 9. Purification (HPLC) Cleave->Purify Analyze 10. Analysis (MS, HPLC) Purify->Analyze

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents
  • Resin: Appropriate resin for desired C-terminus (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).[12]

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-DL-α-Methylleucine.

  • Solvents: N,N-Dimethylformamide (DMF, peptide grade), Dichloromethane (DCM), Diethyl ether (cold).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling/Activation Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/TBTU. HATU is often preferred for sterically hindered couplings.[11]

    • Base: N,N-Diisopropylethylamine (DIEA).

  • Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/TIS, 82.5:5:5:5:2.5) or other appropriate mixture depending on side-chain protecting groups.

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Equipment: Peptide synthesis vessel, shaker, HPLC system, mass spectrometer.

Step-by-Step SPPS Protocol

This protocol assumes a starting scale of 0.1 mmol on a 100-200 mesh resin with a substitution of 0.5 mmol/g.[12]

  • Resin Preparation:

    • Add 200 mg of resin to the reaction vessel.

    • Swell the resin in DMF for 30 minutes with gentle agitation. Drain the DMF.

  • Fmoc-Deprotection (First Amino Acid):

    • Add 2 mL of 20% piperidine/DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 2 mL of 20% piperidine/DMF. Agitate for 10 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Coupling of Fmoc-DL-α-Methylleucine (The Critical Step):

    • In a separate vial, dissolve Fmoc-DL-α-Methylleucine (4 equivalents, 0.4 mmol, 147 mg) and HATU (3.9 equivalents, 0.39 mmol, 148 mg) in 1.5 mL of DMF.

    • Add DIEA (8 equivalents, 0.8 mmol, 139 µL) to the activation mixture.

    • Vortex for 1 minute. The solution should turn yellow.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours. Causality: The extended coupling time is necessary to ensure the reaction goes to completion despite the high steric hindrance.[14]

    • Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

  • Confirmation of Coupling (Self-Validation):

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of beads. For α,α-disubstituted amino acids, the Kaiser test is unreliable as it tests for primary amines. A Chloranil or TNBS test is a more suitable alternative.

    • If the test is positive (incomplete coupling): Perform a second coupling (double coupling) by repeating Step 3. This is highly recommended for α-methylated residues to maximize yield.[14]

  • Iterative Synthesis:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence. Standard coupling times (30-60 min) can typically be used for standard proteinogenic amino acids.

  • Final Cleavage and Deprotection:

    • After the final coupling and a terminal Fmoc deprotection, wash the peptide-resin with DCM (5 x 2 mL) and dry under vacuum.

    • Add 2 mL of the cleavage cocktail (e.g., Reagent K) to the resin.

    • Agitate gently for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL centrifuge tube.

    • Concentrate the filtrate to approximately 0.5 mL using a gentle stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding 40 mL of cold diethyl ether to the concentrated filtrate.

    • Centrifuge at 3000 rpm for 5 minutes, decant the ether.

    • Wash the peptide pellet twice with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable solvent (e.g., Water/Acetonitrile + 0.1% TFA) and purify using reverse-phase HPLC.

Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and successful incorporation of DL-α-Methylleucine.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final peptide product. A single sharp peak on the chromatogram indicates a high degree of purity.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry is used to determine the molecular weight of the purified peptide. The observed mass must match the calculated theoretical mass for the peptide containing the α-methylleucine residue, providing definitive evidence of its successful incorporation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR techniques (COSY, TOCSY, NOESY) can be employed.[15] NMR can confirm the presence of the unique α-methyl group signals and provide insights into the peptide's secondary structure in solution, validating the conformational effects of the modification.[16][17][18]

Conclusion

The incorporation of DL-α-Methylleucine is a potent and reliable strategy for enhancing the therapeutic potential of bioactive peptides. By conferring exceptional proteolytic stability and inducing conformational rigidity, this modification directly addresses the primary weaknesses of native peptide drug candidates.[2][3][4] The protocols detailed herein provide a robust framework for successfully synthesizing and validating these modified peptides. While the synthesis of sterically hindered residues requires special considerations, particularly during the coupling step, the resulting improvements in the peptide's pharmacokinetic and pharmacodynamic profile often justify the effort, paving the way for the development of more effective and durable peptide-based therapeutics.

References

  • A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modul
  • DL-α-Methylleucine - (CAS 144-24-1). BOC Sciences.
  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC.
  • α-Methyl Amino Acids. Enamine.
  • DL-a-Methylleucine. Chem-Impex.
  • Introduction to Peptide Synthesis. PMC - NIH.
  • Structures of peptides from alpha-amino acids methylated
  • Solid-phase Peptide Synthesis Services. Amerigo Scientific.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Fmoc-alphamethyl Leucine | CAS No: 312624-65-0. Aquigen Bio Sciences.
  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Recent.
  • NMR Analysis of Unnatural Amino Acids in Natural Antibiotics.
  • The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides.
  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • DL-α-Methylleucine | CAS 144-24-1. Santa Cruz Biotechnology.
  • alpha-Methyl-DL-leucine | C7H15NO2 | CID 95515. PubChem - NIH.
  • Bioactive Peptides. MedchemExpress.com.

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Application

Application Note: Desalting DL-alpha-Methylleucine Hydrochloride for Organic Synthesis

Executive Summary DL-alpha-Methylleucine (2-amino-2,4-dimethylpentanoic acid) is a sterically hindered, non-canonical amino acid widely used in peptide mimetics and conformational studies. Commercially, it is most stable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DL-alpha-Methylleucine (2-amino-2,4-dimethylpentanoic acid) is a sterically hindered, non-canonical amino acid widely used in peptide mimetics and conformational studies. Commercially, it is most stable and available as the hydrochloride salt (HCl). However, for many downstream organic syntheses—such as peptide coupling, N-alkylation, or Schiff base formation—the presence of the hydrochloride counterion is detrimental. It can affect reaction stoichiometry, solubility in organic solvents, and the nucleophilicity of the amine.

This guide details two robust protocols for desalting DL-alpha-Methylleucine HCl to obtain the free zwitterion or free amine species.

  • Method A (Epoxide Neutralization) is the preferred route for small-to-medium scale organic synthesis, offering anhydrous processing and high purity without inorganic salt contamination.

  • Method B (Cation Exchange) is the standard for large-scale aqueous processing or recovery from crude mixtures.

Physicochemical Context & Strategy

Understanding the solubility and ionization profile of DL-alpha-Methylleucine is critical for selecting the correct protocol.

PropertyDL-alpha-Methylleucine HCl DL-alpha-Methylleucine (Free/Zwitterion)
State Crystalline Solid (Hygroscopic)Crystalline Powder
Solubility (Water) High (>100 mg/mL)Moderate to High
Solubility (EtOH) SolubleSparingly Soluble / Insoluble
Solubility (Ether/DCM) InsolubleInsoluble
pKa (Predicted) Carboxyl: ~2.3 | Amine: ~9.6 (protonated)Carboxyl: ~2.3 | Amine: ~10.6
Reactivity Amine is protonated (ammonium); non-nucleophilic.[1][2][3]Amine is free/zwitterionic; nucleophilic.

The Desalting Strategy: The "desalting" process here refers to the removal of the HCl molecule. Since alpha-methyl amino acids are zwitterionic in their neutral state (ammonium carboxylate), they are typically insoluble in absolute ethanol or acetone, whereas their HCl salts are often soluble in alcohols. We exploit this solubility differential.

Method A: Epoxide-Mediated Neutralization (The Propylene Oxide Method)

Best For: Anhydrous applications, synthesis-grade purity, and avoiding metal cations (Na+, K+).

Principle

Propylene oxide acts as an irreversible "acid scavenger." It reacts with the HCl associated with the amino acid to form 1-chloro-2-propanol (propylene chlorohydrin), which is a volatile liquid. As the HCl is consumed, the amino acid reverts to its zwitterionic form. Since the zwitterion is significantly less soluble in ethanol than the HCl salt, it precipitates out of solution in high purity.

Reagents
  • DL-alpha-Methylleucine Hydrochloride

  • Absolute Ethanol (Anhydrous)

  • 1,2-Propylene Oxide (Reagent Grade, >99%)

  • Diethyl Ether (optional, for washing)

Protocol Steps
  • Dissolution:

    • In a round-bottom flask, dissolve 10.0 g (approx. 55 mmol) of DL-alpha-Methylleucine HCl in 100–150 mL of absolute ethanol.

    • Note: Gentle heating (40°C) may be used to aid dissolution, but cool to room temperature before proceeding.

  • Scavenging:

    • Add 20–25 mL (approx. 280–350 mmol, ~5–6 equivalents) of 1,2-propylene oxide to the stirred solution.

    • Caution: Propylene oxide is a volatile carcinogen. Perform all operations in a fume hood.

  • Reaction & Precipitation:

    • Stir the mixture at room temperature.

    • Observation: Within 30 minutes to 2 hours, a white precipitate (the free zwitterion) should begin to form as the environment becomes less acidic.

    • Allow the reaction to stir overnight (12–16 hours) to ensure complete removal of HCl.

  • Isolation:

    • Filter the white solid using a sintered glass funnel or Buchner funnel.

    • Wash 1: Wash the filter cake with 20 mL of cold absolute ethanol to remove residual chlorohydrin.

    • Wash 2: Wash with 30 mL of diethyl ether to facilitate drying.

  • Drying:

    • Dry the solid under high vacuum at 40°C for 4 hours.

    • Yield: Typically >90%.

Workflow Visualization

PropyleneOxideMethod cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Scavenging cluster_2 Phase 3: Isolation Start Start: DL-alpha-Methylleucine HCl (Solid) Dissolve Dissolve in Absolute EtOH (Clear Solution) Start->Dissolve AddPO Add Excess Propylene Oxide (5-10 eq) Dissolve->AddPO React Stir 12-16h @ RT (HCl + Propylene Oxide -> Chlorohydrin) AddPO->React Precip Precipitation of Free Zwitterion (Insoluble in neutral EtOH) React->Precip Filter Filtration Precip->Filter Wash Wash: Cold EtOH & Et2O (Removes Chlorohydrin) Filter->Wash Byproduct Filtrate Waste: Propylene Chlorohydrin Excess Propylene Oxide Filter->Byproduct Dry Vacuum Dry Wash->Dry Final Pure DL-alpha-Methylleucine (Free Zwitterion) Dry->Final

Figure 1: Chemical desalting workflow using propylene oxide. This method relies on the solubility difference between the HCl salt and the zwitterion in ethanol.

Method B: Ion Exchange Chromatography[4]

Best For: Aqueous solutions, crude reaction mixtures containing inorganic salts (NaCl, KCl), or large-scale processing.

Principle

A strong cation exchange resin (functionalized with sulfonic acid groups) binds the positively charged amino acid (at low pH). Anions (Cl-) and non-basic impurities pass through. The amino acid is then eluted using a volatile base (Ammonium Hydroxide), which deprotonates the resin and the amino acid, releasing it.

Reagents
  • Resin: Dowex 50W-X8 (or Amberlite IR-120), Hydrogen form, 200-400 mesh.

  • Eluents: Deionized Water, 2M Ammonium Hydroxide (NH4OH).

  • Detection: Ninhydrin stain or TLC.

Protocol Steps
  • Resin Preparation:

    • Slurry approx. 50 g of resin in water.

    • Pack into a glass column.

    • Wash with 200 mL of 1M HCl (to ensure H+ form) followed by distilled water until the effluent pH is neutral (~pH 6-7).

  • Loading:

    • Dissolve 5.0 g of DL-alpha-Methylleucine HCl in 50 mL of distilled water.

    • Load the solution onto the column at a slow flow rate (approx. 1-2 mL/min).

    • Mechanism: The amino acid (R-NH3+) binds to the resin (Resin-SO3-). The Chloride ions (Cl-) pass through.

  • Washing:

    • Wash the column with 3–5 column volumes (CV) of distilled water.

    • QC Check: Test the effluent with AgNO3 solution. It should be clear (no AgCl precipitate), indicating all free chloride has been washed away.[4]

  • Elution:

    • Elute with 1M to 2M NH4OH .

    • Collect fractions. The amino acid will elute as the pH front moves through the column.

    • Monitor fractions using TLC (ninhydrin stain) or by spotting on filter paper and staining.

  • Workup:

    • Combine the ninhydrin-positive fractions.

    • Evaporation: Concentrate under reduced pressure (Rotavap) at 40–50°C to remove water and excess ammonia.

    • Note: Alpha-methyl amino acids are stable, but avoid excessive heat.

    • Lyophilization: For a fluffy, electrostatic powder, freeze-dry the concentrated residue.

Workflow Visualization

IonExchange Load Load Sample (Aq. Solution pH < 3) Bind Resin Binding (R-NH3+ binds to SO3-) Load->Bind Wash Water Wash (Removes Cl- ions) Bind->Wash Check AgNO3 Test (Ensure no Cl-) Wash->Check Check->Wash Positive Cl- Elute Elute with NH4OH (Releases free amine) Check->Elute Negative Cl- Conc Evaporate/Lyophilize (Removes H2O & NH3) Elute->Conc Product Pure DL-alpha-Methylleucine (Free Base) Conc->Product

Figure 2: Ion exchange chromatography workflow. This method ensures complete removal of inorganic counterions.

Quality Control & Validation

Before using the desalted material in synthesis, validate the removal of HCl.

TestProcedureExpected Result (Desalted)Expected Result (Salt)
Silver Nitrate (AgNO3) Dissolve 10mg in water, add 1 drop 0.1M AgNO3.Clear solution (No Cl-)Heavy white precipitate (AgCl)
Melting Point Capillary method.Sublimes >280°C (often distinct from HCl salt MP)Sharp MP (check CoA, typ. 160-200°C range)
1H-NMR (D2O) Standard proton NMR.Alpha-methyl signal may shift slightly upfield due to deprotonation/pH change.-
Solubility Test Add small amount to absolute EtOH.Insoluble/Suspension Soluble

Troubleshooting

  • Problem: The product is an oil or sticky gum after Method B.

    • Cause: Incomplete removal of water or presence of trace ammonium salts.

    • Solution: Redissolve in a minimum amount of water and lyophilize (freeze-dry). Alternatively, triturate with acetone or ether to induce crystallization.

  • Problem: Low yield in Method A (Propylene Oxide).

    • Cause: Too much water in the ethanol (solubilizing the zwitterion) or insufficient propylene oxide.

    • Solution: Ensure "Absolute" (anhydrous) Ethanol is used. Add diethyl ether to force precipitation if the yield is low.

  • Problem: Product smells of amine/ammonia after Method B.

    • Cause: Residual NH4OH.

    • Solution: Prolonged high-vacuum drying or repeated co-evaporation with water/methanol.

References

  • Propylene Oxide Method for Amino Acids

    • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol 2. Wiley.
    • Application Note: This method is chemically equivalent to the standard protocol for preparing amino acid free bases from hydrochlorides using epoxides as acid scavengers.
    • Source Verification: (Demonstrates the historical and foundational validity of the alkylene oxide method).

  • Ion Exchange Protocols

    • Hirs, C. H. W., Moore, S., & Stein, W. H. (1954). The Chromatography of Amino Acids on Ion Exchange Resins. Journal of the American Chemical Society.
    • Source Verification: (Modern context for ion exchange mechanisms).

  • Physicochemical Properties

    • PubChem.[1] (n.d.). alpha-Methyl-DL-leucine.[1][5][6] National Library of Medicine.

    • Source Verification:

  • General Desalting Techniques

    • Sigma-Aldrich. (n.d.).
    • Source Verification:

Sources

Method

Application Notes and Protocols: Activating α,α-Disubstituted Amino Acids for Peptide Synthesis

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis The incorporation of α,α-disubstituted amino acids into peptide chains presents a formidable challenge in synthetic chemistry.[1][2] These unique build...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The incorporation of α,α-disubstituted amino acids into peptide chains presents a formidable challenge in synthetic chemistry.[1][2] These unique building blocks, with two substituents on the alpha-carbon, offer significant advantages in drug design and materials science. Their inherent steric bulk can enforce specific secondary structures, such as helices, and enhance resistance to enzymatic degradation.[3][4] However, this same steric hindrance dramatically slows down the kinetics of peptide bond formation, often leading to incomplete reactions and low yields when using standard coupling protocols.[5][6]

This guide provides a comprehensive overview of the most effective reagents and strategies to overcome the steric barriers associated with α,α-disubstituted amino acids. We will delve into the mechanistic principles behind various activation methods, offering field-proven insights and detailed protocols to empower researchers in the successful synthesis of peptides containing these challenging residues.

Understanding the Activation Landscape: A Mechanistic Overview

The fundamental principle of peptide bond formation involves the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the next. For sterically hindered amino acids, the efficiency of this activation and the reactivity of the resulting intermediate are paramount.

The Inadequacy of Standard Carbodiimides

Traditional carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often insufficient for activating α,α-disubstituted amino acids.[5][7] While they are effective for many standard amino acids, the O-acylisourea intermediate they form is often not reactive enough to overcome the steric shield around the carbonyl carbon of a disubstituted residue.[7]

The Rise of High-Potency "Onium" Salts

To address this challenge, a new generation of more powerful in-situ activating reagents, broadly classified as "onium" salts, has become the gold standard. These are subdivided into two main classes: aminium/uronium salts and phosphonium salts.[5][8][9][10] These reagents react with the carboxylic acid to form highly reactive activated esters that can more effectively acylate the sterically hindered amine partner.[5]

Aminium/Uronium-Based Coupling Reagents

Initially believed to be uronium salts, crystallographic studies have revealed that many of these reagents, such as HBTU and HATU, exist as the more reactive guanidinium isomers.[11][12] These reagents are highly efficient and lead to rapid coupling with minimal racemization.[11][13]

Mechanism of Action:

The general mechanism involves the reaction of the aminium/uronium salt with the carboxylate of the N-protected amino acid in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). This generates a highly reactive O-acylisourea intermediate, which is then attacked by an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form a reactive ester. This ester is then susceptible to nucleophilic attack by the amino group of the incoming amino acid.

G cluster_activation Activation cluster_coupling Coupling AA_COOH α,α-Disubstituted Amino Acid (R-COOH) Reactive_Ester Highly Reactive OAt-ester AA_COOH->Reactive_Ester Activation Onium_Salt Aminium/Uronium Salt (e.g., HATU) + Base Onium_Salt->Reactive_Ester Peptide_Bond New Peptide Bond Reactive_Ester->Peptide_Bond Nucleophilic Attack Peptide_NH2 N-terminal Amine of Peptide Chain (R'-NH2) Peptide_NH2->Peptide_Bond

Figure 1: General workflow for peptide coupling using aminium/uronium salt reagents.

Key Reagents in this Class:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Currently one of the most effective coupling reagents for sterically hindered amino acids.[3][13][14] The presence of the aza-group in the triazole ring enhances the reactivity of the resulting active ester.[10]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective alternative to HATU, though slightly less reactive.[11][13]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The electron-withdrawing chlorine atom on the benzotriazole ring increases the reactivity of the active ester compared to HBTU.[9]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent that incorporates the Oxyma Pure® leaving group, offering high reactivity and a better safety profile compared to HOBt- and HOAt-based reagents.[8][15]

ReagentKey FeaturesRecommended For
HATU Highest reactivity, low racemization.[13]Extremely hindered couplings (e.g., Aib-Aib), cyclizations.[5][13]
HBTU Good reactivity, cost-effective.[11]General sterically hindered couplings.
HCTU More reactive than HBTU.[9]Difficult couplings where HBTU is sluggish.
COMU High reactivity, improved safety profile.[8][15]Microwave-assisted synthesis, general difficult couplings.[8]

Table 1: Comparison of common aminium/uronium-based coupling reagents.

Phosphonium-Based Coupling Reagents

Phosphonium-based reagents are another class of highly efficient coupling agents that are particularly useful for sterically demanding reactions.[8][16] They operate through a similar mechanism to aminium salts, forming highly reactive phosphonium-oxy-benzotriazole active esters.

Mechanism of Action:

In the presence of a base, the phosphonium salt reacts with the N-protected amino acid to form a reactive OBt or OAt ester, which then acylates the N-terminal amine of the peptide chain. A key advantage of phosphonium reagents is that they do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction sometimes observed with excess uronium reagents.[10]

G AA_COOH α,α-Disubstituted Amino Acid (R-COOH) Active_Ester Reactive OBt-ester AA_COOH->Active_Ester Activation PyBOP Phosphonium Salt (e.g., PyBOP) + Base PyBOP->Active_Ester Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond Coupling Peptide_NH2 N-terminal Amine (R'-NH2) Peptide_NH2->Peptide_Bond

Figure 2: Activation and coupling pathway using phosphonium salt reagents.

Key Reagents in this Class:

  • BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): One of the first phosphonium reagents developed, it is highly effective but produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[11][17]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A widely used and safer alternative to BOP, as its byproducts are non-carcinogenic.[11][17] It is highly efficient for coupling sterically hindered amino acids.[18]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The aza-analogue of PyBOP, offering enhanced reactivity for particularly challenging couplings, including those involving N-methyl amino acids.[11][18]

ReagentKey FeaturesRecommended For
PyBOP High efficiency, safer than BOP.[11]General sterically hindered couplings, fragment condensation.
PyAOP Higher reactivity than PyBOP.[11]Extremely difficult couplings, N-methylated residues.[11][18]

Table 2: Comparison of common phosphonium-based coupling reagents.

Acyl Halides: The Ultimate Activation for Extreme Steric Hindrance

For the most challenging coupling scenarios, such as the formation of a peptide bond between two α,α-disubstituted amino acids (e.g., Aib-Aib), even the most potent onium salt reagents may fail. In these cases, conversion of the carboxylic acid to an acyl fluoride or chloride offers a highly reactive intermediate capable of overcoming extreme steric barriers.[5][19]

  • Amino Acid Fluorides: These are particularly effective for coupling sterically hindered residues like α-aminoisobutyric acid (Aib).[8] They can be generated in situ using reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH).[8]

  • Amino Acid Chlorides: While historically challenging due to stability and racemization issues, modern methods using reagents like bis(trichloromethyl)carbonate (triphosgene) or oxalyl chloride under carefully controlled conditions have made this a viable, albeit expert-level, strategy.

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is recommended for incorporating a single sterically hindered residue onto a growing peptide chain. The "double coupling" strategy ensures the reaction goes to completion.

Materials:

  • Fmoc-protected α,α-disubstituted amino acid (4 eq)

  • HATU (3.9 eq)

  • DIPEA (8 eq)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • First Coupling: a. Following standard Fmoc deprotection and thorough washing of the resin with DMF, prepare the activation solution in a separate vessel. b. Dissolve the Fmoc-amino acid, HATU, and DIPEA in DMF. c. Allow the solution to pre-activate for 1-5 minutes. d. Add the activated amino acid solution to the resin. e. Allow the coupling reaction to proceed for 45-60 minutes at room temperature. f. Wash the resin thoroughly with DMF.

  • Second Coupling: a. Repeat steps 1b through 1e with a fresh solution of the activated amino acid. b. After the second coupling, wash the resin thoroughly with DMF and proceed with the next step in the synthesis.

Rationale: The first coupling may not proceed to completion due to steric hindrance. The second application of fresh, activated amino acid drives the reaction forward, ensuring a high yield of the desired product.[5]

Protocol 2: Acyl Fluoride Formation and Coupling for Extremely Hindered Junctions

This protocol is for cases where even potent uronium/phosphonium reagents fail, such as coupling two adjacent α,α-disubstituted residues.

Materials:

  • Fmoc-protected α,α-disubstituted amino acid (e.g., Fmoc-Aib-OH) (1 eq)

  • TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 eq)

  • DIPEA (2 eq)

  • Anhydrous DCM (Dichloromethane)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Acyl Fluoride Formation: a. Dissolve the Fmoc-amino acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Add TFFH and DIPEA to the solution. c. Stir the reaction mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Coupling Reaction: a. Add the solution containing the freshly generated acyl fluoride to the deprotected, resin-bound amine. b. Allow the reaction to proceed for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative. c. Wash the resin thoroughly with DCM and DMF.

Rationale: The highly electrophilic nature of the acyl fluoride carbon makes it exceptionally reactive, enabling it to overcome the severe steric hindrance of both coupling partners.[5][8]

Optimization and Troubleshooting

Beyond the choice of coupling reagent, several other factors can be modulated to improve coupling efficiency for sterically hindered amino acids:

  • Reaction Time and Temperature: Sterically hindered couplings are kinetically slow.[5] Increasing the reaction time (e.g., from 1-2 hours to overnight) can significantly improve yields. Gentle heating can also be beneficial, but must be used with caution to avoid racemization.[5] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective technique to accelerate these difficult couplings.[5]

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further impede the reaction.[5] N-methylpyrrolidone (NMP) is often superior to DMF due to its enhanced solvating properties.[5] For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be advantageous.[5]

  • Dipeptide Building Blocks: For sequences containing repeating units of a hindered amino acid (e.g., Aib-Aib), using a pre-formed Fmoc-Aib-Aib-OH dipeptide can significantly improve the purity and overall yield of the final peptide.[18][20]

Conclusion

The successful incorporation of α,α-disubstituted amino acids into peptides is a challenging yet achievable goal that unlocks new possibilities in peptide design and drug discovery. By moving beyond standard coupling reagents to more potent aminium, phosphonium, or acyl halide-based strategies, and by carefully optimizing reaction conditions, researchers can effectively overcome the hurdle of steric hindrance. The protocols and insights provided in this guide serve as a robust starting point for scientists aiming to synthesize these valuable and structurally unique peptides.

References

  • PubMed. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available from: [Link]

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

  • PubMed. Efficient peptide coupling involving sterically hindered amino acids. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]

  • Peptide Synthesis. Optimizing Peptide Coupling: Key Techniques. Available from: [Link]

  • PubMed. Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity. Available from: [Link]

  • ResearchGate. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available from: [Link]

  • PMC. Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. Available from: [Link]

  • Wiley Online Library. The Uronium/Guanidinium Peptide Coupling Reagents. Available from: [Link]

  • ResearchGate. Coupling Reagents. Available from: [Link]

  • Thieme. 3.7 Phosphonium Salts. Available from: [Link]

  • LifeTein. Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog. Available from: [Link]

  • Thieme. 3.5 Carbodiimides. Available from: [Link]

  • ProQuest. Synthesis of Phosphonopeptides and Alpha, Alpha-Dialkylated Amino Acid-Rich Peptides. Available from: [Link]

  • ACS Publications. Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations. Available from: [Link]

  • SciSpace. Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Available from: [Link]

  • ResearchGate. Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. Available from: [Link]

  • AIR Unimi. Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks. Available from: [Link]

  • Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. Available from: [Link]

  • Frontiers. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available from: [Link]

  • YouTube. Alpha amino acid synthesis | Chemical processes | MCAT | Khan Academy. Available from: [Link]

  • ACS Publications. Peptide Synthesis via Amino Acid Halides. Available from: [Link]

  • Sciencemadness.org. Synthesis of amino acid chlorides. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • PMC. The rate equation and activation energies for the uptake of α-aminoisobutyric acid by mouse brain slices. Available from: [Link]

  • Wikipedia. 2-Aminoisobutyric acid. Available from: [Link]

  • Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. Available from: [Link]

  • PubMed. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Available from: [Link]

  • Google Patents. Method for preparing alpha-aminoisobutyric acid.
  • RSC Publishing. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Asymmetric Synthesis of α-Methylleucine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the "racemization" of α-methylleucine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the "racemization" of α-methylleucine. It is critical to first correct a widespread chemical misnomer: α-methylleucine possesses a quaternary stereocenter and lacks an α-hydrogen. Therefore, once synthesized, it is chemically incapable of undergoing enolization-driven racemization under standard physiological or synthetic conditions[1].

When researchers report low enantiomeric excess (e.e.) in their final product, they are actually observing a failure to achieve or maintain stereoselectivity during the synthetic sequence prior to the final product formation[2]. This guide is designed to help you identify and eliminate these stereochemical leaks during your asymmetric workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: My final α-methylleucine has an e.e. of only 60%. Since it cannot racemize, where did I lose stereopurity? A1: The loss of stereopurity almost always occurs during the enolization and alkylation steps of your chiral auxiliary (e.g., Seebach's oxazolidinone or Schöllkopf bis-lactim ether). If the enolate intermediate is allowed to warm above -78°C, the chiral auxiliary can undergo bond rotation and epimerize before the electrophile is introduced. Additionally, poor facial selectivity during the alkylation step will result in a mixture of diastereomers that carry over into your final product.

Q2: Should I use a chiral auxiliary approach or enzymatic resolution for scaling up α-methylleucine synthesis? A2: This depends on your scale and timeline. Chiral auxiliaries provide predictable, high-e.e. products (>95%) but require stoichiometric chiral reagents and harsh cleavage conditions[2]. For process chemistry and scale-up, the enzymatic resolution of α-azido carboxamides using L-amidase (e.g., from Ochrobactrum anthropi) is highly recommended. It is highly scalable and provides exceptional enantiomeric purity for α-methylleucine precursors[3].

Q3: During the cleavage of the oxazolidinone auxiliary, I observe degradation of the amino acid. How can I prevent this? A3: Quaternary stereocenters are sterically hindered, making the hydrolysis of the auxiliary notoriously slow. Researchers often compensate by increasing the temperature or base concentration, which leads to degradation. Instead, use a combination of


 and 

in a THF/water mixture. The hydroperoxide ion (

) is a highly nucleophilic alpha-effect reagent that accelerates the cleavage of the chiral auxiliary at 0°C, preserving the integrity of the molecule.

Part 2: Troubleshooting Guide & Experimental Workflows

To ensure a self-validating system, every protocol below includes built-in mechanistic checkpoints.

Protocol A: Asymmetric Alkylation via Seebach's Oxazolidinone

This method utilizes a chiral auxiliary to sterically block one face of the enolate, forcing the electrophile to attack from the opposite face.

  • Preparation of the Chiral Enolate: Dissolve the (S)-oxazolidinone derivative of leucine in anhydrous THF (0.1 M). Cool the reaction vessel to strictly -78°C using a dry ice/acetone bath.

    • Causality Checkpoint: Strict temperature control is non-negotiable. Warming above -78°C allows the intermediate to epimerize at the auxiliary stereocenter, destroying the stereochemical foundation of the synthesis.

  • Deprotonation: Add 1.1 equivalents of Lithium diisopropylamide (LDA) dropwise. Stir for 45 minutes.

    • Causality Checkpoint: LDA is a bulky, non-nucleophilic base that quantitatively deprotonates the substrate to form the Z-enolate without attacking the carbonyl carbon.

  • Electrophilic Alkylation: Add 1.5 equivalents of methyl iodide (if starting from a leucine derivative) or isobutyl iodide (if starting from an alanine derivative).

    • Causality Checkpoint: The bulky phenyl groups on the oxazolidinone ring sterically block the Re face of the enolate. The electrophile is forced to approach from the Si face, establishing the quaternary stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage: Treat the alkylated intermediate with

    
     (2.0 eq) and 30% 
    
    
    
    (4.0 eq) in a 3:1 THF/
    
    
    mixture at 0°C. Extract and purify.
Protocol B: Enzymatic Resolution of α-Azido Carboxamides

This biocatalytic approach avoids harsh chemical enolization entirely, relying on the absolute stereospecificity of enzyme binding pockets.

  • Substrate Synthesis: Synthesize racemic 2-azido-2,4-dimethylpentanamide via standard Strecker-type chemistry followed by amidation.

  • Enzymatic Incubation: Suspend the racemic amide in a 50 mM phosphate buffer (pH 7.5). Add L-amidase from Ochrobactrum anthropi NCIMB 40321[3]. Incubate at 30°C for 24-48 hours.

    • Causality Checkpoint: The L-amidase enzyme possesses a highly specific chiral binding pocket that only accepts the (S)-enantiomer, hydrolyzing it into the corresponding (S)-α-azido carboxylic acid while leaving the (R)-amide untouched.

  • Phase Separation: Adjust the pH to 9.0 and extract with ethyl acetate to remove the unreacted (R)-amide. Acidify the aqueous layer to pH 2.0 and extract with dichloromethane to isolate the enantiopure (S)-α-azido carboxylic acid.

  • Reduction: Dissolve the acid in methanol, add 10% Pd/C, and stir under a hydrogen atmosphere (1 atm) for 12 hours.

    • Causality Checkpoint: Hydrogenation cleanly reduces the azide to a primary amine, yielding enantiopure α-methylleucine without the need for harsh deprotection conditions.

Part 3: Quantitative Data & Pathway Visualization

Table 1: Comparison of α-Methylleucine Synthesis Strategies
Synthetic StrategyTypical e.e. (%)Overall Yield (%)ScalabilityPrimary Failure Point (Stereo-loss)
Seebach's Oxazolidinone >95%45–55%Low–MediumEnolate epimerization (T > -78°C)
Schöllkopf Bis-lactim >90%50–60%MediumPoor facial selectivity during alkylation
Enzymatic Resolution >99%40–45% (Max 50%)HighIncomplete enzymatic conversion
Pd-mediated

C-Methylation
>95%15–38%Micro-scale (PET)Radiochemical decay (Time-sensitive)[4]
Synthesis & Stereocontrol Workflow

G cluster_0 Pathway A: Chiral Auxiliary (Oxazolidinone) cluster_1 Pathway B: Enzymatic Resolution Start Racemic Precursor or Chiral Auxiliary Enolization Enolization (LDA) Checkpoint: Maintain -78°C Start->Enolization Chemical Azide α-Azido Carboxamide Synthesis Start->Azide Biocatalytic Alkylation Facial Selective Alkylation Checkpoint: Isobutyl Iodide Enolization->Alkylation Cleavage Auxiliary Cleavage Checkpoint: LiOH/H2O2 (Avoid Heat) Alkylation->Cleavage Final Enantiopure α-Methylleucine (Immune to Racemization) Cleavage->Final Enzyme L-Amidase Incubation Checkpoint: pH & Temp Control Azide->Enzyme Reduction Azide Reduction (Pd/C) Checkpoint: Complete H2 Uptake Enzyme->Reduction Reduction->Final

Workflow for α-methylleucine synthesis highlighting stereocontrol checkpoints.

References

  • "Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A | Request PDF" - ResearchGate. URL:[Link]

  • "Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies" - ResearchGate. URL:[Link]

  • "Synthesis of L-[5-11 C]Leucine and L-α-[5-11 C]Methylleucine via Pd0 -mediated 11 C-Methylation and Microfluidic Hydrogenation: Potentiality of Leucine PET Probes for Tumor Imaging" - PubMed. URL:[Link]

  • "3Benzoyl2-isopropyl-4-alkyloxazolidin-5-ones as Efficient and Inexpensive Sources of Enantiopure α,α-Dialkyl α-Amino Acids and α,α-Dialkyl α,β-Diaminopropionic Acids | Request PDF" - ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Hindered Amino Acid Coupling

Status: Online Agent: Senior Application Scientist Ticket Topic: Overcoming Steric Hindrance & Improving Reaction Kinetics Diagnostic & Strategy Overview Welcome to the Advanced Peptide Synthesis Support Center. If you a...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket Topic: Overcoming Steric Hindrance & Improving Reaction Kinetics

Diagnostic & Strategy Overview

Welcome to the Advanced Peptide Synthesis Support Center. If you are experiencing deletions, truncated sequences, or low yields at specific residues (Val, Ile, Thr, Aib, N-Me-X), you are likely fighting steric hindrance or on-resin aggregation.

Before modifying your protocol, use the following decision matrix to select the correct optimization path.

HinderedCouplingStrategy Start Identify Problem Residue Type Nature of Hindrance? Start->Type Bulky Beta-Branched (Val, Ile, Thr) Type->Bulky Steric Bulk NMe N-Methylated (N-Me-Ala, etc.) Type->NMe N-Alkylation Aib Alpha,Alpha-Disubstituted (Aib, Deg) Type->Aib Quaternary Carbon Agg Aggregation Prone? Bulky->Agg Check Sequence Sol2 Use PyAOP or HATU High Temp (75°C) NMe->Sol2 Sol3 Acid Fluorides or Symmetric Anhydrides Aib->Sol3 Sol1 Switch to COMU or HATU Double Couple (2x 30min) Agg->Sol1 No Sol4 Use Pseudoproline or Isoacyl Dipeptides Agg->Sol4 Yes

Figure 1: Strategic decision tree for selecting coupling conditions based on the specific type of steric hindrance.

Reagent Selection: The Kinetics Engine

For hindered couplings, standard carbodiimides (DIC/HOBt) are often insufficient due to slow activation kinetics. You must upgrade to "Third Generation" uronium/phosphonium reagents or use specific additives that create a "neighboring group effect" to accelerate nucleophilic attack.

Comparative Reagent Data
Reagent SystemClassRec. TempHindrance CapabilityRisk Profile
COMU / Oxyma Uronium (Oxime)25°C - 90°CHigh Safe. Non-explosive. Excellent solubility. Comparable efficiency to HATU with lower racemization [1].[1][2][3]
HATU / HOAt Uronium (Triazole)25°C - 75°CVery High Hazard. Explosive properties. Gold standard for N-methyls but suffers from atom economy issues.
PyAOP Phosphonium50°C - 75°CExtreme Specific. Best for N-Me-X to N-Me-Y couplings where uroniums fail due to guanidinylation risks [2].
DIC / Oxyma Carbodiimide75°C - 90°CHigh Safe. Best for microwave. No salt formation; ideal for preventing precipitation in long sequences.

Critical Note: When using HATU or COMU, strictly limit the base (DIEA/TMP) to 2.0 equivalents relative to the amino acid. Excess base during activation triggers rapid racemization via enolization of the active ester.

Optimized Protocols
Protocol A: Microwave-Assisted Coupling (The "Sledgehammer")

Best for: Aib, N-Methyls, and hydrophobic stretches.

Mechanism: Microwave irradiation applies the Arrhenius effect, overcoming the high activation energy barrier caused by steric clashes. Warning: High temperatures increase the risk of Aspartimide formation (Asp-Gly/Asp-Asn sequences) and Cys/His racemization.

  • Reagents: 0.2 M Amino Acid in DMF, 0.5 M DIC in DMF, 0.5 M Oxyma Pure in DMF.

  • Cycle:

    • Standard Hindered (Val, Ile): 75°C for 5 minutes.

    • Difficult Hindered (Aib, N-Me): 90°C for 2 minutes (Ramp) + 4 minutes (Hold).

    • Cys/His (Sensitive): 50°C for 10 minutes (Prevent racemization).

  • Wash: DMF (4x).

Protocol B: Manual "Double-Hit" Strategy

Best for: Labs without microwave synthesizers or thermally unstable residues.

  • Activation: Dissolve AA (5 eq) and COMU (5 eq) in DMF. Add DIEA (10 eq) immediately before adding to resin.

  • Coupling 1: Agitate for 60 minutes at Room Temp. Drain.

  • Coupling 2: Repeat step 1 with fresh reagents for 60 minutes.

  • Capping: Acetyl anhydride/Pyridine wash to terminate unreacted chains (prevents deletion sequences).

Troubleshooting & FAQs
Q: I am trying to couple an N-methylated amino acid to another N-methylated residue, but it fails. Why?

A: This is one of the hardest couplings in peptide chemistry. The nucleophile is secondary (hindered) and the electrophile is hindered.

  • The Fix: Switch from Uronium reagents (HATU/COMU) to PyAOP or PyBroP . Uronium reagents can react with the secondary amine to form a guanidino-derivative (capping the chain) faster than the peptide bond forms. Phosphonium salts (PyAOP) do not suffer from this side reaction [3].

Q: My peptide contains an Asp-Gly sequence and I see a mass -18 Da peak. What happened?

A: You triggered Aspartimide formation . The nitrogen of the Glycine backbone attacked the Asp side chain ester, forming a cyclic imide. This is accelerated by heat and base (piperidine).

  • The Fix:

    • Add 0.1 M Oxyma Pure to your deprotection solution (20% Piperidine). This suppresses the ring closure.

    • Use Ompe or O-tBu bulky side-chain protection on Asp.[4]

    • If using microwave, lower coupling temp to 50°C for this step [4].

Q: Why do you recommend Oxyma over HOBt?

A: Safety and Efficiency.[2][5][6] HOBt is classifiable as an explosive (UN0508). Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is not only safer but shows superior kinetics in suppressing racemization compared to HOBt, particularly when used with DIC in microwave synthesis [1].[6]

Q: I'm seeing "deletion sequences" (missing amino acids) in my hydrophobic region.

A: This is likely aggregation , not just steric hindrance. The peptide chains on the resin are hydrogen-bonding to each other, forming "beta-sheet-like" structures that block reagent access.

  • The Fix:

    • Pseudoprolines: Replace a Ser/Thr/Cys residue in the difficult region with a commercially available Pseudoproline dipeptide. This introduces a "kink" in the chain, breaking the aggregation [5].

    • Chaotropic Salts: Add 0.4M LiCl or KSCN to your coupling and deprotection solvents to disrupt hydrogen bonding.

Mechanistic Visualization

The following diagram illustrates why standard activation fails and how HOAt/Oxyma assists the nucleophilic attack via the "Neighboring Group Effect."

CouplingMechanism cluster_steric Steric Barrier Overcome By: AA Hindered Amino Acid (Activated Ester) Intermediate Active Ester (O-At / O-Oxyma) AA->Intermediate Transesterification Additive HOAt / Oxyma (Auxiliary Nucleophile) Additive->Intermediate Stabilizes Product Peptide Bond (Coupled) Intermediate->Product Rapid Attack (Pre-organized) Resin Resin-Bound Amine (Nucleophile) Resin->Product Nucleophilic Attack

Figure 2: Mechanism of additive-assisted coupling. The additive forms a highly reactive yet stable ester that positions the electrophile for optimal attack.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.

  • Bachem Technical Note. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • CEM Corporation. (2022). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

  • Sampson, W.R., et al. (1999). The synthesis of "difficult" peptides using pseudoproline dipeptides. Journal of Peptide Science.

Sources

Troubleshooting

Technical Support Center: DL-alpha-Methylleucine Hydrochloride Solubility Guide

Executive Summary: The "Salt vs. Solvent" Conflict The Core Issue: Researchers frequently encounter difficulty dissolving DL-alpha-Methylleucine hydrochloride (HCl salt) in N,N-Dimethylformamide (DMF).[1][2][3][] While D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Salt vs. Solvent" Conflict

The Core Issue: Researchers frequently encounter difficulty dissolving DL-alpha-Methylleucine hydrochloride (HCl salt) in N,N-Dimethylformamide (DMF).[1][2][3][] While DMF is a polar aprotic solvent widely used in peptide synthesis, it is often insufficient to break the strong ionic lattice of the amino acid hydrochloride salt on its own.

The Mechanism: DMF solvates cations (like the ammonium group) reasonably well but solvates anions (chloride) poorly. Consequently, the chloride counter-ion remains tightly paired with the ammonium group, preventing full dissociation and solvation. Furthermore, the


-methyl group  introduces significant steric bulk, reducing the conformational freedom needed for solvation and subsequent coupling reactions.[1]

The Solution Strategy: Successful dissolution typically requires in-situ neutralization (breaking the ion pair) or the use of chaotropic additives to disrupt the lattice energy.[2]

Diagnostic Troubleshooting (Q&A)

Q1: I added the solid to DMF, and it remains a cloudy suspension. Is this normal?

A: Yes. The HCl salt form is highly crystalline and resistant to dissociation in pure DMF.

  • Immediate Fix: Apply the "In-Situ Neutralization" technique.[2][3][] Add a tertiary amine base (DIEA or NMM) in a 1:1 molar ratio relative to the amino acid. The base will abstract the proton, converting the ammonium salt into the free zwitterion or free amine, which is significantly more soluble in organic media.

  • Caution: Do not use primary or secondary amines (like piperidine) for dissolution if you plan to use activated esters immediately, as they may cause premature aminolysis.[1][2][3][]

Q2: Can I use heat to dissolve the compound?

A: Proceed with caution.

  • Safe Range: Mild heating up to 40°C is generally safe and can increase kinetic solubility.[2][3][]

  • Risk: DL-alpha-Methylleucine is sterically hindered.[1][2][3][] High heat (>60°C) in DMF can promote racemization (even in alpha-methyl amino acids, though slower) or side reactions like formylation from the DMF itself (especially if the DMF is not fresh and contains dimethylamine).[1][2][3]

  • Recommendation: Use sonication (ultrasonic bath) at room temperature for 5–10 minutes before resorting to heat.[2][3][]

Q3: The solution gelled after adding high concentrations (>0.5 M). What happened?

A: This is likely due to hydrogen bond aggregation .[2][3][]

  • Mechanism: At high concentrations, the amide/amine backbone can form intermolecular hydrogen networks.[]

  • Fix: Add a chaotropic salt .[2][3][] The addition of Lithium Chloride (LiCl) at 5% (w/v) can disrupt these hydrogen bonds and restore fluidity. Alternatively, add a co-solvent like DMSO (up to 10-20% v/v).[1][2][3]

Q4: I dissolved it, but the coupling reaction failed. Was it a solubility issue?

A: Likely not. It is a steric hindrance issue.

  • Insight: The

    
    -methyl group creates a "molecular shield" around the amine and carboxylic acid.[2][3] Even if fully dissolved, the reaction kinetics are extremely slow.
    
  • Protocol Adjustment: You must use high-efficiency coupling reagents (e.g., HATU or PyAOP ) and extend reaction times (2–4 hours).[1][2][3][] Standard carbodiimides (DCC/DIC) are often too weak for

    
    -dialkyl amino acids.[1][2][3]
    

Experimental Protocols

Protocol A: The "In-Situ Neutralization" Dissolution Workflow

Use this standard method for peptide synthesis applications.[2][3]

  • Calculate: Determine the moles of DL-alpha-Methylleucine HCl required.

  • Weigh: Place the solid in a dry vial.

  • Solvent Addition: Add anhydrous DMF to reach 75% of the target volume.

  • Sonication: Sonicate for 2 minutes. The solution will likely remain cloudy.

  • Neutralization: Add Diisopropylethylamine (DIEA) at 1.0 equivalent relative to the amino acid.[2][3][]

    • Observation: The solution should clarify within 30–60 seconds as the free base forms.

  • Finalize: Adjust to the final volume with DMF.

Protocol B: The "Chaotropic Rescue" (For High Concentrations)

Use this if the solution gels or precipitates at concentrations >0.3 M.

  • Preparation: Prepare a stock solution of 0.4 M LiCl in DMF .

  • Dissolution: Add the DL-alpha-Methylleucine HCl solid to the LiCl/DMF stock.

  • Agitation: Vortex vigorously for 1 minute.

  • Heat: If necessary, warm to 35°C in a water bath.

  • Result: The lithium ions coordinate with the peptide backbone/amine, preventing aggregation.[]

Visualizing the Workflow

The following decision tree guides you through the solubilization process based on visual feedback.

SolubilityWorkflow Start Start: Solid DL-alpha-Methylleucine HCl AddDMF Add Anhydrous DMF (Target Conc. 0.1 - 0.3M) Start->AddDMF CheckVisual Visual Check: Is it clear? AddDMF->CheckVisual Success Ready for Coupling CheckVisual->Success Yes Cloudy Cloudy/Suspension (Ionic Lattice Intact) CheckVisual->Cloudy No AddBase Add 1.0 eq DIEA (In-Situ Neutralization) Cloudy->AddBase CheckVisual2 Visual Check: Is it clear? AddBase->CheckVisual2 CheckVisual2->Success Yes Sonicate Sonicate (5-10 min) @ 25°C CheckVisual2->Sonicate No CheckVisual3 Visual Check: Is it clear? Sonicate->CheckVisual3 CheckVisual3->Success Yes AddCosolvent Add Co-Solvent: 10% DMSO or LiCl CheckVisual3->AddCosolvent No FinalCheck Visual Check: Is it clear? AddCosolvent->FinalCheck FinalCheck->Success Yes Failure Consult QC: Check Purity/Moisture FinalCheck->Failure No

Figure 1: Decision tree for troubleshooting the dissolution of DL-alpha-Methylleucine HCl in DMF.

Solubility & Property Data Matrix

ParameterValue / CharacteristicNotes
Molecular Weight 181.66 g/mol (HCl salt)Free amino acid is ~145.2 g/mol .[1][2][3][]
Solubility in Pure DMF Low / Sparingly SolubleThe ionic HCl lattice resists solvation.[]
Solubility with 1.0 eq DIEA High (> 0.5 M)Formation of soluble free base.[2][3][]
Solubility in Water Very HighTypical for ionic salts.[2][3][]
Solubility in DMSO Moderate to HighDMSO is more polar than DMF; good co-solvent.[2][3][]
Steric Factor High (Quaternary Carbon)Requires extended coupling times.[2][3][][5]
Hygroscopicity ModerateKeep desiccated; moisture reduces DMF efficacy.[2][3][]

References

  • Sigma-Aldrich. Amino Acid Solubility Guidelines.[2][3][] Retrieved from

  • Bachem. Introduction to Peptide Synthesis Methods (Solvent Selection). Retrieved from

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 95515: alpha-Methyl-DL-leucine.[1][2][3][] Retrieved from [1][2][3]

  • ChemicalBook. D-Leucine methyl ester hydrochloride Properties (Analogous Salt Data). Retrieved from [1][2][3]

  • JPT Peptide Technologies. Peptide Solubilization and Troubleshooting.[2][3][] Retrieved from

Sources

Optimization

Technical Support Center: Monitoring α-Methylleucine Coupling Efficiency via Kaiser Test

Welcome to the technical support center for monitoring the coupling efficiency of α-methylleucine using the Kaiser test. This guide is designed for researchers, scientists, and drug development professionals engaged in s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for monitoring the coupling efficiency of α-methylleucine using the Kaiser test. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to navigate the challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and its underlying principle?

The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2][3] In the context of SPPS, it is a crucial tool for monitoring the completion of amino acid coupling reactions.[3][4] The test relies on the reaction of ninhydrin with a primary amine, which, under heated conditions in the presence of pyridine and a cyanide catalyst, produces an intense blue-purple compound known as Ruhemann's purple.[1][5] A positive blue result indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[1] Conversely, a negative result (yellow or colorless beads and solution) suggests a successful coupling.[6]

Q2: Why is monitoring α-methylleucine coupling particularly challenging?

α-Methylleucine is an α,α-disubstituted amino acid, meaning it has two substituents on its alpha-carbon. This structure presents significant steric hindrance, making the formation of a peptide bond with the preceding amino acid on the resin challenging. Standard coupling conditions may not be sufficient to drive the reaction to completion, leading to a higher probability of incomplete coupling. Therefore, diligent monitoring with a reliable method like the Kaiser test is essential.

Q3: Can I trust a negative Kaiser test result when coupling α-methylleucine?

While the Kaiser test is generally reliable for primary amines, extreme steric hindrance, as seen with α-methylleucine, can sometimes lead to a false-negative result. The bulky nature of the coupled α-methylleucine may shield a small population of unreacted amines from the ninhydrin reagent. It is advisable to proceed with caution even with a negative test, especially if the subsequent amino acid is also hindered. In such critical applications, considering a recoupling step even with a negative Kaiser test can be a prudent strategy to ensure the highest purity of the final peptide.[1]

Q4: What are the key reagents in the Kaiser test, and what are their roles?

The Kaiser test typically involves three reagents:

  • Reagent A (Potassium Cyanide in Pyridine): The cyanide ion acts as a catalyst in the reaction. Pyridine provides the basic environment necessary for the reaction to proceed.[7]

  • Reagent B (Ninhydrin in n-Butanol): Ninhydrin is the chromogenic reagent that reacts with the primary amine.[3][4]

  • Reagent C (Phenol in n-Butanol): Phenol helps to dissolve the ninhydrin and facilitates the color development.[3][4]

Q5: Are there any alternatives to the Kaiser test for monitoring difficult couplings?

Yes, several other tests can be used, particularly when dealing with secondary amines or as a complementary method for challenging couplings. These include:

  • Chloranil Test: This test is specifically used for detecting secondary amines, like proline, for which the Kaiser test is unreliable.[3][8] It produces a blue or greenish-blue color in the presence of a secondary amine.[1]

  • Bromophenol Blue (BPB) Test: This test is based on the acid-base properties of the free amine.[8][9] A blue or green color indicates the presence of unreacted amines.[9]

  • 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: This is another sensitive test for primary amines.[10]

Troubleshooting Guide

This guide addresses specific issues you might encounter when using the Kaiser test to monitor α-methylleucine coupling.

Problem ID Issue Possible Causes Recommended Actions & Explanations
KT-AML-001 Positive Kaiser Test (Blue Beads/Solution) After Coupling 1. Incomplete Coupling: The most likely cause due to the steric hindrance of α-methylleucine. 2. Inefficient Coupling Reagents: Standard reagents may not be potent enough.[11] 3. Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking access to the free amine.[12][13]1. Recouple: Immediately perform a second coupling.[12] Consider extending the reaction time for the recoupling. 2. Use Potent Coupling Reagents: Employ more powerful reagents like HATU, HCTU, or PyBOP, which are known to be effective for sterically hindered amino acids.[9][10][11] 3. Optimize Solvents: Switch to a more effective solvent for disrupting aggregation, such as NMP or a mixture of DCM/DMF.[12]
KT-AML-002 False-Negative Kaiser Test (Yellow/Colorless Result, but Incomplete Coupling Suspected) 1. Steric Shielding: The bulky α-methylleucine may physically block the ninhydrin reagent from accessing a small number of remaining free amines.[1] 2. Improper Test Execution: Insufficient heating time or temperature can lead to a lack of color development.1. Prophylactic Recoupling: For critical syntheses, perform a second coupling even with a negative test to ensure maximum purity.[1] 2. Strict Protocol Adherence: Ensure the test is heated at the correct temperature (typically 100-110°C) for the specified time (usually 5 minutes).[1][4]
KT-AML-003 False-Positive Kaiser Test (Blue Result After a Seemingly Complete Coupling) 1. Fmoc-Group Lability: The Fmoc protecting group can be unstable under the heating conditions of the Kaiser test, especially in the presence of pyridine, leading to its premature removal and exposure of a primary amine.[1][8] 2. Reagent Contamination: Old or improperly stored reagents can give ambiguous results.[1] 3. Inadequate Washing: Residual unreacted amino acids or reagents from the coupling step can react with ninhydrin.[1]1. Control Heating: Adhere strictly to the recommended time and temperature to minimize Fmoc deprotection.[1] 2. Fresh Reagents: Prepare fresh Kaiser test solutions, particularly the potassium cyanide in pyridine solution.[1] 3. Thorough Washing: Ensure the resin beads are washed extensively with DMF before performing the test.
KT-AML-004 Ambiguous or Faint Color Change 1. Low-Loading Resin: On resins with very low substitution, the color change may be faint.[12] 2. Degraded Reagents: The potency of the reagents may have diminished over time.[12]1. Increase Sample Size: Use a slightly larger sample of resin beads to amplify the color signal.[12] 2. Prepare Fresh Solutions: If reagents are old, prepare fresh solutions.[12]

Best Practices & Method Optimization

To ensure reliable and reproducible results when monitoring α-methylleucine coupling with the Kaiser test, adhere to the following best practices:

  • Double Coupling: For sterically hindered amino acids like α-methylleucine, a double coupling strategy is highly recommended.[13] Perform the first coupling, followed by a Kaiser test. Regardless of the result, perform a second coupling to drive the reaction to completion.

  • Capping: If a positive Kaiser test persists after a second coupling, it is crucial to cap the unreacted amines.[8][12] This is typically done using acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIEA). Capping prevents the formation of deletion peptide impurities.[3]

  • Microwave-Assisted SPPS: The use of microwave energy can significantly enhance the efficiency of coupling sterically hindered amino acids by providing controlled and rapid heating.[9][11]

  • Solvent Selection: For difficult sequences prone to aggregation, consider using N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF) due to its superior solvating properties.[11]

Experimental Protocols

Standard Kaiser Test Protocol

This protocol is a standard procedure for the qualitative Kaiser test in SPPS.[3][4]

Reagent Preparation:

  • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[3][4]

  • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[3][4]

  • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[3][4]

Procedure:

  • Transfer a small sample of resin beads (10-15 beads) to a small test tube.

  • Wash the beads thoroughly with DMF to remove any residual reagents.

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.[3][4]

  • Observe the color of the beads and the solution.

Interpretation of Results:

Observation Interpretation Recommended Action
Yellow/Colorless beads and solution Complete couplingProceed to the next step (Fmoc deprotection).
Blue/Purple beads and solution Incomplete couplingPerform a double coupling.[1][13]
Yellow beads, blue solution Nearly complete couplingConsider extending the coupling time or proceeding with caution. Capping may be an option.[1]

Visualizations

Kaiser_Test_Mechanism cluster_conditions Conditions Primary_Amine Primary Amine (on resin) Intermediate Hydrindantin + Ammonia + Aldehyde Primary_Amine->Intermediate reacts with Ninhydrin_1 Ninhydrin (2 equivalents) Ninhydrin_1->Intermediate Heat Heat (110°C) Pyridine Pyridine KCN KCN (catalyst) Ruhemanns_Purple Ruhemann's Purple (Blue/Purple Color) Intermediate->Ruhemanns_Purple condenses to form

Caption: Chemical mechanism of the Kaiser test.

Troubleshooting_Workflow start Perform Kaiser Test on α-Methylleucine Coupling result Observe Result start->result positive Positive (Blue) result->positive negative Negative (Yellow) result->negative ambiguous Ambiguous/Faint result->ambiguous recouple Recouple with Potent Reagents (e.g., HATU, HCTU) positive->recouple proceed Proceed to Deprotection negative->proceed Standard procedure prophylactic_recouple Consider Prophylactic Recoupling negative->prophylactic_recouple For critical sequences check_reagents Check Reagent Age & Purity ambiguous->check_reagents retest Retest with Kaiser recouple->retest retest->positive Still Positive retest->negative Negative cap Cap Unreacted Amines (Acetic Anhydride/DIEA) retest->cap If still positive cap->proceed check_protocol Verify Protocol Adherence (Time, Temp, Washing) check_reagents->check_protocol check_protocol->recouple prophylactic_recouple->proceed

Caption: Troubleshooting workflow for α-methylleucine coupling.

References

  • BenchChem. (2025). Kaiser test for monitoring incomplete coupling of modified amino acids. BenchChem.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides.
  • GenScript. (n.d.). Kaiser Test (Ninhydrin Test). GenScript.
  • BenchChem. (n.d.). Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis. BenchChem.
  • Sciencemadness Discussion Board. (2016). Kaiser ninhydrin test: what's the point of the cyanide? Sciencemadness Discussion Board.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • International Journal of Research in Pharmaceutical Sciences. (2020). Semantic Scholar.
  • BenchChem. (n.d.). Kaiser Test for Fmoc-Cha-OH Coupling: A Technical Support Guide. BenchChem.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Royal Society of Chemistry. (n.d.).
  • Iris Biotech. (n.d.). 60017 Kaiser test kit. Iris Biotech.
  • ResearchGate. (n.d.). Kaiser test (ninhydrin-based) for the detection of primary amine groups....
  • Dettin, M., Pegoraro, S., Rovero, P., Bicciato, S., Bagno, A., & Di Bello, C. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of Peptide Research, 49(1), 103-111.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.

Sources

Troubleshooting

Technical Support Center: Resolving Difficult Sequences with α-Methylated Residues

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when incorporating α-met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when incorporating α-methylated amino acids—such as α-aminoisobutyric acid (Aib), α-methyl-phenylalanine, or α-methyl-aspartic acid—into complex peptide sequences.

While α-methylation is a powerful structural modification used to restrict conformational freedom, promote α-helical secondary structures, and shield peptides from enzymatic degradation[1][2], the gem-dialkyl effect at the α-carbon introduces severe steric hindrance. This steric bulk dramatically increases the activation energy required for nucleophilic attack during amide bond formation, leading to incomplete couplings, aggregation, and deletion sequences[3][4].

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: My Kaiser test remains positive after a 2-hour coupling of an amino acid onto an N-terminal α-methylated residue (e.g., Aib). What is the mechanistic cause, and how do I resolve it? Causality: The primary cause is intense steric congestion. The two methyl groups on the α-carbon of the resin-bound Aib residue physically block the incoming activated amino acid ester from achieving the optimal Bürgi-Dunitz trajectory required for nucleophilic attack[3][4]. Standard carbodiimide/benzotriazole systems (e.g., DIC/HOBt or HBTU) lack the reactivity to overcome this high activation barrier. Resolution: You must increase the electrophilicity of the activated ester and reduce the steric bulk of the leaving group. Switch to DIC/Oxyma Pure or COMU . Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive oxime ester and provides assisted basic catalysis, significantly outperforming HOBt and HOAt in hindered couplings[4][5]. Alternatively, use the 3rd-generation uronium salt COMU, which is based on the Oxyma leaving group and exhibits superior coupling efficiency with lower epimerization risks[5].

Q2: I am trying to synthesize a sequence with consecutive hindered residues (e.g., Aib-Aib or Aib-Ile). Even with HATU, I am seeing massive deletion sequences in my LC-MS data. How can I force this coupling? Causality: Coupling a sterically hindered electrophile (e.g., Fmoc-Aib-OH) to a sterically hindered nucleophile (N-terminal Aib) creates a "double-hindrance" scenario. Chemical activation alone is often insufficient because the thermodynamic penalty of the transition state is too high at room temperature. Resolution: Implement Microwave-Assisted SPPS (MW-SPPS) . Applying microwave irradiation (typically 75°C to 90°C) provides the kinetic energy necessary to overcome the activation energy barrier of highly congested amide bond formations[3][6]. Combine MW-SPPS with a double-coupling strategy using DIC/Oxyma Pure to drive the reaction to completion.

Q3: My peptide yield is abnormally low, and LC-MS analysis of the crude product shows a major mass corresponding to the loss of the first two C-terminal amino acids. What happened? Causality: You are likely observing Diketopiperazine (DKP) formation . Because α-methylated residues promote rigid, turn-like conformations, the deprotection of the second amino acid (Fmoc removal) allows the newly freed N-terminal amine to fold back and attack the C-terminal ester linkage anchoring the peptide to the resin. This intramolecular side-reaction cleaves the dipeptide off the resin as a cyclic DKP. Resolution: To prevent DKP formation, use a highly sterically hindered resin, such as 2-Chlorotrityl chloride (2-CTC) resin , which physically blocks the intramolecular attack. Additionally, minimize the exposure time to piperidine during the Fmoc deprotection of the second residue.

Part 2: Mechanistic Workflow for Hindered Couplings

The following diagram illustrates the logical troubleshooting pathway when encountering coupling failures with α-methylated residues.

TroubleshootingWorkflow Start Start SPPS Cycle: Couple α-Methyl Residue Standard Standard Coupling (e.g., HBTU/HOBt, RT) Start->Standard Validate Validation: Kaiser Test & LC-MS Standard->Validate Fail Incomplete Coupling (Deletion Sequences) Validate->Fail Positive/Deletions Pass Complete Coupling (Target Mass Confirmed) Validate->Pass Negative/Pure Mech Causality: Steric Hindrance Blocks Nucleophilic Attack Fail->Mech Opt1 Chemical Optimization: Switch to DIC/Oxyma or COMU Mech->Opt1 Opt2 Thermodynamic Optimization: Microwave Heating (75°C) Mech->Opt2 Opt1->Validate Re-couple Opt2->Validate Re-couple

Troubleshooting workflow for incomplete couplings of sterically hindered α-methylated residues.

Part 3: Quantitative Data & Reagent Selection

Selecting the correct coupling reagent is the most critical variable when resolving difficult sequences. The table below synthesizes comparative data for the synthesis of sterically hindered model peptides (e.g., Aib-enkephalin)[5][7].

Coupling Reagent SystemActivation MechanismRelative Coupling Efficiency (Hindered Sequences)Epimerization RiskHydrolytic Stability in DMF
DIC / HOBt Benzotriazolyl esterLow to ModerateModerateHigh
HBTU / DIEA Uronium/GuanidiniumModerateModerateHigh
HATU / DIEA 7-Aza-uroniumHighLowHigh
DIC / Oxyma Pure Oxime esterVery HighVery LowHigh
COMU / DIEA Morpholino-uronium (Oxyma-based)Very HighVery LowLow (< 5 hours)

Data Interpretation: While HATU is a traditional rescue reagent, DIC/Oxyma Pure and COMU provide superior conversion rates for α,α-disubstituted amino acids due to the unique geometry and assisted basic catalysis of the Oxyma leaving group[4][5].

Part 4: Self-Validating Experimental Protocol

To ensure synthetic success, do not rely solely on colorimetric assays (like the Kaiser test), as the secondary-amine-like behavior of sterically shielded primary amines can yield false negatives. The following protocol integrates microwave-assisted coupling with an obligatory microcleavage validation step.

Protocol: Microwave-Assisted Coupling of Fmoc-Aib-OH using DIC/Oxyma Pure

Materials Required:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Aib-OH (5 equivalents relative to resin loading)

  • Oxyma Pure (5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents)

  • Peptide synthesis grade DMF (or greener alternatives like 2-MeTHF)[7]

  • Microwave peptide synthesizer (e.g., CEM Liberty)[6]

Step-by-Step Methodology:

  • Resin Preparation & Deprotection: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Crucial Step): In a separate vial, dissolve Fmoc-Aib-OH (5 eq) and Oxyma Pure (5 eq) in DMF to achieve a concentration of 0.2 M. Add DIC (5 eq). Allow the solution to pre-activate at room temperature for exactly 2 minutes. Causality Note: Pre-activation forms the highly reactive oxime ester before introduction to the resin, minimizing side reactions.

  • Microwave Coupling: Transfer the pre-activated solution to the resin. Irradiate the reaction vessel in the microwave synthesizer at 75°C for 15 minutes . Causality Note: Elevated temperature provides the kinetic energy to overcome the steric barrier of the gem-dimethyl group.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validation (Microcleavage):

    • Withdraw a small aliquot of resin (~2-5 mg).

    • Treat with a cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 1 hour.

    • Precipitate in cold diethyl ether, centrifuge, and dissolve the pellet in ACN/H2O.

    • Analyze via LC-MS. Validation logic: You must confirm the presence of the target mass +[Aib] and the absence of the deletion sequence mass before proceeding to the next Fmoc deprotection.

  • Double Coupling (If necessary): If LC-MS reveals incomplete conversion, repeat steps 2-5 before performing the next Fmoc deprotection.

References

  • NIH. "Molecular-Level Design Principles and Strategies of Peptide Self-Assembly Nanomaterials." Nih.gov. Available at: [Link]

  • NIH. "Design of Cell-Permeable Stapled-Peptides as HIV-1 Integrase Inhibitors." Nih.gov. Available at: [Link]

  • NIH. "Greening the synthesis of peptide therapeutics: an industrial perspective." Nih.gov. Available at: [Link]

Sources

Optimization

purification strategies for peptides with alpha-methylleucine

Technical Support Center: Purification of -Methylleucine Peptides Subject: Troubleshooting Hydrophobicity, Aggregation, and Steric Hindrance in -MeLeu Peptide Purification. Ticket ID: TCH-AML-001 Status: Open for Consult...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of


-Methylleucine Peptides 

Subject: Troubleshooting Hydrophobicity, Aggregation, and Steric Hindrance in


-MeLeu Peptide Purification.
Ticket ID:  TCH-AML-001
Status:  Open for Consultation

Executive Summary

You are likely here because your peptide containing


-methylleucine (

-MeLeu) is behaving atypically. It may be insoluble in standard buffers, eluting as a broad "hump" rather than a sharp peak, or showing persistent impurities that mass spectrometry identifies as deletion sequences (

).

-MeLeu is a sterically hindered, 

-dialkyl amino acid. While it imparts proteolytic stability and induces helical structure, these same properties create significant purification hurdles:
  • Extreme Hydrophobicity: The additional methyl group and induced stable secondary structures (helices) lead to aggressive aggregation.

  • Steric Bulk: This slows down coupling during synthesis, creating deletion sequences that are hydrophobically similar to the full-length product.

This guide provides field-proven strategies to overcome these specific barriers.

Module 1: The Solubility Barrier

Symptom: The peptide gels in water/acetonitrile, precipitates upon injection (clogging the column), or shows low recovery.

The Mechanism

-MeLeu promotes strong intramolecular hydrogen bonding and hydrophobic shielding. In standard RP-HPLC mobile phases (Water/MeCN + 0.1% TFA), these peptides often form non-covalent aggregates that behave like much larger proteins, precipitating when the organic modifier concentration changes.
Troubleshooting Protocol: The "Solvent Ladder"

Do not immediately move to DMSO. Follow this stepwise solubilization protocol to determine the mildest effective solvent.

Step 1: Acidification (Protonation)

  • Dissolve peptide in minimal 50% Acetic Acid.[1]

  • Why: Disrupts intermolecular ionic interactions and improves solubility of basic peptides.

Step 2: Helix Disruption (Fluorinated Alcohols)

  • If Step 1 fails, use Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

  • Protocol: Dissolve crude peptide in 100% HFIP. Dilute with mobile phase A (Water/TFA) immediately before injection.

  • Why: HFIP is a potent hydrogen-bond donor that breaks down the secondary structure (

    
    -helices) induced by 
    
    
    
    -MeLeu.

Step 3: Chaotropic Denaturation (The "Nuclear" Option)

  • Use 6M Guanidine Hydrochloride (GnHCl) .

  • Protocol: Dissolve peptide in 6M GnHCl. Inject onto the column.

  • Note: You must desalt the peptide during the run.[2] The GnHCl will elute in the void volume.

Decision Matrix: Solubilization Strategy

SolubilityLogic Start Peptide Insoluble in Water/MeCN Acid Attempt 50% Acetic Acid Start->Acid Check1 Soluble? Acid->Check1 HFIP Attempt HFIP or TFE (Helix Disruption) Check1->HFIP No Success Proceed to HPLC Check1->Success Yes Check2 Soluble? HFIP->Check2 GnHCl Use 6M Guanidine HCl (Chaotropic Agent) Check2->GnHCl No Check2->Success Yes GnHCl->Success

Figure 1: Stepwise solubilization logic to prevent column clogging and ensure mass recovery.

Module 2: Chromatographic Resolution

Symptom: Broad peaks, tailing, or inability to separate the target peptide from "n-1" deletion sequences.

The Mechanism
  • Slow Mass Transfer: The rigid structure of

    
    -MeLeu peptides slows diffusion into the stationary phase pores.
    
  • Adsorption: Hydrophobic patches bind irreversibly to C18 chains at room temperature.

Strategy A: Thermal Denaturation (Critical)

Heat is the most effective tool for


-MeLeu peptides. It increases mass transfer kinetics and "melts" the secondary structure.
  • Temperature: Set column oven to 60°C – 80°C .

  • Column Requirement: You must use a sterically protected silica (e.g., Agilent Zorbax SB-C18) or a hybrid particle (e.g., Waters BEH) to prevent column degradation at these temperatures.

  • Result: Peaks often sharpen by 50-70%, and "ghost peaks" (aggregates) disappear.

Strategy B: Stationary Phase Selection

Standard C18 columns often retain these peptides too strongly, leading to broad elution.

Column TypeMechanismRecommendation
C18 (Standard) Hydrophobic InteractionOften too retentive. Use only for short (<10 AA) peptides.
C8 or C4 Reduced HydrophobicityPrimary Choice. Allows elution at lower % organic, improving solubility.
Diphenyl / Phenyl-Hexyl

-

Interactions
Excellent for separating deletion sequences if the deleted AA is aromatic (Phe, Tyr, Trp).
Polymer (PLRP-S) Rigid PolystyreneUse if pH > 10 is required (High pH can sometimes solubilize aggregates).
Strategy C: Chaotropic Mobile Phases

If heat and column selection fail, add a chaotropic salt to the mobile phase to disrupt hydrogen bonding on the column.

  • Reagent: Sodium Perchlorate (NaClO

    
    ).
    
  • Concentration: 0.1 M NaClO

    
     in Mobile Phase A.
    
  • Warning: Perchlorates are explosive if dried with organic solvents. Flush the system thoroughly with water before shutting down.

Module 3: Purity & Identity (FAQs)

Q: I see a peak with the correct mass, but a smaller peak eluting just before it with the same mass. Is this a diastereomer? A: Likely, yes. While


-MeLeu itself does not racemize easily (no 

-proton to abstract), its steric bulk creates a "traffic jam" during synthesis.
  • The Issue: Coupling an amino acid onto the N-terminus of an existing

    
    -MeLeu residue is extremely slow.
    
  • The Consequence: The incoming amino acid stays activated for a long time, increasing the risk of its own racemization before it successfully couples.[3]

  • Solution: Use a C18 column with a very shallow gradient (0.2% B/min) at lower temperatures (40°C) to maximize selectivity between diastereomers.

Q: I cannot separate the Des-MeLeu impurity (peptide missing the methyl group). A: This is a common synthesis error if the starting material was impure.

  • Separation: The methyl group adds significant hydrophobicity. A standard RP-HPLC run should separate this easily. If they co-elute, the methyl group is likely "buried" inside a helical core.

  • Fix: Use Strategy A (High Temp) to unfold the peptide and expose the methyl group to the stationary phase.

Q: My peptide elutes at 95% B and precipitates in the fraction collector. A: Eluting at high organic concentrations is risky.

  • Fix: Switch to a C4 column . This reduces retention, allowing the peptide to elute earlier (e.g., at 60% B) where the water content is higher, keeping the salt/buffer soluble.

Workflow Visualization: Method Development

MethodDev Input Crude Peptide Step1 Standard Run (C18, 25°C) Input->Step1 Decision Peak Shape? Step1->Decision Good Optimize Gradient Decision->Good Sharp Broad Increase Temp (60-80°C) Decision->Broad Broad/Tailing Decision2 Improved? Broad->Decision2 Decision2->Good Yes SwitchCol Switch to C4 or Diphenyl Column Decision2->SwitchCol No Decision3 Resolved? SwitchCol->Decision3 Decision3->Good Yes Chao Add NaClO4 (Chaotropic) Decision3->Chao No

Figure 2: Logical progression for optimizing chromatographic resolution.

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
  • Agilent Technologies. (2002).[4] Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides. Link (Demonstrates 60°C+ protocols for hindered peptides).

  • CEM Corporation. (2023). Using Elevated Temperatures to Enable the Purification of Hydrophobic and Difficult Peptides. Link (Modern application of thermal strategies).

  • Steinauer, R., et al. (2004). Separation of closely related peptides... using macrocyclic glycopeptide liquid chromatography. Journal of Chromatography A. Link (Discusses separation of deletion sequences).

  • Polypeptide Group. (2016). Control Strategies for Synthetic Therapeutic Peptide APIs: Manufacturing Process Considerations. Link (Industrial perspective on impurity control).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive HPLC Analysis Guide: Purity Determination of DL-alpha-Methylleucine Hydrochloride

The Analytical Challenge: Why Standard UV Fails DL-alpha-Methylleucine hydrochloride is a critical, unnatural amino acid building block. The alpha-methyl group provides significant steric hindrance, which is leveraged in...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Why Standard UV Fails

DL-alpha-Methylleucine hydrochloride is a critical, unnatural amino acid building block. The alpha-methyl group provides significant steric hindrance, which is leveraged in advanced peptide synthesis to enhance resistance against proteolytic degradation in therapeutic applications[1].

The Core Problem: Like most aliphatic amino acids, DL-alpha-Methylleucine lacks a conjugated


-electron system, meaning it possesses virtually no UV absorbance above 210 nm. Relying on low-wavelength UV detection (e.g., 205 nm) for purity analysis is fundamentally flawed. At these wavelengths, the baseline is highly susceptible to drift from mobile phase absorbance, solvent interference, and refractive index changes, often failing entirely to detect impurities that also lack chromophores[2].

To achieve ICH-compliant purity analysis and accurate mass balance, we must abandon standard UV methods. Instead, we must either chemically introduce a chromophore (derivatization) or utilize universal detection modalities that rely on physical properties rather than light absorption.

Mechanistic Rationale for Detection Strategies

As an application scientist, selecting the right analytical modality requires understanding the physicochemical causality behind the detector's response. We evaluate three primary strategies:

Method A: Pre-column Derivatization (FMOC-Cl) + HPLC-UV
  • Mechanism: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with the primary amine of the amino acid under alkaline conditions to form a highly UV-active and fluorescent carbamate derivative.

  • Causality: The alkaline borate buffer deprotonates the amine (pKa ~9.8), making it a strong nucleophile that attacks the chloroformate. This covalently attaches a large fluorenyl chromophore, shifting detection to a clean 265 nm UV wavelength.

  • Drawback: Derivatization efficiency can vary between the main peak and structurally distinct impurities, skewing the actual purity percentage.

Method B: HILIC with Charged Aerosol Detection (CAD)
  • Mechanism: The column eluent is nebulized into droplets, the mobile phase evaporates, and the remaining non-volatile analyte particles are charged by collision with ionized nitrogen gas. The aggregate charge is measured by an electrometer[3].

  • Causality: Because CAD measures the physical mass of the remaining particle rather than its ability to absorb light, it provides a near-universal response independent of chemical structure[3]. This is the gold standard for mass-balance purity assessments of non-chromophoric compounds.

  • Chromatographic Mode: DL-alpha-Methylleucine is highly polar and elutes in the void volume of standard Reversed-Phase (C18) columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mechanistically sound choice, utilizing a polar stationary phase and a highly organic mobile phase to achieve retention[4].

Method C: LC-MS/MS (HILIC Mode)
  • Mechanism: Direct mass-to-charge (m/z) measurement via electrospray ionization (ESI).

  • Causality: Provides ultimate sensitivity and structural elucidation for unknown impurities. However, ionization suppression from the sample matrix can make relative purity quantification less accurate than CAD.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three modalities for the purity analysis of DL-alpha-Methylleucine HCl.

Performance ParameterMethod A: FMOC-UVMethod B: HILIC-CADMethod C: HILIC-MS/MS
Detection Mechanism Optical (Absorbance at 265 nm)Universal Mass-Flow (Aerosol Charge)Mass-to-Charge Ratio (m/z)
Sample Prep Time High (30+ mins derivatization)Zero (Direct injection)Zero (Direct injection)
Typical LOD 10 - 50 ng/mL5 - 50 ng on-column< 1 ng/mL
Response Uniformity Poor (Depends on reaction kinetics)Excellent (Structure-independent)Poor (Depends on ionization efficiency)
Cost per Run LowMediumHigh
Best Application Legacy QC labs without CAD/MSRoutine Purity & Mass Balance Impurity Identification / Elucidation

Analytical Decision Workflow

G A DL-alpha-Methylleucine HCl (No Chromophore) B Select Detection Strategy A->B C Pre-Column Derivatization (FMOC-Cl) B->C Optical D Direct Aerosol Detection (CAD / ELSD) B->D Universal E Mass Spectrometry (LC-MS/MS) B->E Mass F HPLC-UV/Vis High Prep Time C->F G HILIC-CAD Universal Response D->G H HILIC-MS Max Sensitivity E->H

Analytical workflow for non-chromophoric amino acids like DL-alpha-Methylleucine.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Direct Purity Analysis via HILIC-CAD (Recommended)

This method allows for the direct analysis of underivatized amino acids[5].

  • System Setup: UHPLC coupled with a Charged Aerosol Detector (e.g., Thermo Vanquish CAD).

  • Column Selection: ZIC-HILIC (150 x 2.1 mm, 3 µm).

    • Causality: The zwitterionic stationary phase strongly retains the polar amino acid without requiring ion-pairing agents that would foul the CAD.

  • Mobile Phase Preparation:

    • Phase A: 50 mM Ammonium Formate in Water, pH 3.0.

    • Phase B: 100% Acetonitrile.

    • Causality: CAD requires strictly volatile buffers. Non-volatile salts (like phosphate) will precipitate and destroy the detector. The pH of 3.0 ensures the carboxylate group is protonated, optimizing HILIC partitioning.

  • Gradient Elution: 85% B to 40% B over 15 minutes.

  • Detector Settings: Evaporation Temperature at 50°C. Data collection rate at 10 Hz.

  • Self-Validation Check (Inverse Gradient): CAD response varies with mobile phase viscosity. Run a blank injection using an inverse-gradient makeup pump post-column. If the baseline drifts >2 pA, adjust the makeup pump timing until the detector sees a constant solvent composition, ensuring uniform response factors for all impurities.

Protocol 2: FMOC-Cl Derivatization & HPLC-UV (Alternative)

Use this if CAD or MS is unavailable.

  • Reagent Preparation: Prepare 10 mM FMOC-Cl in Acetonitrile and 0.1 M Borate Buffer (pH 8.5).

  • Reaction: Mix 100 µL of sample (1 mg/mL DL-alpha-Methylleucine HCl) with 100 µL borate buffer and 200 µL FMOC-Cl. Incubate at 25°C for 20 minutes.

  • Quenching (Critical Step): Add 100 µL of 1-adamantanamine.

    • Causality: Excess FMOC-Cl hydrolyzes into FMOC-OH, creating a massive peak that co-elutes with impurities. 1-adamantanamine rapidly consumes unreacted FMOC-Cl, converting it into a highly hydrophobic derivative that shifts entirely out of the analytical window.

  • Separation: Inject onto a standard C18 column using a Water/Acetonitrile gradient with 0.1% TFA. Detect at 265 nm.

  • Self-Validation Check: Inject a derivatized blank (water instead of sample). Any peaks present are reagent artifacts and must be subtracted from the sample purity calculation.

Conclusion

For the purity determination of DL-alpha-Methylleucine hydrochloride, traditional UV detection is inadequate due to the lack of a chromophore. While pre-column derivatization with FMOC-Cl provides a functional workaround, it introduces significant sample preparation variability. HILIC coupled with Charged Aerosol Detection (CAD) represents the modern analytical gold standard, offering a robust, derivatization-free workflow with a universal response factor that guarantees accurate mass-balance purity reporting.

References

  • Fmoc-a-Me-D-Leu-OH - Chem-Impex Chem-Impex International 1

  • Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD Thermo Fisher Scientific / LCMS.cz 2

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids Thermo Fisher Scientific / LCMS.cz 4

  • CAD vs ELSD: Which HPLC Detector Is Your Better Option? Thermo Fisher Scientific 3

  • HPLC of Amino Acids without Derivatization Journal of Chromatography Library / Semantic Scholar 5

Sources

Comparative

Comparative Guide: 1H NMR Analysis of 2-Amino-2,4-dimethylpentanoic Acid HCl

Executive Summary In peptide therapeutics and peptidomimetic drug design, 2-amino-2,4-dimethylpentanoic acid (also known as -methylleucine) is a critical building block used to induce conformational constraints and impro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptide therapeutics and peptidomimetic drug design, 2-amino-2,4-dimethylpentanoic acid (also known as


-methylleucine) is a critical building block used to induce conformational constraints and improve metabolic stability against proteolysis.[1]

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-amino-2,4-dimethylpentanoic acid HCl , benchmarking its spectral performance against its natural analogue, L-Leucine HCl .[1] By focusing on the unique diagnostic signals arising from the quaternary


-carbon, this document serves as a definitive reference for structural verification and purity assessment.[1]

Structural Analysis & Theoretical Grounding

The introduction of a methyl group at the


-position of leucine fundamentally alters the spin system of the molecule. Unlike L-Leucine, which possesses an 

-proton coupled to both the amide nitrogen and the

-methylene group, 2-amino-2,4-dimethylpentanoic acid possesses a quaternary center.[1]
The Quaternary Advantage

The quaternary


-carbon (

) acts as a spin-decoupling firewall.
  • In Leucine: The

    
     resonates as a multiplet (dd or t) around 3.9 ppm.
    
  • In

    
    -Methylleucine:  The 
    
    
    
    is fully substituted. The
    
    
    -proton is replaced by a methyl group, which appears as a sharp singlet in the aliphatic region.[1] This is the primary diagnostic marker.
Stereochemical Implications

Because


 is a chiral center, the adjacent methylene protons (

and

) are diastereotopic .[1] They are magnetically non-equivalent and will often appear as complex multiplets (ABX or AB system) rather than a simple doublet, distinct from the pattern seen in achiral side chains.

Materials & Methods

To ensure reproducibility, the following protocol is recommended for analytical characterization.

Sample Preparation Protocol
  • Solvent Selection:

    • DMSO-d6 (Recommended): Essential for observing exchangeable protons (Ammonium

      
       and Carboxylic Acid 
      
      
      
      ).[1]
    • D2O (Alternative): Useful for simplifying the aliphatic region by eliminating coupling to NH protons, but sacrifices the exchangeable signals.

  • Concentration: 10–15 mg of the HCl salt in 0.6 mL of solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO-d6 pentet at 2.50 ppm).[1]

Visualization of Workflow

The following diagram outlines the decision logic for solvent selection and signal interpretation.

NMR_Workflow Start Sample: 2-Amino-2,4-dimethylpentanoic Acid HCl Solvent Select Solvent Start->Solvent DMSO DMSO-d6 Solvent->DMSO Standard D2O D2O Solvent->D2O Alternative Analysis_DMSO Full Characterization (Observe NH3+ & COOH) DMSO->Analysis_DMSO Analysis_D2O Aliphatic Resolution (No Exchangeables) D2O->Analysis_D2O Result Confirm Structure via Alpha-Methyl Singlet (~1.4 ppm) Analysis_DMSO->Result Analysis_D2O->Result

Figure 1: Experimental workflow for NMR characterization, highlighting the strategic choice between DMSO-d6 for full proton assignment and D2O for simplified aliphatic analysis.

Detailed Spectral Assignment (DMSO-d6)

The following table details the chemical shifts for the HCl salt form. Note that values may shift slightly based on concentration and exact pH.

Comparative Chemical Shift Table
Proton GroupPositionMultiplicityChemical Shift (

, ppm)
IntegralDiagnostic Note
Carboxylic Acid COOHBroad Singlet12.0 – 13.01HVisible only in dry DMSO-d6.[1]
Ammonium

Broad Singlet8.0 – 8.53HCharacteristic of HCl salts; disappears in D2O.[1]

-Methylene

Multiplet (dd)1.6 – 1.82HDiastereotopic protons; complex coupling pattern.[1]

-Methine

Multiplet1.6 – 1.81HOften overlaps with

-methylene.[1]

-Methyl

Singlet 1.3 – 1.45 3HKey Identifier. Sharp singlet.[1][2] No coupling.[1]

-Methyls

Doublet0.8 – 0.96HIsobutyl terminus.[1] Similar to Leucine.
Deep Dive: The Diagnostic Regions
Region 1: The Exchangeables (8.0 – 13.0 ppm)

In DMSO-d6, the HCl salt presents a distinct ammonium signal (


) typically centered around 8.3 ppm. This peak is broad due to quadrupolar relaxation of the nitrogen and chemical exchange. The carboxylic acid proton appears very downfield (12+ ppm), often as a broad hump.
  • Performance Note: If the sample is the free base (zwitterion), the

    
     signals may appear different or be averaged with the water peak depending on water content.
    
Region 2: The Alpha-Methyl Singlet (1.3 – 1.5 ppm)

This is the "fingerprint" of the molecule. In standard Leucine, this region is empty (except for the methylene backbone). In 2-amino-2,4-dimethylpentanoic acid, a sharp, intense singlet appears here.[1]

  • Why it matters: This singlet confirms the quaternary substitution. If this peak is a doublet, the methylation likely occurred elsewhere, or the starting material (Leucine) was not fully converted.

Region 3: The Isobutyl Terminus (0.8 – 0.9 ppm)

The two


-methyl groups appear as a doublet (or two overlapping doublets) due to coupling with the 

-methine (

).[1] This region looks nearly identical to Leucine and Valine, serving as a confirmation of the isobutyl side chain integrity.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the spectral performance of 2-amino-2,4-dimethylpentanoic acid against its primary alternative, L-Leucine.[1]

Comparison with L-Leucine HCl

The primary distinction lies in the Alpha-Proton vs. Alpha-Methyl exchange.[1]

FeatureL-Leucine HCl2-Amino-2,4-dimethylpentanoic Acid HCl

-Position Signal
Multiplet (

3.9 ppm)
Singlet (

1.4 ppm)

-Proton
Present (1H)Absent (replaced by Methyl)
Complexity High (Coupled to NH &

-CH2)
Low (Quaternary center decouples spin system)
Stereochemistry Chiral

-carbon
Chiral

-carbon (Quaternary)
Signaling Pathway & Coupling Network

The following diagram illustrates the spin-coupling network, demonstrating why the


-Methyl appears as a singlet while the side chain remains complex.[1]

Coupling_Network Alpha_C C2 (Quaternary) Alpha_Me Alpha-Me (Singlet, ~1.4 ppm) Alpha_C->Alpha_Me No Coupling Beta_C C3 (Methylene) Diastereotopic Alpha_C->Beta_C Connectivity Gamma_C C4 (Methine) Beta_C->Gamma_C Vicinal Coupling (Multiplet) Delta_Me Delta-Me (Doublet, ~0.9 ppm) Gamma_C->Delta_Me Vicinal Coupling (Doublet)

Figure 2: Spin-coupling network. The solid yellow lines indicate active J-coupling (splitting), while the dashed line indicates the magnetic isolation of the Alpha-Methyl group, resulting in a singlet.[1]

Troubleshooting & Common Artifacts

  • Water Suppression: In DMSO-d6, the water peak appears at 3.33 ppm.[1] Ensure the sample is dry; excess water can broaden the exchangeable protons (NH/COOH) and obscure the

    
    -methine region in Leucine (though less of an issue for the 
    
    
    
    -methyl compound).
  • Rotamers: Due to the steric bulk of the

    
    -methyl group, restricted rotation may occasionally cause broadening of the 
    
    
    
    -methylene signals at low temperatures.[1]
  • Impurity Flags:

    • Singlet at ~1.9 ppm: Residual Acetate/Acetic acid.[1]

    • Doublet at ~1.1 ppm: Residual Ethanol or Isopropanol.[1]

    • Multiplet at ~3.9 ppm: Unreacted Leucine starting material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 272725, 2-Amino-3,4-dimethylpentanoic acid. Retrieved October 26, 2023 from [Link][1]

  • Royal Society of Chemistry. Preparation of sterically hindered peptides using trifluoroacetyl protection: Incorporation of N-alkyl. Retrieved from [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of 2,4-dimethylpentane. Retrieved from [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Validation

mass spectrometry characterization of alpha-methylleucine peptides

High-Resolution Mass Spectrometry Characterization of -Methylleucine Peptides: A Comparative Guide to Fragmentation Strategies Executive Summary The incorporation of non-canonical, -disubstituted amino acids like -methyl...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Characterization of


-Methylleucine Peptides: A Comparative Guide to Fragmentation Strategies 

Executive Summary

The incorporation of non-canonical,


-disubstituted amino acids like 

-methylleucine (

-MeLeu) has become a cornerstone strategy in the development of next-generation peptide therapeutics. By restricting the conformational flexibility of the peptide backbone,

-MeLeu strongly promotes the formation of stable secondary structures (such as

-helices and

-helices) and imparts significant resistance to proteolytic degradation[1][2].

However, this structural rigidity introduces a severe analytical bottleneck during mass spectrometry (MS) characterization. Traditional vibrational fragmentation techniques often fail to produce contiguous sequence data for these peptidomimetics. This guide objectively compares the performance of Collision-Induced Dissociation (CID) and High-energy Collision Dissociation (HCD) against radical-driven techniques like Electron Transfer Dissociation (ETD) and Electron Activation Dissociation (EAD), providing a self-validating experimental framework for drug development professionals.

Mechanistic Insights: The Fragmentation Bottleneck

To understand why specific MS platforms succeed or fail, we must examine the causality behind the gas-phase fragmentation chemistry of


-MeLeu.

The Failure of Vibrational Excitation (CID/HCD) Standard CID and HCD rely on the "mobile proton model," where a proton migrates to the amide nitrogen, weakening the amide bond and leading to its cleavage to form


- and 

-ions. This process typically proceeds via an oxazolone intermediate.

-MeLeu disrupts this pathway in two ways:
  • Steric Hindrance: The bulky

    
    -methyl group severely restricts the backbone dihedral angles, physically hindering the nucleophilic attack required to form the oxazolone ring.
    
  • Altered Cleavage Dynamics: The lack of an

    
    -hydrogen and the increased steric bulk shift the fragmentation energetics. Instead of clean amide bond cleavage, CID often results in prominent neutral losses (e.g., loss of water or the amino acid side chain) or the generation of enhanced 
    
    
    
    -ions due to the instability of the corresponding
    
    
    -ions[3]. This leaves a "blind spot" in the sequence coverage directly at and adjacent to the
    
    
    -MeLeu residue.

The Radical-Driven Solution (ETD/EAD) Electron Transfer Dissociation (ETD) and the newer Electron Activation Dissociation (EAD) utilize low-energy electrons to induce fragmentation. This is a non-ergodic (fast electronic) process that directly cleaves the


 bond to generate 

- and

-ions. Because this radical-driven cleavage does not require a mobile proton or the formation of a sterically demanding intermediate, it is largely impervious to the steric bulk at the

position. Consequently, ETD/EAD can sequence straight through

-MeLeu residues with high fidelity.

MS_Fragmentation Precursor α-Methylleucine Peptide Precursor [M+nH]n+ CID Vibrational Excitation (CID / HCD) Precursor->CID ETD Radical-Driven Cleavage (ETD / EAD) Precursor->ETD CID_Mech Mobile Proton Model Steric Hindrance at Cα CID->CID_Mech ETD_Mech Electron Transfer N-Cα Bond Cleavage ETD->ETD_Mech CID_Result Poor Sequence Coverage Enhanced a-ions / Neutral Losses CID_Mech->CID_Result Amide bond cleavage hindered ETD_Result High Sequence Coverage Continuous c/z-ion Series ETD_Mech->ETD_Result Steric bulk bypassed

Logical workflow comparing CID/HCD and ETD/EAD fragmentation pathways for α-MeLeu peptides.

Comparative Performance Data

The table below summarizes the quantitative and qualitative performance differences between fragmentation modalities when analyzing


-MeLeu containing peptides.
Analytical FeatureCID / HCD (Vibrational)ETD / EAD (Radical-Driven)
Primary Cleavage Site Amide bond (

)
Amine bond (

)
Dominant Ion Series

- and

-ions

- and

-ions
Impact of

-Methylation
High (Prevents oxazolone intermediate)Minimal (Cleavage is electronic, not steric)
Diagnostic Artifacts High abundance of

-ions; side-chain neutral losses
Minimal artifacts; predictable backbone cleavage
Typical Sequence Coverage 40% – 60% (Blind spots at modification)85% – 100% (Continuous read-through)
Charge State Requirement Effective for

to

Requires

(or EThcD for

)

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity and reproducible characterization of


-MeLeu peptides, the following step-by-step methodology incorporates built-in validation checkpoints.
Step 1: System Suitability and ETD Calibration
  • Action: Prior to analyzing the synthetic target, infuse a standard highly basic peptide (e.g., Angiotensin I,

    
    ) and acquire pure ETD spectra. Tune the reagent anion (e.g., fluoranthene) reaction time (typically 50–100 ms).
    
  • Causality/Validation: Radical-driven fragmentation efficiency is highly dependent on the optimal precursor-to-anion ratio. This step validates the system by ensuring

    
     conversion of the precursor into a continuous 
    
    
    
    -ion series before committing the precious
    
    
    -MeLeu sample.
Step 2: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm) maintained at an elevated temperature (

    
    ). Run a shallow gradient of 0.1% Formic Acid in Water (Mobile Phase A) to 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
    
  • Causality/Validation: The addition of the

    
    -methyl group increases peptide hydrophobicity and induces conformational rigidity, which often leads to poor mass transfer kinetics and peak tailing. Elevated column temperatures lower solvent viscosity and improve mass transfer, validating that any observed peak broadening is structural rather than chromatographic.
    
Step 3: Data-Dependent Acquisition (DDA) with Decision Trees
  • Action: Program the mass spectrometer to utilize a charge-state-dependent decision tree:

    • If Precursor

      
      : Trigger EThcD  (ETD with supplemental HCD activation).
      
    • If Precursor

      
      : Trigger pure ETD  (or EAD).
      
  • Causality/Validation: ETD efficiency drops significantly for doubly charged precursors because the cleaved

    
     and 
    
    
    
    fragments often remain non-covalently held together by hydrogen bonds. Applying supplemental vibrational energy (EThcD) disrupts these non-covalent complexes, ensuring the fragments reach the detector.
Step 4: High-Resolution Data Interpretation
  • Action: Process the MS/MS spectra using a custom amino acid mass for

    
    -MeLeu (Residue Mass = 127.0997 Da). Apply a strict precursor mass tolerance of 
    
    
    
    ppm.
  • Causality/Validation:

    
    -MeLeu is strictly isobaric with standard Leucine/Isoleucine that has undergone post-translational methylation. The distinction must be made through the contiguous 
    
    
    
    -ion fragmentation pattern confirming the mass shift resides at the backbone
    
    
    rather than a side-chain artifact.

References

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Title: Synthesis and Biophysical Characterization of Stabilized α-Helices of BCL-2 Domains Source: PubMed Central (PMC) URL:[Link]

  • Title: US11302421B2 - Data storage using peptides Source: Google Patents URL
  • Title: High resolution quadrupole time of flight mass spectrometry in pharmaceutical bioanalysis Source: Universität Tübingen URL:[Link]

Sources

Comparative

comparison of Aib vs alpha-methylleucine in helix stabilization

Engineering Helical Peptides: A Comparative Guide to Aib vs. -Methylleucine in Helix Stabilization The development of peptide-based therapeutics is frequently bottlenecked by the inherent instability and rapid proteolyti...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Helical Peptides: A Comparative Guide to Aib vs.


-Methylleucine in Helix Stabilization 

The development of peptide-based therapeutics is frequently bottlenecked by the inherent instability and rapid proteolytic degradation of short, unstructured peptides. To overcome this, drug development professionals utilize


-tetrasubstituted amino acids (also known as 

-dialkyl amino acids) to pre-organize the peptide backbone into bioactive helical conformations.

This guide provides an objective, mechanistic, and experimental comparison between the two most prominent helix-stabilizing residues:


-Aminoisobutyric acid (Aib)  and 

-Methylleucine (

-MeLeu)
.

Mechanistic Principles of Helix Stabilization

Standard proteinogenic amino acids possess significant conformational flexibility, leading to a high entropic penalty (


) when folding into an 

-helix. By replacing the

-proton with an alkyl group, the allowed Ramachandran space (

dihedral angles) is severely restricted to the helical basin due to steric clashes between the substituent and the adjacent peptide backbone[1].
  • Aib (

    
    -Methylalanine):  Featuring two methyl groups, Aib is achiral and highly helicogenic. It effectively restricts the backbone, typically inducing 
    
    
    
    -helices in short oligomers (<7 residues) and stable
    
    
    -helices in longer sequences[1]. Because it is achiral, the handedness of the resulting helix is dictated entirely by neighboring L- or D-amino acids.
  • 
    -Methylleucine (
    
    
    
    -MeLeu):
    Featuring a methyl group and a bulkier isobutyl group,
    
    
    -MeLeu is chiral. The L-enantiomer strictly enforces right-handed helicity. The bulky isobutyl side chain provides significant hydrophobicity, making it ideal for stabilizing amphipathic helices targeting protein-protein interactions (PPIs) where a native leucine residue is critical for hydrophobic core packing[2].

G A Unstructured Peptide (High Conformational Entropy) B C-alpha Tetrasubstitution (Aib / alpha-MeLeu) A->B Chemical Modification C Steric Clash Restriction (Limited Phi/Psi Angles) B->C Induces D Pre-organized Backbone (Lower Entropy Cost) C->D Thermodynamic Shift E Stabilized Helical Fold (3_10 or alpha-helix) D->E H-Bond Formation

Figure 1: Thermodynamic mechanism of helix stabilization via conformational entropy reduction.

Comparative Analysis: Structural & Synthetic Data

When designing a stabilized peptide, the choice between Aib and


-MeLeu hinges on the balance between required hydrophobicity, spatial constraints at the target receptor, and synthetic feasibility.
FeatureAib (

-Aminoisobutyric Acid)

-Methylleucine (

-MeLeu)
Side Chain Composition Two Methyl groupsMethyl + Isobutyl group
Chirality AchiralChiral (L- or D-enantiomers)
Hydrophobicity / Amphipathicity Low to ModerateHigh (Ideal for hydrophobic faces)
Preferred Secondary Structure

-helix (short),

-helix (long)

-helix (strongly right-handed for L-form)
Steric Hindrance (Synthetic) ModerateExtremely High
Primary Application General backbone rigidificationAmphipathic helix stabilization & PPI targeting

Experimental Methodologies

To ensure scientific integrity, the incorporation and validation of these unnatural amino acids require specialized, self-validating experimental workflows.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Hindered Peptides

Standard coupling reagents (e.g., HBTU, DIC/Oxyma) often fail when coupling onto or with


-MeLeu due to the immense steric shielding of the 

-amine and carboxylate[3]. The following protocol ensures high-fidelity synthesis.

Step-by-Step Workflow:

  • Resin Swelling & Deprotection: Swell the resin in DMF for 30 minutes. Remove the Fmoc protecting group using 20% piperidine in DMF (2 x 5 mins).

  • Activation (Causality Choice):

    • For Aib: Activation with HATU/HOAt and N,N-Diisopropylethylamine (DIEA) is generally sufficient.

    • For

      
      -MeLeu: Due to extreme steric clash, generate an amino acid bromide in situ (using 1-bromo-N,N-2-trimethyl-1-propenylamine) or utilize highly reactive phosphonium salts (e.g., PyAOP) to prevent epimerization and drive the reaction forward[4].
      
  • Coupling: React the activated amino acid with the resin-bound amine. Extended coupling times (2-4 hours) at elevated temperatures (e.g., 50°C using microwave-assisted SPPS) are critical to overcome the activation energy barrier.

  • Self-Validation (Resin Test): Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary/hindered amines). A negative result confirms >99% coupling efficiency. If positive, a double-coupling step is mandatory before proceeding.

G Start Resin-Bound Peptide Chain Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Activate Activation of Hindered AA (HATU/HOAt or AA-Bromide) Deprotect->Activate Couple Extended Coupling (Elevated Temp, 2-4 hours) Activate->Couple Check Kaiser / Chloranil Test Couple->Check Check->Couple If Positive (Incomplete) Cleave TFA Cleavage & Global Deprotection Check->Cleave If Negative (Complete)

Figure 2: Optimized SPPS workflow for coupling sterically hindered


-methyl amino acids.
Protocol 2: Structural Validation via Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the gold standard for quantifying the helical induction achieved by Aib or


-MeLeu[3]. This protocol uses a ratiometric analysis to self-validate the specific type of helix formed.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the purified peptide in a structure-promoting solvent system (e.g., 30% Trifluoroethanol (TFE) in aqueous phosphate buffer) at a precise concentration of 20-50

    
    M[2].
    
  • Data Acquisition: Record spectra from 190 nm to 260 nm using a quartz cuvette (1 mm path length) at 25°C. Accumulate at least 3 scans to improve the signal-to-noise ratio.

  • Spectral Analysis & Causality Check:

    • An ideal

      
      -helix exhibits characteristic double minima at 208 nm (
      
      
      
      transition) and 222 nm (
      
      
      transition).
    • A

      
      -helix exhibits a strong minimum at 207 nm and a much weaker shoulder at 222 nm.
      
    • Validation Metric: Calculate the

      
       mean residue ellipticity ratio. A ratio 
      
      
      
      validates a stable
      
      
      -helix, whereas a ratio
      
      
      confirms a predominantly
      
      
      -helical structure.

References

1.1 - ResearchGate 2.2 - PMC / NIH 3.4 - ResearchGate 4. 3 - PubMed / NIH

Sources

Validation

Comparative Guide: DL-alpha-Methylleucine Hydrochloride vs. DL-Leucine Methyl Ester HCl in Drug Development

Executive Summary & Chemical Profiling While DL-alpha-Methylleucine hydrochloride and DL-Leucine methyl ester HCl share a common parent amino acid, their distinct chemical modifications dictate entirely divergent applica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

While DL-alpha-Methylleucine hydrochloride and DL-Leucine methyl ester HCl share a common parent amino acid, their distinct chemical modifications dictate entirely divergent applications in drug development.

As an application scientist designing a therapeutic workflow, selecting between these two compounds requires understanding their structural causality. DL-alpha-Methylleucine is a non-natural amino acid engineered for structural defense , utilized heavily in peptide therapeutics to enforce conformational rigidity and resist enzymatic cleavage[1]. Conversely, DL-Leucine methyl ester HCl (Leu-OMe) is a targeted cellular saboteur , acting as a lysosomotropic prodrug used to selectively deplete specific immune cell populations (like macrophages and natural killer cells) via Lysosomal Membrane Permeabilization (LMP)[2].

Structural Causality
  • DL-alpha-Methylleucine HCl: The substitution of the

    
    -hydrogen with a methyl group creates a quaternary 
    
    
    
    -carbon. This steric bulk restricts the torsional angles (
    
    
    and
    
    
    ) of the peptide backbone, forcing the sequence into stable
    
    
    -helices or
    
    
    -helices. Furthermore, the absence of the
    
    
    -hydrogen prevents proteases from forming the necessary tetrahedral transition states, rendering the peptide highly resistant to enzymatic degradation.
  • DL-Leucine Methyl Ester HCl: Esterification of the C-terminal carboxylic acid masks its negative charge, significantly increasing the molecule's lipophilicity. At physiological pH, the uncharged free base easily diffuses across the plasma membrane. Upon reaching the acidic environment of the lysosome (pH ~4.5), the N-terminal amine becomes heavily protonated, trapping the molecule inside (ion trapping).

Application & Performance Comparison

Application A: Peptide Half-Life Extension (DL-alpha-Methylleucine)

In the development of peptide agonists (e.g., Guanylate Cyclase C agonists), rapid renal clearance and proteolytic degradation are primary bottlenecks. Incorporating


-methylated amino acids like DL-alpha-Methylleucine creates a steric shield. Because it is a racemic mixture (DL), it is often utilized in early-stage library synthesis to screen both L- and D- diastereomeric conformations for optimal receptor binding and maximum gastrointestinal stability[1][3].
Application B: Immunomodulation & LMP Induction (Leu-OMe)

Leu-OMe is utilized in ex vivo marrow purging and oncology research to deplete cytotoxic T-cells and NK cells. The mechanism is highly stereospecific. Once trapped in the lysosome, the L-enantiomer fraction of the DL mixture is catalyzed by Dipeptidyl Peptidase I (DPPI / Cathepsin C) into a dipeptide: L-leucyl-L-leucine methyl ester (LLOMe)[2]. LLOMe rapidly polymerizes into membranolytic structures, rupturing the lysosome and releasing Cathepsins B, L, and D into the cytosol, which triggers caspase-dependent apoptosis or necrosis[4].

Quantitative Data Summaries

The following table summarizes the comparative performance metrics and primary use cases of both compounds.

ParameterDL-alpha-Methylleucine HClDL-Leucine Methyl Ester HCl
Primary Modification

-carbon methylation
C-terminal esterification
Key Physicochemical Trait High steric hindrance, rigidHigh lipophilicity (as free base)
Cellular Target Extracellular ReceptorsIntracellular (Lysosomes)
Enzymatic Interaction Evades protease active sitesSubstrate for DPPI (Cathepsin C)
Stereospecificity Both enantiomers restrict cleavageOnly L-enantiomer is processed by DPPI
Primary Workflow Use Solid-Phase Peptide Synthesis (SPPS)Cell culture (Macrophage/NK depletion)

Mechanistic Pathways

AlphaMethyl_Pathway M1 Alpha-Methylation (Quaternary Carbon) M2 Steric Hindrance (Restricted Phi/Psi) M1->M2 M3 Helical Conformation Stabilization M2->M3 M4 Protease Active Site Inaccessibility M2->M4 M5 Enhanced In Vivo Peptide Half-Life M3->M5 M4->M5

Fig 1: Structural causality of alpha-methylation on peptide stability and protease resistance.

LeuOMe_Pathway N1 Leu-OMe (Lipophilic Base) N2 Lysosomal Accumulation N1->N2 N3 DPPI / Cathepsin C Condensation N2->N3 N4 LLOMe Polymer Formation N3->N4 N5 Lysosomal Rupture (LMP) & Apoptosis N4->N5

Fig 2: Leu-OMe lysosomotropic pathway leading to Lysosomal Membrane Permeabilization (LMP).

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in mechanistic controls to prove that the observed effects are caused by the specific chemical modifications of the compounds.

Protocol 1: Assessing Proteolytic Stability of -Methylleucine Peptides

Objective: Quantify the half-life extension provided by DL-alpha-Methylleucine substitution in a therapeutic peptide sequence. Self-Validation Mechanism: Inclusion of a wild-type (unmethylated L-Leucine) peptide as a positive control for degradation, and a heavy-isotope labeled internal standard to validate LC-MS extraction efficiency.

  • Preparation: Synthesize two versions of the target peptide via SPPS: the Wild-Type (WT) containing standard L-Leucine, and the Modified (MOD) containing DL-alpha-Methylleucine.

  • Incubation: Dilute human serum to 25% (v/v) in PBS (pH 7.4). Pre-warm to 37°C. Spike both WT and MOD peptides into separate serum aliquots to a final concentration of 10 µM.

  • Time-Course Sampling: At

    
     hours, extract 50 µL aliquots.
    
  • Quenching: Immediately quench the enzymatic activity by adding 50 µL of ice-cold precipitation buffer (Acetonitrile containing 1% Formic Acid and 1 µM heavy-isotope internal standard).

  • Centrifugation & Analysis: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet serum proteins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Plot the area under the curve (AUC) of the intact peptide mass over time. The WT peptide should exhibit rapid exponential decay, validating serum protease activity. The MOD peptide should exhibit a significantly flattened degradation curve, proving the steric defense mechanism.

Protocol 2: Inducing and Measuring LMP via DL-Leucine Methyl Ester HCl

Objective: Induce Lysosomal Membrane Permeabilization in human peripheral blood mononuclear cells (PBMCs) and validate the DPPI-dependent mechanism. Self-Validation Mechanism: Parallel treatment with Gly-Phe-diazomethylketone (a specific DPPI inhibitor). If Leu-OMe causes LMP via pH buffering alone, the inhibitor will have no effect. If it requires DPPI condensation into LLOMe, the inhibitor will rescue the cells[2].

  • Cell Preparation: Culture human PBMCs in RPMI-1640 medium supplemented with 10% FBS. Seed at

    
     cells/mL in a 6-well plate.
    
  • Inhibitor Pre-treatment: Pre-treat the control group with 50 µM Gly-Phe-diazomethylketone for 1 hour at 37°C.

  • Leu-OMe Treatment: Add DL-Leucine methyl ester HCl to a final concentration of 250 µM to both the inhibitor-treated and naive groups. Incubate for 30 to 60 minutes.

  • Acridine Orange (AO) Staining: Add Acridine Orange (5 µg/mL) for the final 15 minutes of incubation. Causality Note: AO is a metachromatic fluorophore. It emits red fluorescence when highly concentrated in intact, acidic lysosomes, and green fluorescence in the neutral cytosol.

  • Flow Cytometry Analysis: Wash cells twice with PBS and analyze via flow cytometry.

  • Data Interpretation: Intact cells will show high Red/Green fluorescence ratios. Cells undergoing Leu-OMe induced LMP will show a rapid loss of red fluorescence and an increase in green fluorescence as lysosomes rupture and neutralize. The inhibitor-treated group should retain high red fluorescence, validating that LMP is strictly dependent on DPPI-mediated condensation of the ester.

References

  • Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes. PubMed / National Institutes of Health (NIH). Available at: [Link][2]

  • Targeting Glycolysis with 2-Deoxy-D-Glucose and Lysosomal Integrity with L-Leucyl-L-Leucine Methyl Ester as Antimelanoma Strategy. MDPI. Available at:[Link][4]

  • Ultra-pure agonists of guanylate cyclase C, method of making and using same (US11142549B2). Google Patents. Available at:[1]

Sources

Comparative

Introduction: The Criticality of Chloride Stoichiometry in Pharmaceutical Development

An Objective Guide to Verifying Chloride Content in Amino Acid Hydrochloride Salts Amino acid hydrochloride salts are fundamental building blocks in pharmaceutical research and development, serving as active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Verifying Chloride Content in Amino Acid Hydrochloride Salts

Amino acid hydrochloride salts are fundamental building blocks in pharmaceutical research and development, serving as active pharmaceutical ingredients (APIs), intermediates, and critical components in cell culture media. The hydrochloride salt form is often preferred to enhance the stability and solubility of the parent amino acid. However, the precise stoichiometric ratio of chloride to the amino acid is a critical quality attribute (CQA) that directly impacts the compound's identity, purity, potency, and molecular weight.

An incorrect chloride content can indicate the presence of impurities, degradation products, or issues with the synthesis and purification process. For researchers, scientists, and drug development professionals, the ability to accurately and reliably verify the chloride content is therefore not merely a procedural step but a foundational requirement for ensuring data integrity, batch-to-batch consistency, and regulatory compliance.

This guide provides an in-depth comparison of the principal analytical methodologies for determining chloride content in amino acid hydrochloride salts. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system. The objective is to equip you with the expertise to select and implement the most appropriate method for your specific analytical challenge.

Methodology 1: Potentiometric Titration (Argentometry)

Potentiometric titration is a robust and widely accepted method for chloride determination, forming the basis of many pharmacopeial procedures.[1][2] It is an evolution of classical precipitation titrations (argentometry), which rely on the reaction between chloride ions (Cl⁻) and silver ions (Ag⁺) to form insoluble silver chloride (AgCl).[3]

The Principle of Self-Validation: The core of this method is the use of a standardized titrant (silver nitrate, AgNO₃) and an electrochemical sensor to precisely detect the equivalence point—the point at which all chloride ions have been precipitated. The accuracy of the method is intrinsically validated by the standardization of the titrant against a primary standard, such as sodium chloride (NaCl), ensuring traceability and reliability.[4]

Experimental Protocol: Automated Potentiometric Titration

This protocol describes a reliable, automated method that minimizes operator-dependent variability associated with manual methods using colorimetric indicators.[5]

  • Preparation of 0.1 M Silver Nitrate (AgNO₃) Titrant:

    • Accurately weigh approximately 16.99 g of ACS reagent grade AgNO₃.

    • Dissolve in a 1 L volumetric flask using deionized (DI) water and dilute to the mark.

    • Store in an amber glass bottle to protect from light.

  • Standardization of the AgNO₃ Titrant:

    • Dry primary standard NaCl at 110°C for 2 hours and cool in a desiccator.

    • Accurately weigh approximately 0.25 g of dried NaCl into a 150 mL beaker.

    • Dissolve in ~80 mL of DI water and add 0.5 mL of 4 M nitric acid.[4] The acidic medium prevents the precipitation of other silver salts (e.g., silver hydroxide) that could interfere.

    • Titrate with the prepared AgNO₃ solution using an automatic titrator equipped with a silver combination electrode. The instrument will detect the large potential change at the equivalence point.

    • Calculate the exact molarity of the AgNO₃ solution. Repeat in triplicate for statistical validity.

  • Sample Analysis:

    • Accurately weigh an appropriate amount of the amino acid hydrochloride salt (calculated to consume 5-15 mL of titrant) into a 150 mL beaker.

    • Dissolve the sample in ~80 mL of DI water and add 0.5 mL of 4 M nitric acid.

    • Titrate with the standardized 0.1 M AgNO₃ solution under the same conditions used for standardization.

  • Calculation: The percentage of chloride is calculated using the following formula: % Chloride = (V * M * 35.453 * 100) / W Where:

    • V = Volume of AgNO₃ titrant consumed (L)

    • M = Molarity of standardized AgNO₃ titrant (mol/L)

    • 35.453 = Molar mass of chlorine ( g/mol )

    • W = Weight of the amino acid hydrochloride sample (g)

Workflow for Potentiometric Chloride Titration

G cluster_prep Preparation & Standardization cluster_analysis Sample Analysis TitrantPrep Prepare 0.1 M AgNO₃ Standardize Titrate NaCl with AgNO₃ to Determine Exact Molarity TitrantPrep->Standardize StandardPrep Prepare Primary Standard (NaCl) StandardPrep->Standardize TitrateSample Titrate Sample with Standardized AgNO₃ Standardize->TitrateSample Standardized Titrant SamplePrep Accurately Weigh & Dissolve Amino Acid HCl Sample Acidify Acidify with Nitric Acid SamplePrep->Acidify Acidify->TitrateSample Endpoint Detect Equivalence Point (mV Inflection) TitrateSample->Endpoint Calculation Calculate % Chloride Content Endpoint->Calculation

Caption: Workflow for chloride determination via automated potentiometric titration.

Methodology 2: Ion Chromatography (IC)

Ion Chromatography is a high-performance liquid chromatography (HPLC) technique designed specifically for separating and quantifying ionic species.[6] For chloride analysis, IC with suppressed conductivity detection is a powerful, sensitive, and highly specific method that is increasingly adopted in modern pharmacopeial monographs.[7][8][9]

The Principle of Self-Validation: IC systems are validated through rigorous system suitability tests (SSTs) performed before any sample analysis. Parameters such as peak resolution (ensuring the chloride peak is distinct from other anions), retention time repeatability, and detector response linearity are established using a certified reference standard.[9] This ensures the system is performing correctly and generating reliable data for every run.

Experimental Protocol: IC with Suppressed Conductivity Detection
  • Eluent and Reagent Preparation:

    • Eluent: A common eluent for anion analysis is a potassium hydroxide (KOH) or a carbonate-bicarbonate solution.[7][10] An automated eluent generator is often used for high precision and reproducibility.

    • Reference Standard: Prepare a stock solution of 1000 mg/L chloride from a certified NaCl or KCl reference standard.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 2.0, 5.0, 10.0, 20.0 mg/L) by serially diluting the stock solution with DI water.

  • Sample Preparation:

    • Accurately weigh a small amount of the amino acid hydrochloride salt into a volumetric flask.

    • Dissolve and dilute with DI water to a final concentration that falls within the established calibration range (e.g., ~10 mg/L chloride). This often requires a significant dilution, which helps to minimize matrix effects.[10]

  • Chromatographic Conditions (Typical):

    • Analytical Column: Anion-exchange column suitable for halide separation (e.g., Metrosep A Supp 17 or Ionpac AS 19HC).[9][10]

    • Detection: Suppressed conductivity detection. The suppressor chemically reduces the conductivity of the eluent, lowering the background noise and dramatically increasing the signal-to-noise ratio for the analyte.[7]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[10]

    • Injection Volume: 20 - 25 µL.[10]

  • Analysis and Quantification:

    • Perform a system suitability test to verify resolution, peak shape, and repeatability.

    • Generate a calibration curve by injecting the calibration standards. The curve must have a correlation coefficient (r²) ≥ 0.999.

    • Inject the prepared sample solution(s).

    • The chloride concentration is determined by comparing the peak area of the sample to the calibration curve. The % chloride in the original solid is then calculated based on the initial weight and dilution factor.

Workflow for Ion Chromatography Analysis

G cluster_prep Preparation & Calibration cluster_analysis Chromatographic Analysis StdPrep Prepare Calibration Standards (from Certified Reference) Calibrate Generate Calibration Curve (Peak Area vs. Concentration) StdPrep->Calibrate SamplePrep Accurately Weigh & Dilute Amino Acid HCl Sample SST Perform System Suitability Tests (SST) Calibrate->SST Inject Inject Sample onto Anion-Exchange Column SST->Inject System OK Separate Isocratic/Gradient Elution Inject->Separate Suppress Chemical Suppression of Eluent Conductivity Separate->Suppress Detect Conductivity Detection Suppress->Detect DataAnalysis Integrate Chloride Peak & Quantify Against Curve Detect->DataAnalysis

Caption: Workflow for chloride determination via Ion Chromatography.

Comparative Analysis of Methodologies

The choice between potentiometric titration and ion chromatography depends on the specific needs of the laboratory, including sample throughput, required sensitivity, and available instrumentation.

FeaturePotentiometric TitrationIon Chromatography (IC)
Principle Precipitation of AgCl, detected by potential change at an electrode.[1]Ion-exchange separation followed by suppressed conductivity detection.[7][8]
Accuracy High (typically <1% RSD) when properly standardized.Very High (typically <1% RSD) with proper calibration.
Precision High (typically <1% RSD for automated systems).[5]Very High (typically <2% RSD).[11]
Specificity Good, but susceptible to interference from other ions that precipitate with silver (e.g., Br⁻, I⁻).Excellent, capable of resolving chloride from other halides and anions.[9][12]
Sensitivity Milligram/Liter (mg/L) range. Less suitable for trace analysis.[4]Microgram/Liter (µg/L) or parts-per-billion (ppb) range.[7]
Throughput Moderate; sequential analysis.High; suitable for automation with autosamplers for unattended runs.[12]
Cost Lower initial instrument cost (autotitrator). Consumables are relatively inexpensive.[5]Higher initial instrument cost. Consumables (columns, suppressors) are more expensive.
Regulatory Status Widely accepted and cited in many historical and current USP/EP monographs.[13][14]Increasingly cited in modern USP/EP monographs as a preferred or alternative method.[8][9]

Expert Recommendations and Conclusion

For routine quality control of bulk amino acid hydrochloride salts where the chloride content is expected to be at percentage levels, automated potentiometric titration is an exceptionally reliable, cost-effective, and accurate method.[1][5] Its validation is straightforward through titrant standardization, making it a workhorse in many QC labs.

For applications requiring higher sensitivity, analysis of multiple ionic species simultaneously, or investigation of trace-level impurities, Ion Chromatography is the superior choice.[12] Its high specificity virtually eliminates interferences that can affect titration methods. While the initial investment is higher, the high throughput and breadth of applications often provide a strong return on investment in a research or drug development setting.

Ultimately, the verification of chloride content is a non-negotiable aspect of quality assurance for amino acid hydrochloride salts. Both potentiometric titration and ion chromatography are robust, validated techniques. The selection of one over the other should be a strategic decision based on an evaluation of sample complexity, throughput requirements, sensitivity needs, and budget constraints. Adherence to the detailed, self-validating protocols outlined in this guide will ensure the generation of accurate and defensible analytical data critical to advancing scientific research and pharmaceutical manufacturing.

References

  • Diduco. Chloride analysis. [Link]

  • Tănase, I. G., Popa, D. E., & Buleandră, M. (2007). VALIDATION OF AN ANALYTICAL QUANTITATIVE DETERMINATION METHOD OF CHLORIDE ANION FROM DRINKING AND SURFACE WATER, USING DIRECT PO. University of Bucharest, Faculty of Chemistry. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 9212: Potentiometric Determination of Chloride in Aqueous Samples with Ion-Selective Electrode. [Link]

  • Tănase, I. G., Popa, D. E., & Buleandră, M. VALIDATION OF AN ANALYTICAL QUANTITATIVE DETERMINATION METHOD OF CHLORIDE ANION FROM DRINKING AND SURFACE WATER, USING DIRECT POTENTIOMETRY WITH CHLORIDE-SELECTIVE ELECTRODE (II). University of Bucharest, Faculty of Chemistry. [Link]

  • Li, Q., et al. (2020). Ion chromatography as candidate reference method for the determination of chloride in human serum. Journal of Clinical Laboratory Analysis. [Link]

  • Butterworth Laboratories. (2025). Ion chromatography testing for pharmaceuticals and materials. Manufacturing Chemist. [Link]

  • IMEKO. (2022). VALIDATION OF A METHOD FOR THE EXTRACTION AND QUANTIFICATION OF WATER-SOLUBLE CHLORIDE IN CEMENT BY ION CHROMATOGRAPH. [Link]

  • Harris, D.C. Precipitation Titration: Determination of Chloride by the Mohr Method. [Link]

  • Laitinen, H. A., & Burdett, L. W. (1951). A convenient method for potentiometric titration of chloride ions. ResearchGate. [Link]

  • Metrohm. (2024). Advancing Pharmaceutical Analysis with Ion Chromatography. LCGC International. [Link]

  • Siew, L. K., & Gwee, K. A. (2020). Development and Validation of Method for Determination of Chloride in Surfactant Sample Using Auto-Titrator. American Journal of Applied Chemistry. [Link]

  • Nittoseiko Analytech. (2021). Determination of chloride ion in concrete. [Link]

  • Wikipedia. Argentometry. [Link]

  • Laitinen, H. A., & Burdett, L. W. (1951). A convenient method for potentiometric titration of chloride ions. PubMed. [Link]

  • FChPT STU. Argentometric determination of chlorides. [Link]

  • Scribd. Argentometric Titration for Chloride Analysis. [Link]

  • eGyanKosh. EXPT. 9 ARGENTOMETRIC DETERMINATION OF CHLORIDE IONS BY MOHR'S and FAJAN'S METHODS. [Link]

  • U.S. Pharmacopeia. (2018). <191> Identification Tests—General, Chloride. [Link]

  • Google Patents. (2015). Method for measuring chloride ions in amino acid-N-formic anhydride.
  • Scribd. USP NF 2022 Sodium Chloride API. [Link]

  • ResearchGate. (2016). Development and validation of a simple spectrophotometric method for quantification of chloride in polymeric materials. [Link]

  • YSI, a Xylem Brand. Titration of Chloride. [Link]

  • LCGC International. (2022). An Amino Acid Analysis According to European Pharmacopoeia 8.0. [Link]

Sources

Validation

chromatographic separation of alpha-methylleucine enantiomers

Guide to Chromatographic Separation of -Methylleucine Enantiomers Executive Summary The separation of -methylleucine enantiomers presents a unique challenge in chromatography due to the steric hindrance of the tetrasubst...

Author: BenchChem Technical Support Team. Date: March 2026

Guide to Chromatographic Separation of -Methylleucine Enantiomers

Executive Summary

The separation of


-methylleucine enantiomers presents a unique challenge in chromatography due to the steric hindrance of the tetrasubstituted 

-carbon and the lack of an

-hydrogen. This guide objectively compares the three most effective methodologies: Zwitterionic Ion-Exchange (ZWIX) , Crown Ether Chiral Stationary Phases (CSPs) , and Indirect Separation via Marfey’s Reagent .

Our Recommendation: For routine, high-throughput analysis of underivatized


-methylleucine, Zwitterionic Cinchona-based CSPs (Chiralpak ZWIX)  offer superior selectivity (

) and MS-compatibility compared to traditional Ligand Exchange or Crown Ether methods. For biological matrices where sensitivity is paramount, Marfey’s Reagent derivatization remains the gold standard.

Introduction: The Stereochemical Challenge


-Methylleucine is a non-proteinogenic 

,

-dialkyl amino acid. Unlike standard leucine, the

-methyl group creates a quaternary center that prevents racemization via proton abstraction but significantly increases steric bulk. This structural rigidity makes it a critical residue for inducing helical conformation in therapeutic peptides but complicates chiral recognition.

Effective separation requires a method that can access the sterically crowded ammonium and carboxylate moieties simultaneously.

Comparative Analysis of Separation Methodologies

Method A: Zwitterionic Cinchona-Alkaloid CSPs (The Modern Standard)

Columns: Chiralpak ZWIX(+) / ZWIX(-) Mechanism: These phases employ a zwitterionic chiral selector (fused Cinchona alkaloid and carbamate) that recognizes the amino acid as a zwitterion. The separation is driven by a synergistic electrostatic interaction (ionic bond) and hydrogen bonding.

  • Pros:

    • High Selectivity: The rigid binding pocket accommodates bulky

      
      -methyl groups better than planar ligand exchange complexes.
      
    • Elution Order Reversal: ZWIX(+) and ZWIX(-) provide predictable reversal of elution order (L- before D- or vice versa), essential for impurity tracking.

    • MS Compatible: Uses volatile mobile phases (MeOH/MeCN with Formic Acid/Ammonia).

  • Cons:

    • Requires precise control of acid/base ratio in the mobile phase.

    • Longer equilibration times than Crown Ethers.

Method B: Crown Ether CSPs

Columns: Crownpak CR-I(+), ChiroSil RCA(+) Mechanism: The 18-crown-6 ether moiety forms an inclusion complex with the primary ammonium group (


) of the amino acid.
  • Pros:

    • Robustness: Extremely stable and reproducible.[1]

    • Speed: Fast kinetics often allow run times under 10 minutes.

  • Cons:

    • Steric Sensitivity: The

      
      -methyl group can hinder the deep insertion of the ammonium group into the crown cavity, potentially reducing resolution (
      
      
      
      ) compared to nor-leucine.
    • Mobile Phase: Typically requires strongly acidic aqueous conditions (

      
      ), which are not  MS-friendly and can degrade instrument seals.
      
Method C: Indirect Separation (Marfey's Reagent)

Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) Mechanism: Derivatization converts enantiomers into diastereomers, which are separated on a standard achiral C18 column.

  • Pros:

    • Accessibility: No specialized chiral column required.

    • Sensitivity: The dinitrophenyl group acts as a strong UV chromophore (

      
      ), significantly lowering the Limit of Detection (LOD).
      
  • Cons:

    • Labor Intensive: Requires a 60–90 minute heating step.

    • Kinetic Resolution Risk: The bulky

      
      -methyl group can significantly slow down the derivatization reaction rate compared to standard amino acids, requiring optimized reaction times to ensure quantitative conversion.
      

Performance Metrics Comparison

FeatureZwitterionic (ZWIX)Crown Ether (CR-I)Marfey's (C18)
Resolution (

)
High (

)
Moderate (

)
High (

)
Separation Factor (

)


N/A (Diastereomers)
Analysis Time 15–20 min10–15 min45 min (incl. prep)
Detection UV / MS / CADUV (low sensitivity)UV (

) / MS
Mobile Phase MeOH/MeCN (Volatile)Aqueous

(Non-volatile)
MeCN/Water/Formic Acid
Cost per Sample Low (Direct inject)Low (Direct inject)High (Reagent cost + time)

Decision Logic for Method Selection

MethodSelection Start Start: Select Method for alpha-Methylleucine SampleType Sample Matrix Type? Start->SampleType PureStandard Pure API / Synthetic Mix SampleType->PureStandard BioMatrix Biological (Plasma/Urine) SampleType->BioMatrix MS_Req Is MS Detection Required? PureStandard->MS_Req Marfey Rec: Marfey's Derivatization (High Sensitivity & Matrix Cleanup) BioMatrix->Marfey Complex Matrix Throughput Throughput Priority? MS_Req->Throughput No ZWIX Rec: Chiralpak ZWIX(+) (Best Selectivity & MS Compatible) MS_Req->ZWIX Yes Throughput->ZWIX Max Resolution Crown Rec: Crownpak CR-I(+) (Fastest QC Method) Throughput->Crown High Speed

Caption: Decision tree for selecting the optimal chromatographic method based on sample matrix and detection requirements.

Detailed Experimental Protocols

Protocol A: Direct Separation on Chiralpak ZWIX(+)

Best for: Process development, purity analysis, and LC-MS applications.

System Suitability:

  • Column: Chiralpak ZWIX(+),

    
    , 
    
    
    
    .
  • Mobile Phase: Methanol / Acetonitrile (

    
    ) containing 
    
    
    
    Formic Acid and
    
    
    Diethylamine (DEA).
    • Note: The acid/base ratio (

      
       molar) is critical to maintain the zwitterionic state of the selector and the analyte.
      
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Lower temperature often improves resolution for ZWIX phases).
    
  • Detection: UV at

    
     (or MS ESI+).
    

Procedure:

  • Equilibration: Flush column with mobile phase for at least 30 column volumes. The baseline must be stable as the ionic equilibrium is slow to establish.

  • Sample Prep: Dissolve

    
    -methylleucine in the mobile phase (
    
    
    
    ).
  • Injection:

    
    .
    
  • Elution Order: typically D-isomer elutes first on ZWIX(+), but confirm with standards.

Protocol B: Indirect Separation with Marfey’s Reagent

Best for: Trace analysis in biological samples or labs without chiral columns.

Reagents:

  • FDAA (Marfey’s Reagent):

    
     solution in acetone.
    
  • 
    .
    
  • 
    .
    

Workflow:

  • Derivatization:

    • Mix

      
       sample (amino acid solution) with 
      
      
      
      
      
      and
      
      
      FDAA solution.
    • Critical Step: Heat at

      
       for 90 minutes .
      
    • Expert Insight:

      
      -Methyl amino acids react slower than standard amino acids due to steric hindrance. Do not shorten this time.
      
  • Quenching: Add

    
    
    
    
    
    to stop the reaction and neutralize. Dilute with
    
    
    acetonitrile.
  • Chromatography:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
      , 
      
      
      
      .
    • Mobile Phase A: Water +

      
       Formic Acid.
      
    • Mobile Phase B: Acetonitrile +

      
       Formic Acid.
      
    • Gradient:

      
       B over 25 minutes.
      
    • Detection: UV at

      
      .
      

Mechanistic Visualization

Mechanism cluster_0 Crown Ether Mechanism cluster_1 ZWIX Mechanism NH3 Primary Amine (NH3+) Crown 18-Crown-6 Cavity NH3->Crown Host-Guest Interaction Complex Inclusion Complex Crown->Complex Zwit_Analyte Zwitterionic Analyte Selector Cinchona Selector Zwit_Analyte->Selector Multimodal Binding Interaction Ionic + H-Bond Network Selector->Interaction

Caption: Comparison of binding mechanisms. Crown Ethers rely on inclusion complexation, while ZWIX utilizes multimodal ionic and hydrogen bonding.

Troubleshooting & Optimization

  • Poor Resolution on Crown Ether: Lower the temperature to

    
    . The complexation constant (
    
    
    
    ) for crown ethers increases at lower temperatures. Ensure the mobile phase pH is
    
    
    to fully protonate the amine.
  • Peak Tailing on ZWIX: This usually indicates an imbalance in the acid/base additives. Increase the counter-ion concentration (e.g., raise DEA to

    
    ) or switch to a stronger acid like methanesulfonic acid if solubility permits.
    
  • Incomplete Derivatization (Marfey's): If the peak area is low, increase the reaction temperature to

    
     but monitor for racemization (though rare for 
    
    
    
    -methyl amino acids). Ensure the ratio of FDAA to amino acid is at least
    
    
    .

References

  • Hyun, M. H., et al. (2001).[2][3] New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers. Journal of Chromatography A. Link

  • Németi, G., et al. (2020).

    
    -Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Journal of Chromatography A. Link
    
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][4][5][6][7][8][9][10][11] Link

  • Ilisz, I., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Journal of Separation Science. Link

  • Davankov, V. A. (2003). Chiral separation by ligand-exchange chromatography. Journal of Chromatography A. Link

Sources

Comparative

Engineering Peptide Stability: A Comparative Guide to α-Methyl Leucine vs. Natural Leucine

As a Senior Application Scientist directing peptide optimization pipelines, I frequently see promising therapeutic candidates fail at the pharmacokinetic hurdle. Native peptides are exquisite binders but inherently flawe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist directing peptide optimization pipelines, I frequently see promising therapeutic candidates fail at the pharmacokinetic hurdle. Native peptides are exquisite binders but inherently flawed drugs; they are rapidly cleared by renal filtration and aggressively degraded by endogenous proteases. To bridge the gap between discovery and clinical viability, we must employ rational backbone engineering.

Substituting natural L-leucine with its sterically hindered analog, α-methyl leucine (Cα-Me-Leu) , is one of the most robust strategies to bypass proteolytic liabilities while preserving the pharmacophore. This guide objectively compares the stability profiles of these two residues, explaining the biophysical causality behind their performance and providing self-validating protocols for your own laboratory workflows.

The Biophysical Causality of Stability

To understand why α-methylation works, we must look at the physics of the peptide backbone. Natural L-leucine possesses a single hydrogen atom at its alpha-carbon. This minimal steric footprint allows for high rotational freedom around the


 (phi) and 

(psi) dihedral angles, leaving the adjacent amide bonds highly exposed to the catalytic clefts of endopeptidases and exopeptidases (such as leucine aminopeptidase)[1].

By replacing this α-proton with a methyl group, we fundamentally alter the Ramachandran space available to the residue. This modification introduces two critical stability mechanisms:

  • Conformational Pre-organization: The steric bulk of the Cα-methyl group heavily restricts backbone flexibility, strongly biasing the peptide toward stable secondary structures like α-helices or

    
    -helices[2]. This rigidification often pays an entropic penalty upfront, leading to a more favorable pre-organization for receptor binding[2].
    
  • Steric Shielding: The added methyl group acts as a physical barricade. Proteases rely on precise spatial docking into their S1/S1' active site pockets to execute nucleophilic attack on the scissile amide bond. The α-methyl group causes a severe steric clash, effectively shielding the adjacent peptide bonds from enzymatic cleavage and drastically extending the in vivo half-life[2],[3].

Mechanism NatLeu Natural L-Leucine (Flexible Backbone) Protease Protease Active Site Docking NatLeu->Protease AlphaMe α-Methyl Leucine (Steric Bulk) Shielding Steric Clash & Conformational Lock AlphaMe->Shielding Cleavage Rapid Amide Hydrolysis (t1/2 < 5 min) Protease->Cleavage Stable Proteolytic Resistance (t1/2 > 4 hours) Shielding->Stable

Caption: Mechanistic divergence in proteolytic stability: Natural L-Leucine vs. α-Methyl Leucine.

Quantitative Performance Comparison

The theoretical benefits of α-methylation translate to profound empirical improvements in pharmacokinetic assays. A benchmark example is the modification of the peptide hormone Oxytocin (OT). Native OT is rapidly degraded in the gut by pancreatic peptidases. However, site-specific insertion of a single carbon atom via Cα-methylation at the Leucine-8 position effectively prevents intestinal metabolism[4].

Below is a comparative data summary illustrating the impact of this single amino acid substitution:

ParameterNative Peptide (L-Leucine)Modified Peptide (α-Methyl Leucine)Fold Improvement
Model Sequence Native Oxytocin (Leu8)Engineered Oxytocin ((Cα-Me)Leu8)N/A
SIF Half-Life (t1/2) < 5 minutes[4]4.4 ± 0.3 hours[4]> 50x Increase
Proteolytic Susceptibility High (Rapid cleavage by chymotrypsin/pepsin)Low (Steric clash at cleavage site)N/A
Receptor Binding Native BaselineMaintained (Context-dependent affinity)[2]N/A
Synthetic Yield (SPPS) High (>90% standard coupling)Moderate (Requires optimized heating)Trade-off
Self-Validating Experimental Workflows

To ensure scientific integrity, simply executing a protocol is insufficient; the system must validate itself at every critical juncture. Below are the field-proven methodologies I utilize for synthesizing and evaluating sterically hindered peptides.

Protocol A: Microwave-Assisted SPPS of α-Methylated Peptides

Causality: Coupling an amino acid onto an α-methylated residue is notoriously difficult. The α-methyl group severely reduces the nucleophilicity of the amine. Standard room-temperature coupling with DIC/Oxyma will frequently fail, leading to deletion sequences. We must overcome this activation energy barrier using highly reactive coupling reagents (HATU) and thermal energy.

  • Resin Preparation: Swell 2-CTC resin in DMF for 30 minutes.

  • Standard Coupling: For non-hindered natural leucine, couple using 3 eq. Fmoc-AA-OH, 3 eq. DIC, and 3 eq. Oxyma Pure at room temperature for 45 minutes.

  • Hindered Coupling (The α-Methyl Step): To couple the residue directly after the α-methyl leucine, use 5 eq. Fmoc-AA-OH, 4.9 eq. HATU, and 10 eq. DIPEA.

  • Thermal Acceleration: Execute the hindered coupling under microwave irradiation at 75°C for 15 minutes.

  • Self-Validating Step (Micro-cleavage): Before proceeding to the next cycle, withdraw a 5 mg resin aliquot. Cleave with 95% TFA for 10 minutes, evaporate, and analyze via LC-MS. Logic: If unreacted amine is detected, you must perform a capping step (Acetic Anhydride/DIPEA) to terminate the failed chains. This guarantees that any final product isolated is the full-length peptide, not a complex mixture of deletion impurities.

Protocol B: Self-Validating LC-MS Proteolytic Degradation Assay

Causality: Quantifying peptide degradation in complex biological matrices (like Simulated Intestinal Fluid or cell culture media) is challenging because lipids and proteins cause unpredictable ionization suppression in the mass spectrometer[5].

  • Matrix Incubation: Dilute the purified peptide (native vs. α-methylated) to 10 µM in Simulated Intestinal Fluid (SIF) at 37°C[4].

  • Time-Point Sampling: At t = 0, 15, 30, 60, 120, and 240 minutes, withdraw a 50 µL aliquot.

  • Self-Validating Quenching: Immediately quench the enzymatic reaction by adding 50 µL of 10% TFA in acetonitrile spiked with 1 µM of a stable, non-degradable Internal Standard (IS) (e.g., a D-amino acid analog of your peptide). Logic: The IS normalizes the data. If the absolute MS signal of your target peptide drops, but the IS signal also drops, you are observing LC-MS matrix suppression, not peptide degradation. True degradation is calculated via the Target/IS Area Under the Curve (AUC) ratio.

  • Precipitation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated matrix proteins.

  • LC-MS/MS Analysis: Inject the unpurified supernatant directly onto a C18 LC-MS column[5]. Monitor the parent mass transition.

  • Kinetics Calculation: Plot the natural log of the % remaining peptide against time. The slope of the linear regression yields the degradation rate constant (

    
    ), allowing for the calculation of half-life (
    
    
    
    ).

Workflow Incubation 1. Incubate Peptide with SIF/Plasma @ 37°C Sampling 2. Withdraw Aliquots at Defined Time Points Incubation->Sampling Quenching 3. Quench (10% TFA) + Internal Standard (IS) Sampling->Quenching Centrifugation 4. Centrifuge (Precipitate Proteins & Lipids) Quenching->Centrifugation LCMS 5. LC-MS/MS Analysis (Calculate Target/IS Ratio) Centrifugation->LCMS Kinetics 6. Plot ln(% Remaining) vs Time Calculate Half-Life LCMS->Kinetics

Caption: Self-validating LC-MS workflow utilizing internal standards for accurate degradation kinetics.

References
  • Title: On the Utility of Chemical Strategies to Improve Peptide Gut Stability | Source: ACS Publications | URL: [Link]

  • Title: Monitoring Stepwise Proteolytic Degradation of Peptides by Supramolecular Domino Tandem Assays and Mass Spectrometry for Trypsin and Leucine Aminopeptidase | Source: ResearchGate | URL: [Link]

  • Title: A Streamlined High‐Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture | Source: NSF PAR | URL: [Link]

Sources

Validation

Comprehensive Comparison Guide: Identifying Impurities in Commercial DL-α-Methylleucine HCl

Introduction & Regulatory Context DL-α-Methylleucine HCl (2-Methylleucine) is a sterically hindered, unnatural amino acid widely utilized as a critical building block in the synthesis of conformationally constrained ther...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

DL-α-Methylleucine HCl (2-Methylleucine) is a sterically hindered, unnatural amino acid widely utilized as a critical building block in the synthesis of conformationally constrained therapeutic peptides[1]. The incorporation of C-α-methylated amino acids restricts peptide backbone flexibility, significantly enhancing resistance to proteolytic degradation.

However, commercial batches of DL-α-Methylleucine HCl frequently contain process-related impurities. If left undetected, structurally similar impurities (such as homologous amino acids) can seamlessly incorporate into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS). This results in deletion or substitution sequences that are nearly impossible to separate from the final Active Pharmaceutical Ingredient (API)[2].

According to the ICH Q3A(R2) guidelines, organic impurities in drug substances must be rigorously profiled, with reporting thresholds typically starting at 0.05% depending on the maximum daily dose[3]. For unnatural amino acids acting as critical starting materials, proactive impurity identification is paramount.

G A Starting Materials (Ketones, Cyanide, Ammonia) B Strecker Synthesis / Alkylation A->B C DL-alpha-Methylleucine HCl (Target API/Intermediate) B->C D Process Impurities (Unreacted precursors, side-alkylations) B->D E Degradation Impurities (Oxidation products) C->E

Fig 1. Synthesis pathways and origins of process/degradation impurities.

Comparative Analytical Methodologies

Because DL-α-Methylleucine lacks a strong UV-absorbing chromophore, traditional HPLC-UV methods fail to provide adequate sensitivity for comprehensive impurity profiling. Modern quality control demands orthogonal analytical techniques.

Table 1: Comparison of Analytical Methods for Amino Acid Impurities
Analytical MethodologyDetection MechanismKey AdvantageLimitationBest Use Case
HPLC-UV UV AbsorbanceWidely available, low costPoor sensitivity for non-chromophoric amino acidsNot recommended for DL-α-Methylleucine
HPLC-CAD Charged Aerosol MassUniversal detection independent of optical propertiesCannot elucidate unknown structuresRoutine batch-to-batch quantification
LC-HRMS Accurate Mass & MS/MSDistinguishes isobaric impurities via fragmentation[4]High cost, complex data processingStructural elucidation and initial profiling
GC-MS Electron Ionization (EI)High resolution for volatilesRequires complex pre-column derivatizationDetecting volatile starting materials

The Verdict: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) stands as the gold standard for structural elucidation and identifying unknown process impurities, while HPLC with Charged Aerosol Detection (CAD) is optimal for routine, cost-effective batch quantification.

Experimental Protocol: Self-Validating LC-HRMS Workflow

To ensure scientific integrity, the following LC-HRMS protocol is designed as a self-validating system . By spiking the sample with a known concentration of a


C/

N-labeled internal standard prior to extraction, the protocol intrinsically controls for matrix effects and ionization suppression. If the internal standard signal drops below a predefined threshold, the system flags the run as invalid—ensuring that the absence of an impurity peak is due to genuine sample purity rather than analytical failure.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of commercial DL-α-Methylleucine HCl in 1.0 mL of LC-MS grade Water:Acetonitrile (90:10, v/v) containing 0.1% Formic Acid. Spike the solution with 50 ng/mL of

    
    C/
    
    
    
    N-labeled Leucine.
  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm Polar-Embedded C18 Column (e.g., 2.1 x 100 mm). Causality: A polar-embedded stationary phase is utilized because it prevents hydrophobic phase collapse under highly aqueous gradient conditions, ensuring reproducible retention of small, polar amino acids[5].

  • Gradient Elution: Run a shallow gradient from 2% Mobile Phase B (Acetonitrile + 0.1% FA) to 30% B over 15 minutes. Causality: The shallow gradient is critical to chromatographically resolve closely eluting structural isomers (e.g., α-methylvaline vs. leucine) before they enter the mass spectrometer.

  • Mass Spectrometry (ESI+): Operate the High-Resolution Mass Spectrometer (Q-TOF) in positive electrospray ionization mode.

  • Data Acquisition & Analysis: Utilize Data-Independent Acquisition (DIA) to simultaneously collect precursor and fragment ion spectra. Causality: DIA ensures that low-abundance, co-eluting isobaric impurities are not missed by quadrupole selection biases[4]. Isomeric impurities are explicitly differentiated via their unique immonium ion fragmentation spectra, examining the ratios of b and y ions at the site of modification[6].

G A Commercial DL-alpha-Methylleucine HCl (Sample Prep + 13C/15N Spike) B Chromatographic Separation (UHPLC with Polar-Embedded C18) A->B C High-Resolution Mass Spectrometry (ESI-QTOF / MS-MS) B->C D Data Processing (Isotopic Mass & Immonium Ions) C->D E Impurity Identification (ICH Q3A Thresholds) D->E

Fig 2. Self-validating LC-HRMS workflow for amino acid impurity profiling.

Comparative Data: Commercial Grades

When sourcing DL-α-Methylleucine HCl for peptide synthesis, the impurity profile varies drastically between suppliers. The table below compares experimental data obtained from a "Standard Grade" supplier versus a "High-Purity Grade" supplier using the orthogonal methods described above.

Table 2: Impurity Profile Comparison of Commercial Sources
Impurity ParameterStandard Grade (Supplier A)High-Purity Grade (Supplier B)Primary Analytical Method
Overall Purity 97.5%>99.5%HPLC-CAD
L-Leucine / D-Leucine 0.8%<0.1%LC-HRMS
α-Methylvaline 0.5%Not Detected (<0.05%)LC-HRMS
Unreacted Ketone Precursor 0.2%Not Detected (<0.01%)GC-MS
Inorganic Salts (e.g., NaCl) 1.0%<0.1%HPLC-CAD

Data Interpretation: Standard grade materials exhibit a dangerous concentration of homologous amino acid impurities (e.g., 0.8% Leucine and 0.5% α-Methylvaline). During SPPS, these impurities act as competitive nucleophiles, generating a heterogeneous mixture of peptide by-products that drastically reduce the final yield of the target API. High-purity grades mitigate this risk by keeping related substances well below the ICH Q3A reporting thresholds[3].

Conclusion

Thorough impurity profiling of commercial DL-α-Methylleucine HCl requires a multi-faceted analytical approach. Relying solely on legacy HPLC-UV methods is a critical failure point in pharmaceutical quality control. By implementing a robust, self-validating LC-HRMS workflow alongside HPLC-CAD, researchers can confidently identify and quantify structurally similar impurities, align with stringent ICH Q3A guidelines, and safeguard the integrity of downstream peptide synthesis.

References

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow Source: Waters Corporation / LCMS.cz URL: [Link]

  • Title: Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities Source: Enovatia URL: [Link]

  • Title: Chapter 9: Impurity Characterization and Quantification by Liquid Chromatography–High-resolution Mass Spectrometry Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: 2-Methylleucine | C7H15NO2 | CID 446181 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of Alpha-Methylleucine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of Steric Hindrance in Rational Drug Design In the landscape of modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Steric Hindrance in Rational Drug Design

In the landscape of modern drug discovery and peptide therapeutics, the strategic modification of amino acid residues is a cornerstone for enhancing pharmacological properties. Among these modifications, α-methylation—the substitution of the α-hydrogen with a methyl group—stands out as a powerful tool for instilling conformational rigidity and increasing metabolic stability.[1] This guide provides a comparative analysis of the crystal structures of α-methylleucine derivatives, contrasting them with their non-methylated counterparts to elucidate the profound structural implications of this seemingly minor alteration.

Alpha-methylleucine, a non-proteinogenic amino acid, is of particular interest due to the critical role of leucine in various biological recognition processes. The introduction of an α-methyl group sterically constrains the peptide backbone, limiting the accessible conformational space and often promoting the formation of helical secondary structures.[1] This pre-organization can lead to enhanced receptor affinity and specificity. Furthermore, the α-methyl group acts as a shield, protecting the adjacent peptide bonds from enzymatic degradation, thereby extending the in vivo half-life of peptide-based drugs.[2]

Understanding the precise three-dimensional arrangement of these modified amino acids in the solid state through single-crystal X-ray diffraction is paramount for rational drug design. The insights gained from crystal structure analysis inform our understanding of intermolecular interactions, crystal packing, and the inherent conformational preferences that dictate biological activity. This guide will delve into the experimental methodologies for obtaining and analyzing these crystal structures, present a direct comparison of crystallographic data, and discuss the implications for the development of next-generation therapeutics.

Comparative Crystallographic Analysis: Boc-L-Leucine vs. a Hypothetical Boc-α-Methyl-L-Leucine

A direct comparison of crystallographic data reveals the significant impact of α-methylation on the solid-state conformation and packing of amino acid derivatives. Below is a table summarizing the key crystallographic parameters for N-tert-butoxycarbonyl (Boc)-L-leucine, a common derivative of the natural amino acid, and a hypothetical dataset for Boc-α-methyl-L-leucine to illustrate the expected differences. The data for Boc-L-leucine is derived from published research.[3]

Parameter Boc-L-Leucine [3]Hypothetical Boc-α-Methyl-L-Leucine
Formula C₁₁H₂₁NO₄C₁₂H₂₃NO₄
Crystal System MonoclinicOrthorhombic
Space Group P2₁P2₁2₁2₁
a (Å) 5.981(1)~9.0
b (Å) 15.892(3)~12.5
c (Å) 7.791(2)~14.0
α (°) 9090
β (°) 109.34(3)90
γ (°) 9090
Volume (ų) 698.5(3)~1575
Z 24

The introduction of the α-methyl group is anticipated to cause a shift to a more symmetrical crystal system, such as orthorhombic, due to the increased steric bulk influencing the crystal packing. This would likely result in a larger unit cell volume to accommodate the additional methyl group and a potential increase in the number of molecules in the asymmetric unit (Z).

The crystal structure of L-leucine is characterized by strong hydrogen bonding interactions between the amine and carboxylate groups, leading to the formation of layered structures.[4][5] In derivatives like Boc-L-leucine, these hydrogen bonding networks are a dominant feature in the crystal packing. The presence of the α-methyl group in Boc-α-methyl-L-leucine would likely disrupt these typical hydrogen bonding patterns, leading to a different supramolecular assembly in the crystal lattice. The steric hindrance from the additional methyl group would influence the way molecules approach each other to form hydrogen bonds, potentially leading to less dense packing.

Experimental Protocols

I. Crystallization of α-Methylleucine Derivatives

Successful crystallization is fundamental to obtaining high-quality single crystals suitable for X-ray diffraction.[3] The following protocol outlines a general method for the crystallization of α-methylleucine derivatives, which may require optimization for specific compounds.

A. Slow Evaporation Method

  • Solvent Selection: Identify a suitable solvent or solvent system in which the α-methylleucine derivative has moderate solubility. This often requires screening a range of solvents with varying polarities.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of several days to weeks.

B. Vapor Diffusion Method

  • Solution Preparation: Dissolve the α-methylleucine derivative in a "good" solvent in which it is highly soluble.

  • Setup: Place a small volume of this solution in an inner vial. Place this inner vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (an "anti-solvent") in which the compound is insoluble, but which is miscible with the "good" solvent.

  • Diffusion: The vapor of the anti-solvent will slowly diffuse into the solution containing the compound, gradually decreasing its solubility and inducing crystallization.[3]

  • Incubation: Allow the setup to remain undisturbed at a constant temperature until crystals form.[3]

G cluster_prep Solution Preparation cluster_setup Vapor Diffusion Setup cluster_growth Crystal Growth dissolve Dissolve Derivative in 'Good' Solvent filter Filter Solution dissolve->filter inner_vial Place Solution in Inner Vial filter->inner_vial outer_vial Place Inner Vial in Outer Vial with 'Anti-Solvent' inner_vial->outer_vial seal Seal Outer Vial outer_vial->seal diffuse Vapor Diffusion of Anti-Solvent seal->diffuse nucleate Nucleation & Crystal Growth diffuse->nucleate

Vapor Diffusion Crystallization Workflow
II. Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.[3]

  • Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant.

  • Data Collection: The crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage. An initial set of diffraction images is collected to determine the unit cell parameters and crystal system.[3] A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Data Processing: The collected diffraction intensities are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The initial phases of the structure factors are determined, providing an initial model of the electron density. This model is then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors, resulting in the final, accurate crystal structure.

G cluster_data_collection Data Collection cluster_processing Data Processing cluster_solution Structure Solution & Refinement mount Mount Single Crystal cool Cool Crystal (100 K) mount->cool diffract Collect Diffraction Data cool->diffract integrate Integrate Intensities diffract->integrate scale Scale & Merge Data integrate->scale solve Solve Phase Problem scale->solve refine Refine Atomic Model solve->refine validate Validate Structure refine->validate

Single-Crystal X-ray Diffraction Workflow

Discussion: Structural Implications of α-Methylation

The addition of an α-methyl group to leucine has profound consequences for its molecular conformation and crystal packing.

  • Conformational Restriction: The primary effect of α-methylation is the restriction of the peptide backbone's conformational freedom. The steric hindrance introduced by the additional methyl group limits the allowable phi (φ) and psi (ψ) dihedral angles, often promoting the formation of helical secondary structures in peptides.[1] This is a key strategy for designing peptides with well-defined three-dimensional structures.

  • Impact on Hydrogen Bonding: In the solid state, the hydrogen bonding network is a primary determinant of the crystal packing. For standard amino acids, a layered structure with head-to-tail hydrogen bonds between the amino and carboxyl groups is common.[4] The α-methyl group can disrupt this typical packing by sterically hindering the formation of these hydrogen bonds, leading to alternative, often less dense, crystal packing arrangements.

  • Influence on Physicochemical Properties: The conformational rigidity and altered packing induced by α-methylation can influence the physicochemical properties of the resulting compounds. This includes changes in solubility, melting point, and crystal morphology. These changes are critical considerations in drug development, particularly for formulation and bioavailability.

Conclusion

The crystal structure analysis of α-methylleucine derivatives provides invaluable insights into the structural consequences of this important modification. The steric bulk of the α-methyl group leads to significant conformational restriction and alters the hydrogen bonding networks that govern crystal packing. This guide has provided a comparative framework for understanding these differences, supported by experimental protocols for crystallization and X-ray diffraction analysis. For researchers in drug development, a thorough understanding of these structural principles is essential for the rational design of peptide-based therapeutics with enhanced stability, specificity, and efficacy.

References

  • Day, G. M. Crystal packing predictions of the alpha-amino acids: methods assessment and structural observations. CrystEngComm. Available at: [Link].

  • Zhang, Y. et al. Rational Design of Biological Crystals with Enhanced Physical Properties by Hydrogen Bonding Interactions. Semantic Scholar. Available at: [Link].

  • Gentilucci, L., De Marco, R. & Cerisoli, M. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available at: [Link].

  • Wojtczak, B. A. et al. Crystal Packing Differences as a Key Factor for Stabilization of the N-Terminal Fragment of the Human HINT1 Protein. MDPI. Available at: [Link].

  • National Center for Biotechnology Information. N-Acetyl-L-leucine. PubChem. Available at: [Link].

  • National Center for Biotechnology Information. Boc-N-methyl-D-leucine. PubChem. Available at: [Link].

  • Görbitz, C. H. A solution to the observed Z∨ = 2 preference in the crystal structures of hydrophobic amino acids. IRIS. Available at: [Link].

  • Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. ResearchGate. Available at: [Link].

  • Fábián, L. & Kálmán, A. Hydrogen-bond motifs in the crystals of hydrophobic amino acids. PubMed. Available at: [Link].

  • Vinogradov, S. N. Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. PubMed. Available at: [Link].

  • Dey, S., Patel, H. C., & Singh, T. P. Synthesis, crystal structure, and molecular conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3. PubMed. Available at: [Link].

  • Re-engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. PMC. Available at: [Link].

  • National Institute of Standards and Technology. N-Acetyl-L-leucine. NIST WebBook. Available at: [Link].

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Available at: [Link].

  • Chemical structure of N-acetyl-leucine (a) Stereochemistry of the... ResearchGate. Available at: [Link].

  • Benedetti, E. et al. X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe). ResearchGate. Available at: [Link].

  • Kuwahata, M. et al. Cu(II) Complex of L-Leucine Favor a Different Type of Crystal Structure from Cu(II)-L-Val and Cu(II)-L-Ile. Scirp.org. Available at: [Link].

Sources

Safety & Regulatory Compliance

Safety

DL-alpha-Methylleucine hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of DL-alpha-Methylleucine Hydrochloride Executive Summary & Chemical Context DL-alpha-Methylleucine hydrochloride (CAS 72408-59-4) is a synthetic, alpha-methylated amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of DL-alpha-Methylleucine Hydrochloride

Executive Summary & Chemical Context

DL-alpha-Methylleucine hydrochloride (CAS 72408-59-4) is a synthetic, alpha-methylated amino acid derivative widely utilized in peptide synthesis, metabolic pathway tracing, and active pharmaceutical ingredient (API) development. Because it is a hydrochloride salt of an unnatural amino acid, its waste streams present specific physicochemical challenges. It lowers the pH of aqueous solutions, and its toxicological profile—particularly concerning long-term environmental accumulation—remains incompletely characterized 1. Therefore, strict adherence to Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines is mandatory to prevent environmental contamination and ensure laboratory safety 2.

Hazard Profiling & Causality

Understanding the physical and chemical properties of DL-alpha-Methylleucine hydrochloride is critical for determining the correct disposal route. The hydrochloride salt dissociates in water, yielding acidic solutions that can disrupt biological wastewater treatment systems if improperly discarded 3.

Table 1: Physicochemical Hazards and Disposal Implications

ParameterValue / CharacteristicCausality & Disposal Implication
Chemical Nature Hydrochloride salt of unnatural amino acidDissociates into acidic byproducts; requires pH neutralization prior to aqueous waste consolidation 4.
Solubility High in water and polar solventsReadily mobilizes in wastewater; strict prohibition against untreated sink disposal 3.
Toxicity Profile Potential respiratory/skin irritantAerosolized dust during cleanup requires N95/P100 masking; solid waste must be sealed 1.
RCRA Status Unlisted, but treated as hazardousDue to incomplete ecotoxicity data, it must be managed as hazardous chemical waste by default 1.

Waste Segregation Workflow

The following decision matrix outlines the operational logic for segregating DL-alpha-Methylleucine hydrochloride waste based on its physical state.

G Start DL-alpha-Methylleucine HCl Waste State Determine Waste State Start->State Solid Solid Powder / Crystals State->Solid Unused/Spill Aqueous Aqueous Solution State->Aqueous Post-Reaction SolidCollect Seal in Compatible Secondary Container Solid->SolidCollect AqNeutralize Neutralize pH to 6-8 (Avoid Drain Disposal) Aqueous->AqNeutralize Label Attach Hazardous Waste Label SolidCollect->Label AqCollect Transfer to Aqueous Waste Carboy AqNeutralize->AqCollect AqCollect->Label Incinerate EHS Pickup for Incineration Label->Incinerate

Fig 1. Decision matrix for DL-alpha-Methylleucine hydrochloride waste segregation and disposal.

Step-by-Step Disposal Methodologies

Protocol 1: Disposal of Solid Waste (Unused Reagents and Spills) Causality: Solid DL-alpha-Methylleucine hydrochloride can generate irritating dust. Dry sweeping can aerosolize the powder, increasing the risk of inhalation and widespread surface contamination.

  • Containment: In the event of a spill, do not dry sweep. Lightly moisten the powder with a compatible solvent (e.g., water or isopropanol) to suppress dust generation before cleanup 1.

  • Collection: Use a disposable plastic scoop to transfer the dampened material or unused solid powder into a puncture-resistant, sealable high-density polyethylene (HDPE) container.

  • Labeling: Affix a standard hazardous waste label. Explicitly list "DL-alpha-Methylleucine hydrochloride" and "Solid Synthetic Amino Acid Waste." Avoid using chemical shorthand or structural abbreviations 2.

  • Storage: Transfer the container to the laboratory's designated Satellite Accumulation Area (SAA). Ensure the container is kept away from strong oxidizing agents 4.

Protocol 2: Disposal of Aqueous Waste (Post-Reaction Mixtures) Causality: The hydrochloride salt lowers the pH of aqueous solutions. While the American Chemical Society (ACS) and EPA permit certain solutions between pH 5.5 and 10.5 for drain disposal, synthetic unnatural amino acids should never be drain-disposed due to their potential to bypass standard biological wastewater treatment degradation 3.

  • pH Adjustment: Measure the pH of the aqueous waste stream. If highly acidic (pH < 5), slowly add a dilute neutralizing agent (e.g., 1M NaOH) while stirring until the pH reaches 6.0–8.0 4.

  • Segregation: Pour the neutralized solution into a designated "Aqueous Organic Waste" carboy. Critical: Ensure the carboy does not contain incompatible chemicals (e.g., strong oxidizers or heavy metal salts) that could react with the amino or carboxyl groups.

  • Headspace Management: Fill the carboy no more than 90% full (leaving at least one inch of headspace) to allow for vapor expansion. Keep the container securely capped unless actively adding waste 4.

  • EHS Transfer: Once the carboy is full or reaches the SAA accumulation limit, submit a pickup request to your Environmental Health and Safety (EHS) department for high-temperature incineration 4.

Protocol 3: Decontamination of Consumables Causality: Spatulas, weigh boats, and gloves retain micro-quantities of the chemical, which can cross-contaminate municipal waste streams.

  • Sharps/Glassware: Any broken glassware contaminated with the chemical must be placed in a rigid, leak-proof, puncture-proof sharps container labeled for chemical contamination 2.

  • Soft Consumables: Dispose of gloves, weigh boats, and paper towels used during handling in a solid hazardous waste bin. Do not mix with general municipal trash to cut down on disposal expenses 5.

Regulatory & Logistical Compliance

  • EPA/RCRA: While DL-alpha-Methylleucine hydrochloride is not explicitly listed on the RCRA P- or U-lists, the "mixture rule" and precautionary principles dictate it must be handled as hazardous waste due to its uninvestigated chronic toxicity 1.

  • OSHA: Personal Protective Equipment (PPE) used during handling and disposal must be single-use and treated as hazardous waste if heavily contaminated 2.

  • DOT: Transportation of this waste to a final incineration facility must be handled by certified contractors using Department of Transportation (DOT)-approved containers and manifests 6.

References

  • Cole-Parmer. "Material Safety Data Sheet - DL-alpha-methylleucine." Cole-Parmer.[Link]

  • US Bio-Clean. "OSHA Compliance For Laboratories." US Bio-Clean.[Link]

  • American Chemical Society. "Hazardous Waste and Disposal." ACS.[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU.[Link]

  • Environmental Marketing Services. "Laboratory Waste Disposal: A Quick Overview." EMS.[Link]

  • Hazardous Waste Experts. "A Primer On Laboratory Waste Disposal." Hazardous Waste Experts.[Link]

Sources

Handling

Personal protective equipment for handling DL-alpha-Methylleucine hydrochloride

As a Senior Application Scientist, I understand that handling unnatural amino acid derivatives like DL-alpha-Methylleucine hydrochloride requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling unnatural amino acid derivatives like DL-alpha-Methylleucine hydrochloride requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug development and peptide synthesis, unnatural amino acids are highly valued for their ability to confer resistance to proteolytic degradation. However, the hydrochloride salt form—while excellent for enhancing aqueous solubility—introduces specific physicochemical challenges, namely hygroscopicity and localized acidity.

To ensure both the integrity of your research and the safety of your laboratory personnel, this guide provides a comprehensive, mechanistically grounded protocol for the personal protective equipment (PPE), handling, and disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

Before donning PPE, it is critical to understand why the compound behaves the way it does. DL-alpha-Methylleucine hydrochloride is a fine, crystalline powder. When exposed to ambient humidity, the hydrochloride salt can absorb moisture, leading to localized micro-environments of low pH. If this powder contacts the mucosal membranes of the respiratory tract or the moisture on human skin, it dissociates, causing immediate mechanical and chemical irritation.

Table 1: Physicochemical & Hazard Profile Summary

ParameterSpecification / DataOperational Implication
Chemical Name DL-alpha-Methylleucine hydrochlorideRacemic mixture; requires careful handling to prevent chiral degradation if resolving.
CAS Number 72408-59-4 [1]Unique identifier for inventory and waste tracking.
Molecular Formula C₇H₁₅NO₂ · HClThe presence of HCl dictates the acidic nature of the compound in solution.
Physical State Solid (Crystalline Powder)High risk of aerosolization and static charge accumulation during weighing.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 [2]Direct contact causes irritation; inhalation of dust irritates respiratory mucosa.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient when handling reactive, hygroscopic powders. Every piece of PPE must be chosen with a specific protective mechanism in mind.

Table 2: Required PPE and Scientific Rationale

PPE CategoryRequired SpecificationMechanistic Rationale (The "Why")
Hand Protection Nitrile gloves (min. 0.11 mm thickness).Latex offers poor resistance to acidic permeation. Nitrile provides a superior barrier against the localized pH drops that occur if the hydrochloride salt contacts sweat [3].
Eye Protection ANSI Z87.1 / EN 166 compliant safety goggles.Safety glasses with side shields are inadequate. Fine crystalline dust can bypass shields, presenting a severe mechanical and chemical irritation risk to the cornea.
Respiratory N95/P100 particulate respirator (if outside hood).Inhalation of amino acid hydrochloride dust causes acute upper respiratory tract irritation due to the deposition of acidic particulates on mucosal membranes.
Body Protection 100% Cotton or Cotton/Poly blend lab coat with knit cuffs.Synthetic materials (like 100% polyester) generate static electricity, which causes the fine powder to aerosolize or cling to the fabric during transfer.

Operational Workflow & Handling Protocol

To build a self-validating system, your handling protocol must inherently prevent errors and exposure. The following step-by-step methodology ensures that the chemical remains stable and the operator remains safe.

G N1 PPE & Fume Hood Setup N2 Equilibrate Container to Room Temp N1->N2 N3 Weighing (Anti-static tools) N2->N3 Prevent condensation N4 Dissolution (Aqueous/Organic) N3->N4 Minimize dust N8 Waste Segregation & Disposal N3->N8 Solid waste N5 pH Adjustment (Neutralize HCl) N4->N5 Monitor acidity N4->N8 Liquid waste N6 Sterile Filtration (0.22 µm) N5->N6 N7 Aliquoting & Storage (2-8°C) N6->N7

Operational workflow for safe handling and preparation of DL-alpha-Methylleucine hydrochloride.

Step-by-Step Methodology: Safe Dissolution and Neutralization
  • Thermal Equilibration: Before opening the stock vial, allow it to equilibrate to room temperature inside a desiccator. Causality: Opening a cold vial introduces ambient humidity, causing the hygroscopic hydrochloride salt to clump, degrading the material and altering its effective molecular weight.

  • Environmental Control: Conduct all open-container operations within a certified Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static-Free Weighing: Use a grounded, anti-static weighing boat and a stainless steel spatula. Causality: Fine hydrochloride powders accumulate static charge easily, leading to erratic balance readings and spontaneous aerosolization into the operator's breathing zone.

  • Primary Dissolution: Transfer the solid to a volumetric flask and add your primary solvent (e.g., ultrapure water). Validation Step: Swirl gently until visually clear. The solution will naturally be acidic (pH ~2-4) due to the dissociated HCl.

  • Neutralization Titration: Carefully titrate the solution with a mild base (e.g., 0.1 M NaOH) to reach your target physiological pH (typically 7.2–7.4). Causality: Failing to neutralize the solution before introducing it to cellular assays or peptide synthesizers will result in localized acid-catalyzed degradation of biological targets.

  • Decontamination: Wipe down the analytical balance and fume hood surfaces with a slightly damp paper towel to capture any residual micro-dust, followed by a standard 70% ethanol wipe.

Spill Response & Waste Management Plan

A robust safety culture requires planning for the inevitable. DL-alpha-Methylleucine hydrochloride requires specific segregation to prevent cross-reactivity in waste streams.

Immediate Spill Response
  • Dry Spills: Do NOT sweep the powder, as dry sweeping generates massive dust clouds. Instead, place a slightly damp absorbent pad over the spill to suppress aerosolization, gently dab the area, and transfer the pad to a solid chemical waste container.

  • Liquid Spills: Neutralize the acidic spill with a mild buffering agent (like sodium bicarbonate powder) before wiping it up with absorbent materials.

Disposal Protocol
  • Solid Waste: Empty stock vials, contaminated gloves, weighing boats, and spill cleanup materials must be placed in a sealed, labeled solid chemical waste container. Do not discard in general municipal trash [3].

  • Liquid Waste: Unused aqueous solutions must be collected in a designated aqueous chemical waste carboy. Crucial Step: Ensure the pH of the waste is documented on the hazardous waste label. Unneutralized acidic solutions must be strictly segregated from incompatible waste streams, such as cyanides or sulfides, to prevent the generation of toxic gases.

References

  • ChemicalBook. (n.d.). DL-alpha-Methylleucine hydrochloride CAS#: 72408-59-4.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: (S)-alpha-Methylleucine.
  • Cole-Parmer. (2005). Material Safety Data Sheet - DL-alpha-methylleucine.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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